Amitriptyline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDCWKBEZIMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17086-03-2 (pamoate (2:1)), 30227-34-0 (maleate (1:1)), 549-18-8 (hydrochloride) | |
| Record name | Amitriptyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022594 | |
| Record name | Amitriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amitriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
410.26°C (rough estimate) | |
| Record name | Amitriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
freely soluble in water, In water, 9.71 mg/L at 24 °C, 4.50e-03 g/L | |
| Record name | Amitriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | AMITRIPTYLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3007 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amitriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals | |
CAS No. |
50-48-6 | |
| Record name | Amitriptyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amitriptyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Amitriptyline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amitriptyline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMITRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1806D8D52K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMITRIPTYLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3007 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amitriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-197, 196 - 197 °C | |
| Record name | Amitriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Amitriptyline: A Multifaceted Pharmacological Profile Beyond Monoamine Reuptake Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms of amitriptyline that extend beyond its classical role as an inhibitor of serotonin and norepinephrine reuptake. While its antidepressant effects are primarily attributed to monoamine transporter blockade, a significant portion of its therapeutic efficacy, particularly in analgesia, and its diverse side-effect profile, are governed by its interactions with a wide array of other molecular targets. This document delineates these mechanisms, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Voltage-Gated Sodium Channel (VGSC) Blockade
A cornerstone of this compound's analgesic properties, particularly in neuropathic pain, is its potent, state-dependent blockade of voltage-gated sodium channels.[1][2] This action dampens neuronal excitability and abolishes ectopic firing in sensory neurons.[3] this compound exhibits higher affinity for the open and inactivated states of the channel compared to the resting state, a characteristic known as use-dependent block.[1][4] This mechanism is analogous to that of local anesthetics, and studies indicate that this compound shares a common binding site with them within the channel pore, involving key residues in domains D1-S6, D3-S6, and D4-S6.[1][4]
Data Presentation: this compound Affinity for Sodium Channels
| Channel Type / State | Species / Tissue | IC50 / K_d (µM) | Reference |
| Wild-Type Na+ Channels | |||
| Open-channel Block | Rat Skeletal Muscle (in HEK cells) | 0.26 | [1] |
| Inactivated-channel Block | Rat Skeletal Muscle (in HEK cells) | 0.51 | [1] |
| Resting-channel Block | Rat Skeletal Muscle (in HEK cells) | 33 | [1] |
| Human Heart (hH1) Na+ Channels | |||
| Inactivated-channel Block | Human Cardiac (in HEK cells) | 0.58 ± 0.03 | [4] |
| Resting-channel Block | Human Cardiac (in HEK cells) | 24.8 ± 2.0 | [4] |
| Dorsal Root Ganglion (DRG) Neurons | |||
| Tetrodotoxin-Sensitive (TTX-S) | Rat DRG Neurons | K_d = 4.7 (at -80 mV) | [5] |
| Tetrodotoxin-Resistant (TTX-R) | Rat DRG Neurons | K_d = 105 (at -80 mV) | [5] |
| General Inhibition | Rat Gastric Sensory Neurons | IC50 = 20 | [6] |
Experimental Protocol: Whole-Cell Voltage Clamp
The state-dependent blockade of VGSCs by this compound is typically quantified using the whole-cell patch-clamp technique on cells expressing the channel of interest (e.g., HEK-293 cells transfected with specific Na+ channel α-subunits).[1][4][7]
-
Cell Preparation: Rat skeletal muscle α-subunit Na+ channels (wild-type or mutant) are expressed in human embryonic kidney (HEK) cells.[1]
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. Pipettes are filled with a CsF-based internal solution to block potassium currents, and the external solution contains physiological ion concentrations.
-
Determining State-Dependent Affinity:
-
Resting-State Block: A holding potential where most channels are in the resting state (e.g., -120 mV) is used. Brief depolarizing pulses are applied, and the reduction in peak sodium current (I_Na) is measured at various this compound concentrations to calculate the IC50.[1][4]
-
Inactivated-State Block: The holding potential is set to a more depolarized level (e.g., -70 mV) to induce steady-state inactivation. The reduction in the remaining available current is measured across a range of drug concentrations to determine the IC50 for the inactivated state.[1][4]
-
Open-State Block: Inactivation-deficient mutant channels are used. The decay of the sodium current during a sustained depolarizing pulse in the presence of this compound is analyzed to determine the block of the open state.[1]
-
Visualization: State-Dependent Sodium Channel Blockade
Caption: Logical flow of this compound's preferential blockade of open and inactivated Na+ channel states.
Neurotrophic Factor Receptor (TrkA/TrkB) Agonism
Beyond its immediate effects on neuronal firing, this compound possesses potent neurotrophic activity by acting as a direct agonist of Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[8][9] this compound binds to the extracellular domains of these receptors, triggering their dimerization, autophosphorylation, and the activation of downstream signaling cascades involved in neuronal survival and growth, such as the ERK and Akt pathways.[8][10] This mechanism may contribute to its long-term therapeutic effects and neuroprotective properties.[11]
Data Presentation: this compound Affinity for Trk Receptors
| Receptor | Interaction Type | K_d (µM) | Reference |
| TrkA | Agonist | 3 | [10] |
| TrkB | Agonist | 14 | [10] |
Experimental Protocol: Trk Receptor Activation Assay
-
Cell Culture: Primary neurons (e.g., hippocampal or dorsal root ganglion neurons) or cell lines like PC12 (which express TrkA) are cultured.[8][11]
-
Treatment: Cells are treated with varying concentrations of this compound for specific time periods (e.g., 10-30 minutes for signaling studies).[10]
-
Western Blot Analysis:
-
Cell lysates are collected and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated TrkA (p-TrkA), phosphorylated TrkB (p-TrkB), total TrkA/B, phosphorylated downstream effectors (p-ERK, p-Akt), and total effectors.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and bands are visualized using chemiluminescence. The ratio of phosphorylated protein to total protein is calculated to determine receptor activation.[11]
-
-
Neurite Outgrowth Assay (for functional effect): PC12 cells are treated with this compound, and neurite extension is observed and quantified using microscopy over several days.[8]
Visualization: this compound-Induced Trk Signaling
Caption: Signaling pathway for this compound's agonistic action on TrkA and TrkB receptors.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
This compound modulates glutamatergic neurotransmission through a dual, complex interaction with NMDA receptors, which are critical in central sensitization and pain chronification.[2][12] It acts as an open-channel blocker, physically occluding the ion pore, and also enhances the receptor's natural calcium-dependent desensitization process.[13][14] The latter mechanism is particularly potent at therapeutic concentrations and is dependent on intracellular calcium levels, suggesting this compound stabilizes a desensitized state of the receptor.[14][15]
Data Presentation: this compound Activity at NMDA Receptors
| Mechanism | Condition | IC50 (µM) | Reference |
| Ca2+-Dependent Desensitization | 4 mM external [Ca2+] | 0.72 | [14] |
| Trapping Open-Channel Block | 0 mV membrane potential | 220 | [14][15] |
| Neuroprotection vs. NMDA toxicity | Cerebellar granule neurons | ED50 = 6.9 | [16] |
Experimental Protocol: NMDA Receptor Current Inhibition
-
Cell Culture: Primary cortical or hippocampal neurons are cultured.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. The external solution is magnesium-free to allow NMDA receptor activation at negative membrane potentials, and contains NMDA and glycine as agonists.
-
Measuring Ca2+-Dependent Desensitization:
-
NMDA-evoked currents are recorded in response to agonist application.
-
The experiment is repeated with varying concentrations of external calcium (e.g., 0.25 mM to 4 mM).[14]
-
This compound is co-applied with the agonists, and the enhancement of current decay (desensitization) is measured. The IC50 is determined as a function of calcium concentration.[14]
-
-
Measuring Open-Channel Block:
-
To isolate channel block from desensitization, experiments can be run in low external calcium.
-
The reduction in the peak NMDA-evoked current by this compound is measured at different membrane potentials to establish the voltage-dependence of the block.[14]
-
Visualization: Dual NMDA Receptor Antagonism
Caption: this compound's dual mechanisms of NMDA receptor inhibition.
Antagonism of Muscarinic, Histaminic, and Adrenergic Receptors
A significant portion of this compound's side-effect profile, including dry mouth, sedation, constipation, and orthostatic hypotension, is directly attributable to its potent antagonism of various G-protein coupled receptors.[17][18] It is a non-selective antagonist of muscarinic acetylcholine receptors (M1-M5), a highly potent antagonist of the histamine H1 receptor, and an antagonist of α1-adrenergic receptors.[19][20][21]
Data Presentation: this compound Receptor Antagonist Affinities
| Receptor Target | Species / Tissue | K_i / K_d (nM) | Reference |
| Muscarinic (non-selective) | Human Brain | K_d = 18 | [22] |
| Muscarinic M1-M5 | Human | 1-15 | [23] |
| Histamine H1 | Human | K_i = 0.5 | [21] |
| α1A-Adrenergic | Human | 2.4 | [23] |
| Serotonin 5-HT2A | Human | 2.5 | [23] |
| Sigma-1 | Guinea pig/rat | K_i = 287-300 | [21][23][24] |
Experimental Protocol: Radioligand Binding Assay
-
Tissue/Cell Preparation: Homogenates are prepared from tissues or cells expressing the receptor of interest (e.g., rat brain cortex for muscarinic receptors).[20]
-
Assay: The homogenates are incubated with a specific radiolabeled ligand (e.g., [3H]prazosin for α1-receptors, [3H]quinuclidinyl benzilate for muscarinic receptors) at a fixed concentration.[19][25]
-
Competition: A range of concentrations of unlabeled this compound is added to compete with the radioligand for binding to the receptor.
-
Separation & Counting: The mixture is filtered to separate bound from free radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.
Modulation of Inflammatory Pathways
Emerging evidence demonstrates that this compound exerts significant anti-inflammatory effects, which may contribute to its efficacy in pain and depression, conditions often associated with neuroinflammation.[26] this compound can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and down-regulate the expression of inflammatory mediators like COX-2 and iNOS.[27][28] These effects appear to be mediated, in part, through the suppression of key intracellular signaling cascades, including the MAPK/ERK and PI3K-Akt pathways, and may involve activation of the A3 adenosine receptor.[29][30]
Experimental Protocol: Carrageenan-Induced Paw Edema Model
-
Animal Model: An acute inflammatory response is induced in rats by injecting a solution of carrageenan into the plantar surface of a hind paw.[31][32]
-
Drug Administration: this compound (e.g., 10-50 mg/kg) or a vehicle control is administered intraperitoneally at a set time before the carrageenan injection.[26][27]
-
Edema Measurement: Paw volume is measured at various time points post-injection using a plethysmometer. The percentage of edema inhibition by this compound is calculated relative to the vehicle control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be harvested to measure levels of inflammatory mediators. Myeloperoxidase (MPO) activity is assayed as an index of neutrophil infiltration.[26] Expression of genes for cytokines, COX-2, and iNOS can be quantified using qRT-PCR.[27]
Visualization: Anti-inflammatory Signaling Workflow
Caption: Experimental workflow showing this compound's inhibition of key pro-inflammatory pathways.
References
- 1. State-dependent block of voltage-gated Na+ channels by this compound via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Block of human heart hH1 sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulation of Na(+) channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits voltage-sensitive sodium currents in rat gastric sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits currents and decreases the mRNA expression of voltage-gated sodium channels in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrathecal this compound acts as an N-methyl-D-aspartate receptor antagonist in the presence of inflammatory hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual action of this compound on NMDA receptors: enhancement of Ca-dependent desensitization and trapping channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasp-pain.org [iasp-pain.org]
- 16. This compound prevents N-methyl-D-aspartate (NMDA)-induced toxicity, does not prevent NMDA-induced elevations of extracellular glutamate, but augments kainate-induced elevations of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The tricyclic antidepressants this compound, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Non-selectivity of this compound for subtypes of brain muscarinic receptors demonstrated in binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. Imipramine - Wikipedia [en.wikipedia.org]
- 25. Interaction of this compound with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory Effect of this compound on Ulcerative Colitis in Normal and Reserpine-Induced Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound and acute inflammation: a study using intravital microscopy and the carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. karger.com [karger.com]
The Neurotrophic Effects of Amitriptyline: A Technical Guide to its Interaction with BDNF and Related Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multifaceted effects of the tricyclic antidepressant amitriptyline on neurotrophic factors, with a primary focus on Brain-Derived Neurotrophic Factor (BDNF). Traditionally recognized for its role in inhibiting serotonin and norepinephrine reuptake, a growing body of evidence reveals that this compound also exerts significant neurotrophic and neuroprotective effects. This document synthesizes key research findings, presenting quantitative data on this compound-induced changes in BDNF levels, detailing the underlying molecular mechanisms and signaling pathways, and providing a summary of experimental protocols from pivotal studies. The information is intended to serve as a valuable resource for researchers and professionals in neuroscience and drug development, facilitating a deeper understanding of this compound's therapeutic potential beyond its classical antidepressant action.
Introduction
Major depressive disorder is increasingly understood as a condition involving not just neurochemical imbalances but also impairments in neuroplasticity and cellular resilience. The neurotrophin hypothesis of depression posits that a reduction in neurotrophic factors, particularly BDNF, in critical brain regions like the hippocampus and prefrontal cortex, contributes to the pathophysiology of depression. Antidepressant treatments are thought to exert their therapeutic effects, at least in part, by reversing this deficit and enhancing neurotrophic signaling.[1]
This compound, a well-established tricyclic antidepressant, has been shown to modulate neurotrophic factor expression and signaling, suggesting a mechanism of action that extends beyond its monoamine reuptake inhibition.[2] This guide delves into the technical details of these neurotrophic effects, providing a consolidated resource for the scientific community.
Quantitative Effects of this compound on BDNF
Multiple studies have quantified the impact of this compound on BDNF expression at both the mRNA and protein levels in various experimental models. The following table summarizes key quantitative findings.
| Model System | Treatment Details | Outcome Measure | Quantitative Change | Reference |
| Primary Cultured Rat Cortical Astrocytes | This compound (concentration not specified) | BDNF mRNA expression | Increased | [3] |
| Primary Cultured Rat Cortical Microglia | This compound (concentration not specified) | BDNF mRNA expression | Increased | [3] |
| Aged 3xTg Alzheimer's Disease Mice | This compound (oral administration) | Hippocampal BDNF protein | Increased | [4] |
| Depressed Patients | Low-dose this compound | Serum BDNF levels | 13% increase | [4] |
| Stimulated Whole Blood Cell Cultures (from healthy volunteers) | This compound (therapeutic concentration) | In vitro BDNF production | 12% to 17% increase (p=0.021) | [5] |
| Rat Hippocampus (Chronic Administration) | This compound (10 mg/kg, once daily for 3 weeks) | BDNF protein levels | 26.9% increase | [1] |
| Rat Frontal Cortex (Chronic Administration) | This compound (10 mg/kg, once daily for 3 weeks) | BDNF protein levels | 24.6% increase | [1] |
Molecular Mechanisms of Action
This compound's influence on neurotrophic factors is not solely a downstream consequence of monoamine reuptake inhibition. Research has elucidated direct and indirect mechanisms through which this compound modulates BDNF and its signaling pathways.
Direct Agonism of Trk Receptors
A pivotal finding is that this compound can act as a direct agonist for the Tropomyosin receptor kinase (Trk) A and TrkB receptors, the primary receptors for Nerve Growth Factor (NGF) and BDNF, respectively.[6][7][8]
-
Binding and Dimerization: this compound binds to the extracellular domains of both TrkA and TrkB.[6][7] This binding promotes the formation of both homodimers (TrkA/TrkA, TrkB/TrkB) and, uniquely among antidepressants, heterodimers (TrkA/TrkB).[6][7]
-
Receptor Activation: This dimerization leads to the autophosphorylation and activation of the Trk receptors, initiating downstream signaling cascades.[6][7]
Modulation of BDNF Gene Expression
This compound has been shown to increase the expression of BDNF mRNA in glial cells, specifically astrocytes and microglia, but not in primary neuronal cultures.[3] This suggests that non-neuronal cells are a significant target for this compound's neurotrophic effects. The upregulation of BDNF mRNA involves the MEK/ERK signaling pathway.[3]
Signaling Pathways
The activation of Trk receptors by this compound triggers several key intracellular signaling cascades that are crucial for neuronal survival, growth, and plasticity.
-
Ras/Raf/MEK/ERK Pathway: This pathway is implicated in the this compound-induced expression of BDNF mRNA in glial cells.[3] The MEK inhibitor U0126 blocks this effect.[3] This pathway is also involved in neurite outgrowth.[9]
-
PI3K/Akt Pathway: This is another major downstream cascade of Trk receptor activation, playing a critical role in cell survival and apoptosis inhibition.[6]
-
CREB Phosphorylation: this compound can induce the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in the expression of neurotrophic factors, including BDNF.[10] This effect is mediated through the MEK/ERK pathway.[10]
Experimental Protocols
This section provides a summary of the methodologies employed in key studies investigating the effects of this compound on neurotrophic factors.
In Vitro Studies
-
Cell Culture:
-
Primary Neurons: Hippocampal and cortical neurons are cultured from embryonic rats.[6][9]
-
Primary Glial Cells: Astrocytes and microglia are cultured from the cerebral cortices of neonatal rats.[3] Purity of astrocyte cultures is often confirmed by glial fibrillary acidic protein (GFAP) staining.
-
PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla, used to study neurite outgrowth.[7]
-
HEK293 Cells: Human embryonic kidney cells used for transfection experiments to study receptor dimerization and activation.[6]
-
-
Treatments:
-
This compound Concentration: Varies depending on the study, ranging from nanomolar (e.g., 500 nM for primary neurons) to micromolar concentrations.[6][9]
-
Treatment Duration: Can range from minutes (for phosphorylation studies) to several days (for neurite outgrowth assays).[6][9]
-
Inhibitors: Specific inhibitors are used to probe signaling pathways, such as K252a (Trk inhibitor) and U0126 (MEK inhibitor).[3][6]
-
-
Assays:
-
Immunoblotting: To detect the phosphorylation of Trk receptors, Akt, and MAP kinases.[6]
-
Immunofluorescence: To visualize the phosphorylation of Trk receptors in situ.[6]
-
Neurite Outgrowth Assays: Performed in PC12 cells or primary neurons to assess the effect of this compound on neuronal morphology.[7][9]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of BDNF mRNA variants.[3]
-
ELISA: To quantify the secretion of neurotrophic factors into the culture medium.[11]
-
In Vivo Studies
-
Animal Models:
-
Mice: Used to study the in vivo activation of Trk receptors and the neuroprotective effects of this compound against excitotoxicity induced by agents like kainic acid.[6][7]
-
Rats: Utilized in models of neuropathic pain to assess the effects of chronic this compound administration on BDNF expression in the spinal cord.[12][13]
-
-
Drug Administration:
-
Behavioral Tests:
-
Forced Swim Test: Used to assess antidepressant-like activity in mice.[6]
-
-
Tissue Analysis:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's dual action on the BDNF signaling pathway.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The evidence strongly indicates that this compound's therapeutic effects are, at least in part, mediated by its ability to positively modulate neurotrophic factor signaling, particularly through the BDNF/TrkB pathway. Its unique ability to act as a direct Trk receptor agonist and to stimulate BDNF production in glial cells distinguishes it from other classes of antidepressants.
For drug development professionals, these findings open up new avenues for the design of novel therapeutics that specifically target neurotrophic pathways. The direct agonism of Trk receptors by a small molecule like this compound provides a proof-of-concept for the development of more potent and selective Trk agonists with improved side-effect profiles.
Future research should focus on further elucidating the precise molecular interactions between this compound and the Trk receptors, exploring the long-term consequences of TrkA/TrkB heterodimerization, and investigating the clinical relevance of glial-derived BDNF in the therapeutic response to this compound in patients. A deeper understanding of these mechanisms will be instrumental in developing next-generation antidepressants and neuroprotective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Psychotropic drugs on in vitro brain-derived neurotrophic factor production in whole blood cell cultures from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Effects of chronic administration of this compound, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rapm.bmj.com [rapm.bmj.com]
amitriptyline and its role in modulating neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Amitriptyline, a tricyclic antidepressant, has long been a cornerstone in the management of depression and neuropathic pain. Emerging evidence now illuminates a compelling new role for this well-established therapeutic: the modulation of neuroinflammatory processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound exerts its anti-inflammatory and neuroprotective effects within the central nervous system. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases. This document details the molecular targets of this compound, its impact on key signaling pathways, and provides a summary of quantitative experimental findings. Furthermore, it offers detailed experimental protocols and visual representations of cellular signaling and experimental workflows to facilitate further research in this promising area.
Introduction: The Expanding Role of this compound
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and chronic pain.[1] The traditional view of this compound's mechanism of action centered on its ability to inhibit the reuptake of serotonin and norepinephrine in the synaptic cleft.[2] However, recent investigations have revealed a more complex pharmacological profile, demonstrating its capacity to directly interact with and modulate key components of the neuroimmune response.[1][2] This guide delves into the core mechanisms underlying this compound's anti-neuroinflammatory properties, providing a technical foundation for its potential repurposing and the development of novel therapeutics targeting neuroinflammation.
Molecular Mechanisms of this compound in Neuroinflammation
This compound's modulation of neuroinflammation is a multifaceted process involving direct and indirect actions on various cellular and molecular targets. Key mechanisms include the inhibition of microglial and astrocyte activation, suppression of pro-inflammatory cytokine production, and interference with critical inflammatory signaling cascades.
Attenuation of Glial Cell Activation
Microglia and astrocytes, the primary immune cells of the central nervous system, are key players in initiating and propagating neuroinflammatory responses. This compound has been shown to effectively suppress the activation of these glial cells.
-
Microglia: In vitro studies demonstrate that this compound can prevent the morphological changes associated with microglial activation, shifting them from an activated, amoeboid state to a resting, ramified phenotype.[3][4] This is often assessed by immunocytochemistry for the microglial marker Iba1.[5][6][7]
-
Astrocytes: this compound has also been shown to reduce astrogliosis, the reactive proliferation of astrocytes that occurs in response to injury and inflammation.[3]
Modulation of Pro-inflammatory Cytokines and Mediators
A hallmark of neuroinflammation is the excessive production of pro-inflammatory cytokines. This compound has been consistently shown to reduce the levels of several key cytokines:
-
Tumor Necrosis Factor-alpha (TNF-α): Multiple studies have reported a significant reduction in TNF-α levels in both in vitro and in vivo models following this compound treatment.[3][8][9]
-
Interleukin-1beta (IL-1β): this compound effectively inhibits the release of IL-1β, a potent pro-inflammatory cytokine, from activated microglia and glial co-cultures.[3][8][9]
-
Interleukin-6 (IL-6): The production of IL-6 is also attenuated by this compound in various experimental models of neuroinflammation.[3]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways that are central to the neuroinflammatory cascade.
Toll-Like Receptor 4 (TLR4) Signaling
Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by lipopolysaccharide (LPS) or endogenous danger signals, initiates a signaling cascade leading to the production of pro-inflammatory cytokines. This compound has been shown to directly bind to TLR4, thereby inhibiting its downstream signaling.[8] This blockade prevents the activation of transcription factors such as NF-κB, which are crucial for the expression of inflammatory genes.
NLRP3 Inflammasome Activation
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[10] This inhibition is thought to occur through multiple mechanisms, including the blockade of upstream signals such as potassium efflux and a reduction in the expression of NLRP3 itself.
Other Relevant Pathways
-
Sigma-1 Receptor: this compound is an agonist of the sigma-1 receptor, an intracellular chaperone protein that has been implicated in the regulation of calcium signaling and cellular stress responses.[11][12][13][14] Activation of the sigma-1 receptor by this compound may contribute to its anti-inflammatory and neuroprotective effects.[11][12][13][14]
-
Ion Channels: this compound is known to block various voltage-gated ion channels, including sodium and calcium channels.[15][16][17] This action, while primarily associated with its analgesic effects, may also indirectly modulate neuroinflammation by altering cellular excitability and calcium-dependent signaling pathways.[15][16][17]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key neuroinflammatory markers from various studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Cytokine | Cell/Animal Model | Treatment Conditions | Fold Change/Percentage Reduction | Reference |
| TNF-α | Rat mixed glial cultures | 10 µM this compound + LPS | ~50% reduction | [8][9] |
| Human CTTH patients | 25 mg/day for 10 days | 12% reduction (non-significant) | [2] | |
| IL-1β | Rat microglial cultures | 10 µM this compound + LPS | Significant reduction | [8][9] |
| IL-6 | Rat mixed glial cultures | 10 µM this compound + LPS | No significant change | [3] |
| Human CTTH patients | 25 mg/day for 10 days | No significant change | [2] | |
| Eotaxin-1 (CCL11) | Human CSF (responders) | 8 weeks of treatment | ~49% reduction (p=0.02) | [2] |
Table 2: Effect of this compound on Inflammasome and Signaling Proteins
| Protein | Cell/Animal Model | Treatment Conditions | Fold Change/Percentage Reduction | Reference |
| NLRP3 | Human chondrocytes | 1 µM this compound + LPS | Significant downregulation | [8] |
| Active Caspase-1 | Human chondrocytes | 1 µM this compound + LPS | Significant downregulation | [8] |
| p-ERK1/2 | Rat neuropathic pain model | 10 mg/kg this compound | Significant reduction | [2] |
| p-CREB | Rat neuropathic pain model | 10 mg/kg this compound | Significant reduction | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on neuroinflammation.
Primary Microglial Cell Culture and Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal rodents, followed by stimulation with LPS to induce an inflammatory response.
-
Isolation:
-
Euthanize neonatal (P0-P2) mouse or rat pups in accordance with approved animal care protocols.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue and incubate with 0.25% trypsin for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% FBS and gently triturate to obtain a single-cell suspension.
-
Plate the mixed glial cell suspension in T75 flasks coated with poly-L-lysine.[18][19]
-
-
Culture and Purification:
-
Culture the mixed glial cells in DMEM with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
After 10-14 days, when a confluent astrocyte layer has formed, shake the flasks on an orbital shaker at 200 rpm for 2 hours to detach the microglia.[20]
-
Collect the supernatant containing the microglia and plate them for experiments.
-
-
Stimulation:
-
Treat the purified microglia with this compound at desired concentrations for 1-2 hours.
-
Add LPS (e.g., 100 ng/mL) to the media and incubate for the desired time (e.g., 6-24 hours) to induce an inflammatory response.[20]
-
Immunocytochemistry for Microglial Activation (Iba1 Staining)
This protocol details the staining of microglia with an Iba1 antibody to visualize their morphology and assess their activation state.
-
Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature in the dark.[5][6][7]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence microscope.
-
ELISA for Cytokine Quantification
This protocol outlines the use of a sandwich ELISA to measure the concentration of cytokines in cell culture supernatants.
-
Plate Coating:
-
Blocking:
-
Sample and Standard Incubation:
-
Detection:
-
Substrate and Measurement:
Western Blot for NLRP3 Inflammasome Components
This protocol describes the detection of NLRP3, Caspase-1, and IL-1β by Western blotting.
-
Protein Extraction and Quantification:
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, Caspase-1 (p20 subunit for active form), and IL-1β (p17 subunit for mature form) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25][26][27][28]
-
-
Detection:
Experimental and Logical Workflows
The following diagrams illustrate typical experimental workflows and the logical relationships between this compound's mechanisms of action.
References
- 1. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 7. youtube.com [youtube.com]
- 8. This compound and nortriptyline inhibit interleukin-1 release by rat mixed glial and microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor agonist this compound inhibits store-dependent Ca2+ entry in macrophages - Krutetskaya - Доклады Академии наук [journals.eco-vector.com]
- 12. Sigma-1 Receptor Agonist this compound Inhibits Store-Dependent Ca2+ Entry in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Frontiers | this compound Decreases GABAergic Transmission in Basal Forebrain Neurons Using an Optogenetic Model of Aging [frontiersin.org]
- 16. This compound and carbamazepine utilize voltage-gated ion channel suppression to impair excitability of sensory dorsal horn neurons in thin tissue slice: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits currents and decreases the mRNA expression of voltage-gated sodium channels in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. fn-test.com [fn-test.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Amitriptyline's Foundational Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the foundational research concerning the effects of the tricyclic antidepressant amitriptyline on mitochondrial function. It is now well-established that this compound's therapeutic and toxicological profiles are intrinsically linked to its profound impact on mitochondria. This document synthesizes key findings on this compound-induced mitochondrial dysfunction, including the inhibition of the electron transport chain, increased production of reactive oxygen species (ROS), reduction of the mitochondrial membrane potential, and the subsequent activation of cellular quality control and death pathways such as mitophagy and apoptosis. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound, a cornerstone of antidepressant therapy for decades, is increasingly recognized for its significant off-target effects on cellular bioenergetics, primarily centered on mitochondrial function.[1] Understanding these effects is crucial not only for elucidating the full spectrum of its pharmacological and potential toxicological activities but also for exploring its repositioning in other therapeutic areas, such as oncology.[2] This guide delves into the core molecular mechanisms by which this compound perturbs mitochondrial homeostasis, providing a foundational resource for the scientific community.
Core Mechanisms of this compound-Induced Mitochondrial Dysfunction
The primary mechanism by which this compound impacts mitochondria is through the disruption of the electron transport chain (ETC).[3] This initial insult triggers a cascade of downstream events that collectively contribute to mitochondrial dysfunction and cellular stress.
Inhibition of the Electron Transport Chain
Seminal research has identified Complex III (ubiquinol:cytochrome c oxidoreductase) of the ETC as a primary target of this compound.[2][4] Studies have also indicated an inhibitory effect on Complex I+III activity.[4] This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in electron leakage.
Increased Reactive Oxygen Species (ROS) Production
The impaired electron flow resulting from Complex III inhibition leads to the premature transfer of electrons to molecular oxygen, generating superoxide anions and other reactive oxygen species.[3][4] Studies in HepG2 cells have demonstrated an approximately two-fold increase in ROS production following this compound treatment.[3][4] This state of oxidative stress is a pivotal event that instigates further mitochondrial damage.
Reduction of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production. This compound treatment has been consistently shown to cause a significant reduction in ΔΨm.[3][5] This depolarization is a direct consequence of ETC inhibition and the accumulation of ROS.
Quantitative Data on this compound's Mitochondrial Impact
The following tables summarize key quantitative findings from foundational studies on the effects of this compound on mitochondrial parameters.
Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complex Activity
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Complex I Activity (U/CS) | Complex III Activity (U/CS) | Complex I+III Activity (U/CS) | Complex IV Activity (U/CS) | Reference |
| HepG2 Cells | 50 µM | 6 hours | No significant change | Significantly reduced | Significantly reduced | No significant change | [4] |
| Bovine Muscle Homogenates | 50 µM | 6 hours | No effect | Statistically significant decrease | Not reported | No effect | [3] |
*U/CS: Units per citrate synthase activity.
Table 2: this compound-Induced Changes in Cellular and Mitochondrial Parameters
| Cell Type | This compound Concentration | Parameter | Observation | Reference |
| HepG2 Cells | 50 µM | ROS Production | Approximately 2-fold increase | [3][4] |
| HepG2 Cells | 50 µM | Mitochondrial Membrane Potential | Significant reduction | [3] |
| Human Fibroblasts | 20 µM | Cell Viability | 45.2% decrease | [6] |
| Human Fibroblasts | 50 µM | Cell Viability | 65.0% decrease | [6] |
| Human Fibroblasts | 100 µM | Cell Viability | 94.9% decrease | [6] |
| Human Fibroblasts | Not specified | Lipid Peroxidation | Inversion of reduced/oxidized ratio to 25% reduced and 75% oxidized | [6] |
Cellular Responses to this compound-Induced Mitochondrial Damage
Cells possess sophisticated quality control mechanisms to mitigate mitochondrial damage. The primary responses to this compound-induced mitochondrial stress are mitophagy and, under conditions of extensive damage, apoptosis.
Mitophagy: The Mitochondrial Quality Control Pathway
This compound-induced mitochondrial dysfunction triggers mitophagy, a selective form of autophagy that removes damaged mitochondria.[4][7] This process is primarily mediated by the PINK1/Parkin signaling pathway.[8] Upon loss of mitochondrial membrane potential, PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol.[8][9] Parkin then ubiquitinates outer mitochondrial membrane proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in lysosomes.[9]
Apoptosis: The Switch to Programmed Cell Death
When mitochondrial damage is extensive and cannot be resolved by mitophagy, the cell initiates apoptosis.[2][5] The sustained mitochondrial stress leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[3][5] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying this compound's mitochondrial effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound induces mitophagy that precedes apoptosis in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces mitophagy that precedes apoptosis in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurotoxic effects of this compound are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of this compound in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
exploratory studies on amitriptyline's anti-inflammatory effects in microglia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory effects of the tricyclic antidepressant amitriptyline on microglia, the resident immune cells of the central nervous system. Mounting evidence suggests that beyond its well-established role in managing depression and neuropathic pain, this compound exerts significant immunomodulatory functions, particularly by attenuating microglial activation. This document summarizes key quantitative data, details experimental protocols for investigating these effects, and visualizes the underlying molecular pathways.
Data Presentation: Quantitative Effects of this compound on Microglial Inflammation
The following tables summarize the dose-dependent effects of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cell cultures. These studies demonstrate that this compound can significantly reduce the inflammatory response of microglia.
| Table 1: Effect of this compound on Interleukin-1β (IL-1β) Secretion in LPS-Stimulated Rat Microglia | |
| This compound Concentration | Inhibition of IL-1β Release |
| 1 µM | Noticeable reduction |
| 10 µM | Significant reduction |
| 50 µM | Strong inhibition |
| Data synthesized from studies including Obuchowicz et al., 2006. |
| Table 2: Effect of this compound on Tumor Necrosis Factor-α (TNF-α) Secretion in LPS-Stimulated Rat Glial Cultures | |
| This compound Concentration | Inhibition of TNF-α Release |
| 10 µM | Significant reduction |
| 50 µM | Strong inhibition |
| Data synthesized from studies including Obuchowicz et al., 2006. |
Core Experimental Protocols
Reproducible and rigorous experimental design is paramount to studying the nuanced effects of this compound on microglia. Below are detailed methodologies for key experiments cited in the literature.
Primary Microglia Culture from Neonatal Rat Pups
This protocol is fundamental for obtaining primary microglia for in vitro studies.
-
Tissue Dissociation:
-
Euthanize neonatal rat pups (P0-P2) and dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Mixed Glial Culture:
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS.
-
Plate the cells in Poly-L-lysine-coated T75 flasks.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form at the bottom with microglia growing on top.
-
-
Microglia Isolation:
-
After 10-14 days, secure the flasks on an orbital shaker and shake at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the microglia and plate them on a new dish. The purity of the isolated microglia is typically >95%.
-
Lipopolysaccharide (LPS) Stimulation and this compound Treatment
This protocol describes the induction of an inflammatory response in microglia and treatment with this compound.
-
Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine analysis (ELISA) and the cell lysates for protein analysis (Western Blot).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is employed to quantify the concentration of pro-inflammatory cytokines in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-rat IL-1β or anti-rat TNF-α) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
-
Lyse the treated microglia in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound in microglia are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
The current understanding suggests that this compound exerts its anti-inflammatory effects through a multi-faceted mechanism. It appears to inhibit the canonical pro-inflammatory signaling cascades initiated by stimuli like LPS, which activates Toll-like receptor 4 (TLR4). This leads to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, and the Nuclear Factor-kappa B (NF-κB) pathway.[1] this compound has been shown to suppress the activation of both ERK1/2 and NF-κB.[1]
Furthermore, intriguing evidence points towards the involvement of other receptor systems. This compound can act as an agonist for the A3 adenosine receptor (A3AR), and activation of A3AR is linked to the suppression of ERK1/2 signaling.[2][3] Additionally, this compound has been identified as a direct agonist of the Tropomyosin receptor kinase (Trk) A and TrkB receptors, which are typically activated by neurotrophins like NGF and BDNF.[4][5][6] Activation of Trk receptors can also lead to the inhibition of inflammatory pathways, potentially through the modulation of MAPK and NF-κB signaling.[4]
References
- 1. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
basic research into amitriptyline's influence on synaptic plasticity
Amitriptyline's Influence on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the multifaceted influence of the tricyclic antidepressant, this compound, on synaptic plasticity. It consolidates findings on its core mechanisms, impact on neuronal structure and function, and details the experimental frameworks used to elucidate these effects.
Core Mechanisms of Action
This compound's effects on synaptic plasticity are not attributable to a single mode of action but rather a combination of influences on monoaminergic, neurotrophic, and glutamatergic systems.
Monoamine Reuptake Inhibition
As a tricyclic antidepressant (TCA), this compound's primary and most well-known mechanism is the blockade of serotonin (SERT) and norepinephrine (NET) transporters at presynaptic terminals.[1][2] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[1][3] Chronic treatment leads to the desensitization of presynaptic autoreceptors, inducing long-lasting changes in monoaminergic systems that are foundational to its therapeutic effects.[1]
Neurotrophic Factor Signaling
A significant component of this compound's influence on neural plasticity stems from its interaction with neurotrophin signaling pathways, particularly those involving Brain-Derived Neurotrophic Factor (BDNF).
-
Direct TrkA and TrkB Agonism: Compelling evidence indicates that this compound acts as a direct agonist for Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and BDNF, respectively.[4][5] Unlike other TCAs or SSRIs, this compound can directly bind to the extracellular domains of TrkA and TrkB, triggering their dimerization, autophosphorylation, and activation.[4][5] This action is independent of neurotrophin presence and can even promote the formation of TrkA-TrkB heterodimers.[4] This direct agonism initiates downstream signaling cascades, including the PI 3-kinase/Akt and MAP kinase pathways, which are critical for neuronal survival and growth.[4]
-
Modulation of BDNF Expression: this compound treatment has been shown to increase the expression of BDNF mRNA, particularly in glial cells like astrocytes and microglia.[6][7] This effect is mediated through the MEK/ERK signaling pathway.[6] By increasing both the availability of the BDNF ligand and directly activating its receptor, this compound robustly engages this critical pathway for synaptic plasticity. Chronic antidepressant administration is known to ameliorate stress-induced decreases in BDNF levels in the hippocampus.[8]
Glutamate Receptor Modulation
This compound directly interacts with ionotropic glutamate receptors, which are central to synaptic plasticity mechanisms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
-
NMDA Receptor Antagonism: this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist.[9] It exhibits a dual mechanism of action: it enhances Ca²⁺-dependent desensitization and acts as a voltage-dependent, trapping open-channel blocker.[10][11] The inhibitory potency of this compound on NMDA receptors is highly dependent on the extracellular calcium concentration, with an IC50 of 0.72 µM in the presence of 4 mM Ca²⁺.[11] This blockade of NMDA receptors can prevent excitotoxicity and modulate the induction thresholds for synaptic plasticity.[9][12]
-
AMPA Receptor Interaction: this compound's effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is less pronounced. It is reported to be virtually inactive against Ca²⁺-impermeable AMPA receptors.[10]
Impact on Synaptic Plasticity
This compound induces both structural and functional changes at the synapse.
Structural Plasticity
Structural plasticity involves physical changes in synaptic architecture, such as the growth of dendrites and alterations in synaptic protein expression.
-
Synaptic Protein Expression: this compound has been shown to alter the expression of key synaptic proteins. In animal models of depression, such as Unpredictable Chronic Mild Stress (UCMS), there is a noted decrease in Growth-Associated Protein 43 (GAP43) in the hippocampus.[13] Chronic administration of this compound successfully reverses this decrease.[13][14] Furthermore, acute administration of this compound (10 mg/kg i.p.) can increase the hippocampal levels of GAP43 on its own.[13]
-
Dendritic and Neurite Outgrowth: Through its neurotrophic activity, particularly the activation of TrkA and TrkB receptors, this compound promotes neurite outgrowth and neuronal development.[4][15][16] Studies have shown it can stimulate the development of dorsal root ganglion neurons in a dose-dependent manner.[15][16]
Functional Plasticity
Functional plasticity refers to changes in the strength of synaptic transmission.
-
Long-Term Potentiation (LTP): The effect of this compound on LTP, a cellular correlate of learning and memory, appears to be complex and potentially region-specific. Studies in the dentate gyrus of the hippocampus have shown that chronic treatment with this compound can significantly lower the induction of population spike (PS)-LTP compared to controls.[17][18] This suggests that while this compound may have neurotrophic and structurally supportive roles, it might impair certain forms of synaptic strengthening in specific circuits.[17]
-
Paired-Pulse Facilitation (PPF): In the same dentate gyrus studies, this compound induced paired-pulse facilitation (PPF) at inter-stimulus intervals where recurrent inhibition is normally seen (10-40 ms).[17] At longer intervals (50-100 ms), it improved PPF compared to the control group.[17] This indicates a complex effect on presynaptic release probability and local inhibitory circuits.
Quantitative Data Summary
The following tables summarize key quantitative findings from cited research.
Table 1: Effects of this compound on Functional Synaptic Plasticity in the Rat Dentate Gyrus
| Parameter | Treatment Group | Inter-Stimulus Interval (ISI) | Observation | Reference |
|---|---|---|---|---|
| Paired-Pulse Facilitation/Inhibition | This compound | 10-70 ms | Increased Population Spike (PS) amplitude ratios (Induction of PPF instead of inhibition). | [17],[18],[19] |
| Long-Term Potentiation (LTP) | this compound | N/A (Post-tetanization) | Significantly lower Population Spike (PS)-LTP compared to the control group. |[17],[18],[19] |
Table 2: Effects of this compound on Synaptic Protein Expression in the Mouse Hippocampus
| Protein | Animal Model | Treatment | Effect on Protein Level | Reference |
|---|---|---|---|---|
| GAP43 | Naive | Acute this compound (10 mg/kg i.p.) | Increased | [13],[14] |
| GAP43 | Unpredictable Chronic Mild Stress (UCMS) | Chronic this compound | Reversed the stress-induced decrease in GAP43 expression. |[13],[14] |
Table 3: this compound's Interaction with NMDA Receptors
| Receptor/Channel | Parameter | Condition | Value | Mechanism | Reference |
|---|---|---|---|---|---|
| NMDA Receptor | IC₅₀ | 4 mM external Ca²⁺ | 0.72 µM | Enhancement of Ca²⁺-dependent desensitization | [11] |
| NMDA Receptor | IC₅₀ | 0.25 mM external Ca²⁺, at 0 mV | 220 µM | Trapping open-channel block | [11] |
| NMDA Receptor | ED₅₀ | N/A | 6.9 µM | Protection against NMDA-induced toxicity |[12] |
Signaling Pathways and Experimental Workflows
Visualizations of key pathways and experimental designs provide a clearer understanding of the research.
Caption: this compound's direct agonism on TrkA/TrkB receptors and downstream signaling.
Caption: this compound's modulatory block of the NMDA receptor ion channel.
Caption: Experimental workflow for assessing this compound's effect on synaptic proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
Animal Model: Unpredictable Chronic Mild Stress (UCMS)
This is a widely used paradigm to induce a depressive-like state in rodents, characterized by anhedonia and behavioral despair.
-
Objective: To model the effects of chronic stress on the brain and evaluate the efficacy of antidepressant treatment.
-
Procedure:
-
Housing: Animals (typically mice or rats) are individually housed to increase the impact of social stressors.
-
Stressor Application: For a period of 4-8 weeks, animals are subjected to a variable sequence of mild stressors. Examples include:
-
Cage tilt (45°).
-
Reversed light/dark cycle.
-
Food or water deprivation (for a limited period).
-
Stroboscopic lighting.
-
White noise exposure.
-
Damp bedding.
-
-
Validation: The model's success is often validated by tests like the sucrose preference test (to measure anhedonia) or the Tail Suspension Test.
-
-
This compound Administration: During the final 2-4 weeks of the UCMS protocol, animals receive daily intraperitoneal (i.p.) or oral injections of this compound (e.g., 10 mg/kg) or a vehicle control.[13]
Electrophysiology: In Vivo LTP and PPF Measurement
This protocol assesses functional synaptic plasticity in the hippocampus of live, anesthetized rats.
-
Objective: To measure changes in synaptic strength (LTP) and presynaptic function (PPF) following chronic drug treatment.
-
Procedure:
-
Animal Preparation: Rats are treated with this compound or vehicle for a set period (e.g., 21 days).[17] On the experimental day, the animal is anesthetized.
-
Electrode Placement: A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus (DG).
-
Baseline Recording: A baseline synaptic response is established by delivering single pulses and recording the field excitatory post-synaptic potential (fEPSP) and population spike (PS) amplitude.
-
Paired-Pulse Facilitation (PPF): Two pulses are delivered in quick succession with varying inter-stimulus intervals (e.g., 10 to 100 ms). The ratio of the second response to the first is calculated.
-
LTP Induction: A high-frequency stimulation (HFS) protocol, such as a 400 Hz tetanus, is delivered to the stimulating electrode.[17][19]
-
Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes post-tetanization to measure the potentiation of the fEPSP slope and PS amplitude relative to baseline.
-
Molecular Biology: Western Blot for Synaptic Proteins
This technique is used to quantify the expression levels of specific proteins in brain tissue.
-
Objective: To determine if this compound treatment alters the abundance of synaptic proteins like GAP43.
-
Procedure:
-
Tissue Preparation: The hippocampus is rapidly dissected, frozen, and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel to separate proteins by size.
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-GAP43).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on film or by a digital imager. The band intensity, corresponding to the protein level, is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Implications for Drug Development
The influence of this compound on synaptic plasticity is a complex interplay of its canonical action on monoamine transporters and its more recently appreciated roles as a direct Trk receptor agonist and an NMDA receptor modulator. While it demonstrates clear neurotrophic and pro-plasticity effects at the structural level—promoting neurite outgrowth and regulating synaptic protein expression—its impact on functional plasticity, such as LTP, may be inhibitory in some circuits.
For drug development professionals, these findings highlight several key points:
-
Multi-Target Approach: this compound's efficacy may lie in its ability to engage multiple systems (monoaminergic, neurotrophic, glutamatergic) simultaneously. Future drug design could focus on compounds that replicate this multi-target profile.
-
Beyond Monoamines: The direct activation of TrkB receptors presents a compelling target for novel antidepressants that could more directly promote neuronal resilience and plasticity.[4][5]
-
Circuit-Specific Effects: The observation that this compound can enhance structural plasticity while potentially impairing LTP in the dentate gyrus underscores the importance of understanding the circuit-specific consequences of a drug's mechanism.[17] This knowledge is critical for optimizing therapeutic effects while minimizing cognitive side effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Prescriber's Guide [cambridge.org]
- 4. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of brain-derived neurotrophic factor signaling in the pathogenesis of stress-related brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intrathecal this compound acts as an N-methyl-D-aspartate receptor antagonist in the presence of inflammatory hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the NMDA and AMPA receptor channels by antidepressants and antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual action of this compound on NMDA receptors: enhancement of Ca-dependent desensitization and trapping channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound prevents N-methyl-D-aspartate (NMDA)-induced toxicity, does not prevent NMDA-induced elevations of extracellular glutamate, but augments kainate-induced elevations of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jsmcentral.org [jsmcentral.org]
- 14. JSM Central || Article Info [jsmcentral.org]
- 15. This compound Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound and fluoxetine on synaptic plasticity in the dentate gyrus of hippocampal formation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound and fluoxetine on synaptic plasticity in the dentate gyrus of hippocampal formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Pharmacodynamics of Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular pharmacodynamics of amitriptyline, a tricyclic antidepressant (TCA) with a complex and multifaceted mechanism of action. While primarily known for its role in modulating monoamine neurotransmitters, its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of molecular targets.
Core Mechanism: Monoamine Reuptake Inhibition
This compound's principal antidepressant activity stems from its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][3][4] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration and prolongs the activity of these neurotransmitters at postsynaptic receptors.[2][5][6] this compound inhibits the reuptake of both norepinephrine and serotonin with roughly equal efficacy.[7] This potentiation of monoaminergic neurotransmission is a cornerstone of the monoamine hypothesis of depression.[2][6] Its active metabolite, nortriptyline, is also a potent inhibitor, with a stronger preference for the norepinephrine transporter.[2][5][7]
Multi-Target Receptor Antagonism
Beyond its primary targets, this compound exhibits significant binding affinity for several other receptor systems, which contributes substantially to its therapeutic applications in other areas (e.g., pain, insomnia) and its notable side-effect profile.
-
Muscarinic Acetylcholine Receptors (M1-M5): this compound is a potent antagonist of muscarinic receptors.[5] This action is responsible for its strong anticholinergic side effects, such as dry mouth, blurred vision, constipation, and urinary retention.[1]
-
Histamine H1 Receptor: It is a powerful H1 receptor antagonist.[3][5][8] This antihistaminic activity is the primary reason for its sedative effects and can also lead to increased appetite and weight gain.[1][9][10]
-
α1-Adrenergic Receptors: Antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension, dizziness, and sedation.[1][5]
-
Serotonin 5-HT2A and 5-HT2C Receptors: this compound also acts as an antagonist at these serotonin receptor subtypes.[5]
Ion Channel Blockade
A critical aspect of this compound's pharmacodynamics, particularly relevant to its analgesic properties and cardiotoxicity, is its ability to block voltage-gated ion channels.
-
Voltage-Gated Sodium Channels: this compound is a potent blocker of several voltage-gated sodium channels (including NaV1.3, NaV1.5, NaV1.6, NaV1.7, and NaV1.8).[5][11] This action, similar to that of local anesthetics, is thought to contribute significantly to its efficacy in treating neuropathic pain by dampening ectopic neuronal firing.[5][11][12] However, this same mechanism is responsible for its cardiotoxic effects in overdose, leading to arrhythmias and conduction abnormalities.[13][14] The affinity for these channels is state-dependent, with a higher affinity for open and inactivated channels compared to the resting state.[11]
-
Potassium Channels: The drug also blocks various potassium channels, including hERG, which can contribute to QTc interval prolongation and increase the risk of cardiac arrhythmias.[2][5][15]
Novel Neurotrophic Activity: TrkA and TrkB Receptor Agonism
Recent research has uncovered a novel mechanism of action for this compound: direct agonism of Tropomyosin receptor kinase A (TrkA) and TrkB receptors, the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[16][17][18]
This compound directly binds to the extracellular domains of TrkA and TrkB, promoting their dimerization (including TrkA/TrkB heterodimerization), autophosphorylation, and activation.[16][17][19] This neurotrophic activity is distinct from other TCAs and SSRIs.[16][18] This activation initiates downstream signaling cascades, including the MAPK/ERK and Akt pathways, which are crucial for promoting neuronal survival, neurite outgrowth, and synaptic plasticity.[16][20][21] This mechanism may underlie not only its antidepressant effects but also its potential for neuroprotection.[16][22]
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Human Receptors and Transporters
The following table summarizes the binding affinities of this compound for various molecular targets. Ki values are presented in nanomolars (nM); a smaller value indicates a stronger binding affinity.
| Target | Ki (nM) | Class/Family | Primary Effect |
| Primary Targets | |||
| Serotonin Transporter (SERT) | 3.45 - 4.3 | Monoamine Transporter | 5-HT Reuptake Inhibition |
| Norepinephrine Transporter (NET) | 13.3 - 35 | Monoamine Transporter | NE Reuptake Inhibition |
| Receptor Antagonism | |||
| Histamine H1 Receptor | 0.5 - 1.1 | Histamine Receptor | Antihistaminergic (Sedation) |
| Muscarinic M1 Receptor | 1.1 - 1.8 | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M2 Receptor | 3.9 - 6.9 | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M3 Receptor | 1.4 - 3.6 | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M4 Receptor | 7.2 | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M5 Receptor | 15.7 - 24 | Acetylcholine Receptor | Anticholinergic |
| α1A-Adrenergic Receptor | 2.6 - 10 | Adrenergic Receptor | Adrenergic Blockade |
| 5-HT2A Receptor | 2.5 - 12 | Serotonin Receptor | Serotonergic Modulation |
| 5-HT2C Receptor | 3.2 | Serotonin Receptor | Serotonergic Modulation |
| Neurotrophic Targets | |||
| TrkA Receptor (Kd) | ~3,000 | Neurotrophin Receptor | Agonist (Neurotrophic) |
| TrkB Receptor (Kd) | ~14,000 | Neurotrophin Receptor | Agonist (Neurotrophic) |
| Ion Channels (IC50) | |||
| Voltage-Gated Na+ Channel (Inactivated) | 510 - 580 | Ion Channel | Channel Blockade (Analgesia, Cardiotoxicity) |
| Voltage-Gated Na+ Channel (Resting) | 24,800 - 33,000 | Ion Channel | Channel Blockade |
Data compiled from sources:[5][8][9][14][16][23] Note: Some values are presented as Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration) where Ki was not available. These values are conceptually similar for assessing affinity.
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for A2a Adenosine Receptor
This protocol provides a generalized methodology for determining the binding affinity (Ki) of this compound for a specific G-protein coupled receptor, adapted from studies on adenosine receptors.[24][25]
1. Objective: To determine the inhibitory constant (Ki) of this compound for the A2a adenosine receptor (A2a-AR) expressed in rat cell membranes by measuring its ability to compete with a specific high-affinity radioligand.
2. Materials:
-
Membrane Preparation: Rat cell membranes expressing A2a-AR (e.g., RBHA2AM).
-
Radioligand: [3H]CGS21680 (a specific A2a-AR agonist).
-
Test Compound: this compound hydrochloride, prepared in a dilution series (e.g., 10⁻¹² M to 10⁻² M).
-
Reference Compound: 8-(3-Chlorostyryl)caffeine (CSC) (a selective A2a-AR antagonist).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2.
-
Nonspecific Binding Control: High concentration of a non-labeled specific ligand (e.g., 10 µM NECA).
-
Instrumentation: Scintillation counter, 96-well microplates, cell harvester with glass fiber filters.
3. Procedure:
-
Reaction Setup: In a 96-well microplate, combine the following in triplicate for each concentration point:
-
50 µL of assay buffer.
-
25 µL of the radioligand [3H]CGS21680 at a final concentration near its Kd value.
-
25 µL of either:
-
Assay buffer (for total binding).
-
Nonspecific binding control (for nonspecific binding).
-
This compound at various concentrations.
-
Reference compound (CSC) at various concentrations.
-
-
100 µL of the membrane preparation (containing a specified amount of protein, e.g., 5-10 µg).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 90-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the nonspecific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. AMITRIPYLINE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound (Elavil) | tricyclic antidepressant (TCA) | CAS# 50-48-6 | InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-dependent block of voltage-gated Na+ channels by this compound via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of cardiac sodium channels by this compound and diphenylhydantoin. Evidence for two use-dependent binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Block of human heart hH1 sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound Reduces Sepsis-Induced Brain Damage Through TrkA Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Brief Review of the Pharmacology of this compound and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scialert.net [scialert.net]
- 25. Binding of this compound to Adenosine A1 or A2a Receptors Using Radioligand Binding Assay [wisdomlib.org]
Preliminary Investigation into Amitriptyline's Epigenetic Modifications: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the current understanding of the epigenetic modifications induced by the tricyclic antidepressant, amitriptyline. The document focuses on the core areas of DNA methylation and histone modifications, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Introduction to this compound's Epigenetic Effects
This compound, a widely prescribed medication for depression and chronic pain, has been shown to exert its therapeutic effects through various mechanisms, including the modulation of epigenetic landscapes. Emerging research indicates that this compound can induce significant changes in DNA methylation and histone modifications, leading to altered gene expression profiles, particularly in neuronal cells. These epigenetic alterations are increasingly being recognized as key contributors to the drug's neuroprotective and neurotrophic properties. This guide synthesizes the preliminary findings in this area, offering a technical resource for further research and development.
Data Presentation: Quantitative Epigenetic Modifications
The following tables summarize the key quantitative data from seminal studies investigating the epigenetic effects of this compound.
Table 1: this compound-Induced DNA Hypomethylation in Rat Primary Astrocytes
| Treatment Group | Concentration (µM) | Duration (hours) | Change in CCpGG DNA Methylation (%) | Reference |
| This compound | 1 | 24 | -7.4 ± 4.2 | Perisic et al., 2010 |
| This compound | 1 | 72 | -9.7 ± 4.0 | Perisic et al., 2010 |
| This compound | 10 | 72 | -9.2 ± 2.0 | Perisic et al., 2010 |
Data is expressed as the mean ± SE of the percentage change in CCpGG DNA methylation compared with untreated cells.
Table 2: this compound-Induced Histone Modifications at Gene Promoters in Mouse Neuronal Cells
| Target Gene | Histone Modification | Treatment | Fold Enrichment (Relative to IgG) | Reference |
| Atf3 | H3K4me3 | This compound | Data demonstrating a significant increase is available, but specific fold-enrichment values are not provided in the accessible literature. | Tran et al., 2017 |
| Atf3 | H3K9ac | This compound | Data demonstrating a significant increase is available, but specific fold-enrichment values are not provided in the accessible literature. | Tran et al., 2017 |
| Hmox1 | H3K4me3 | This compound | Data demonstrating a significant increase is available, but specific fold-enrichment values are not provided in the accessible literature. | Tran et al., 2017 |
While the study by Tran et al. (2017) reported a significant increase in the enrichment of these histone marks at the respective gene promoters following this compound treatment, the precise quantitative fold-enrichment data was not available in the publicly accessible research article.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's epigenetic effects.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is based on the methodology described by Tran et al. (2017) for studying histone modifications in mouse primary cultured neocortical neurons.
Objective: To quantify the enrichment of specific histone modifications (H3K4me3, H3K9ac) at the promoter regions of target genes (Atf3, Hmox1) following this compound treatment.
Materials:
-
ChIP-IT Express Enzymatic Kit
-
Primary cultured neocortical neuronal cells
-
This compound
-
1% Formaldehyde
-
Glycine
-
Lysis buffer
-
Dounce homogenizer
-
Antibodies against H3K4me3, H3K9ac, and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for Atf3 and Hmox1 promoters
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Treat primary cultured neocortical neuronal cells with this compound at the desired concentration and duration. Include an untreated control group.
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Stop the fixation by adding glycine.
-
Cell Lysis: Harvest and resuspend cells in lysis buffer. Homogenize on ice using a Dounce homogenizer.
-
Chromatin Preparation: Centrifuge to pellet the nuclei and proceed with enzymatic digestion of chromatin according to the ChIP-IT Express Enzymatic Kit protocol to obtain chromatin fragments of 200-700 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with antibodies against H3K4me3, H3K9ac, or a control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low and high salt wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific to the promoter regions of Atf3 and Hmox1.
-
Calculate the fold enrichment of the target histone modification relative to the IgG control using the ΔΔCt method.
-
Bisulfite Sequencing for DNA Methylation Analysis
This protocol is a generalized procedure based on the principles described by Perisic et al. (2010) for analyzing global DNA methylation changes.
Objective: To determine the methylation status of specific CpG sites or global methylation changes following this compound treatment.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers designed for bisulfite-converted DNA
-
Taq polymerase suitable for amplifying bisulfite-treated DNA
-
PCR purification kit
-
Sequencing primers
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from this compound-treated and untreated control cells.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification:
-
Design PCR primers that are specific to the bisulfite-converted DNA sequence of the target region. Primers should not contain CpG sites.
-
Amplify the bisulfite-converted DNA using a hot-start Taq polymerase.
-
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing:
-
For specific loci: Sequence the purified PCR products using Sanger sequencing.
-
For genome-wide analysis: Prepare libraries for next-generation sequencing.
-
-
Data Analysis:
-
Align the obtained sequences to the reference genome.
-
Quantify the methylation level at each CpG site by comparing the number of cytosine reads (methylated) to the total number of cytosine and thymine reads (methylated + unmethylated).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to this compound's epigenetic and neuroprotective actions.
Amitriptyline and P-glycoprotein at the Blood-Brain Barrier: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) represents a formidable challenge in neuropharmacology, largely due to the expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1).[1][2][3] P-gp is an efflux pump that actively extrudes a wide range of xenobiotics from the brain endothelial cells back into the bloodstream, thereby limiting their central nervous system (CNS) penetration.[1][3][4] The tricyclic antidepressant amitriptyline has a complex and multifaceted interaction with P-gp, exhibiting characteristics of both a substrate (particularly its metabolites) and an inhibitor. This dual role has significant implications for its therapeutic efficacy, side-effect profile, and potential for drug-drug interactions. This document provides a comprehensive technical overview of the current understanding of the this compound-P-gp interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.
This compound's Interaction with P-glycoprotein: Substrate or Inhibitor?
The relationship between this compound and P-gp is not straightforward, with evidence supporting two distinct roles. While some studies suggest this compound and its metabolites are substrates for P-gp efflux, others indicate that this compound can act as a P-gp inhibitor, potentially enhancing the brain penetration of itself or other co-administered drugs.
Evidence for this compound and its Metabolites as P-gp Substrates
In vivo studies using P-gp knockout mice (mdr1a/abcb1a deficient) have been crucial in demonstrating the role of this transporter in limiting the brain accumulation of this compound and, more significantly, its metabolites.
-
In Vivo Findings: In P-gp deficient mice, the brain concentrations of this compound's metabolites are substantially higher compared to wild-type controls.[4][5] One study found that after a 10-day administration of this compound, brain concentrations of nortriptyline were 2.6-fold higher, E-10-OH-nortriptyline 10-fold higher, and Z-10-OH-amitriptyline 5-fold higher in knockout mice, while the concentration of the parent this compound was not significantly different.[4] This strongly suggests that the metabolites are avidly transported by P-gp, even if the parent drug is a weaker substrate.[4][5][6]
-
In Vitro Findings: In contrast, in vitro studies using cell lines expressing human P-gp have yielded conflicting results. A bidirectional transport study in MDCKII-MDR1 cells, which overexpress human P-gp, did not identify this compound as a transported substrate, showing a low transport ratio (TR ≤ 1.16).[7][8][9] This discrepancy between in vivo rodent models and in vitro human models highlights potential species differences in P-gp substrate specificity and the critical role of metabolites, which are not always assessed in single-compound in vitro assays.[10]
Evidence for this compound as a P-gp Inhibitor
More recent research has uncovered a novel mechanism whereby this compound acts as a P-gp inhibitor. This action is not based on competitive substrate binding but rather on a distinct signaling cascade.
-
Mechanism of Inhibition: this compound has been shown to reduce P-gp transport activity by signaling through the lysophosphatidic acid 1 receptor (LPA1R).[1] This initiates a cascade involving G-protein coupling, Src kinase, and ERK 1/2, which ultimately leads to a reduction in P-gp-mediated efflux.[11] This inhibition is rapid, occurring within 10-15 minutes, and reversible upon removal of the drug.[11][12][13] This temporary "turning off" of the P-gp pumps can allow co-administered drugs to bypass the BBB and enter the brain.[11][14]
-
Clinical and Therapeutic Implications: This inhibitory action could potentially be harnessed to improve the delivery of other CNS therapeutics that are P-gp substrates.[11][12] Co-administration of this compound could enhance the efficacy of drugs for conditions like epilepsy, stroke, or ALS by increasing their brain concentrations.[11][12] Furthermore, this mechanism may offer an explanation for the variability in patient response to antidepressant therapy, as individual differences in P-gp function (due to genetic polymorphisms) could influence the extent of this self-potentiating inhibitory effect.[3][4][15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the this compound-P-gp interaction.
Table 1: Brain Accumulation of this compound and Metabolites in P-gp Knockout (KO) vs. Wild-Type (WT) Mice
| Compound | Fold-Increase in Brain Concentration (KO vs. WT) | Study Reference |
| Nortriptyline | 2.6 | [4] |
| E-10-OH-nortriptyline | 10.0 | [4] |
| Z-10-OH-nortriptyline | 7.0 | [4] |
| E-10-OH-amitriptyline | 2.0 | [4] |
| Z-10-OH-amitriptyline | 5.0 | [4] |
| This compound | Not significantly different | [4] |
Table 2: In Vitro P-gp Transport of this compound
| Cell Line | P-gp Species | Transport Ratio (TR) (B-A / A-B) | Conclusion | Study Reference |
| MDCKII-MDR1 | Human | ≤ 1.16 | Not a transported substrate | [7][8][9] |
Note: A Transport Ratio (TR) ≥ 1.5-2.0 is typically considered indicative of a P-gp substrate.[7][8][16]
Key Experimental Protocols and Workflows
Understanding the methodologies used to investigate drug-transporter interactions is critical for interpreting the data. Below are detailed protocols for the key experiments cited.
In Vivo Pharmacokinetic Study in P-gp Knockout Mice
This protocol is designed to compare the brain accumulation of a test compound in mice lacking P-gp with that in normal (wild-type) mice.
-
Animal Models: Utilize P-gp knockout mice (e.g., abcb1ab-/-) and corresponding wild-type controls.
-
Drug Administration: Administer this compound via a defined route and dosage (e.g., 10 µg/g bodyweight, subcutaneous injection) for a specified duration.[4][5]
-
Sample Collection: At predetermined time points (e.g., 30, 60, 120, 240 minutes post-injection), euthanize the animals and collect tissues (cerebrum, plasma, liver, etc.).[5]
-
Sample Processing: Homogenize brain tissue and process plasma samples for drug extraction.
-
Quantification: Measure the concentrations of this compound and its metabolites in the processed samples using High-Performance Liquid Chromatography (HPLC).[4][5]
-
Data Analysis: Compare the mean drug concentrations in the brains and other tissues between the knockout and wild-type groups to determine the impact of P-gp on drug distribution.
In Vitro Bidirectional Transport Assay
This assay is the gold standard for determining if a compound is a substrate of an efflux transporter like P-gp.[17]
-
Cell Culture: Seed a polarized epithelial cell line overexpressing P-gp (e.g., MDCKII-MDR1) onto a permeable membrane support of a transwell insert.[8][18] Allow cells to grow to a confluent, polarized monolayer.
-
Assay Initiation:
-
A-to-B Transport (Apical to Basolateral): Add the test compound (this compound) to the apical (upper) chamber. The basolateral (lower) chamber contains a drug-free buffer.[16]
-
B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber. The apical (upper) chamber contains a drug-free buffer.[16]
-
-
Sampling: Incubate at 37°C. At various time points, take aliquots from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS or a similar sensitive analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the Efflux Ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER significantly greater than 2 suggests active efflux.[16]
-
The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm that the observed efflux is P-gp-mediated.[8]
-
Visualizing the this compound-P-gp Interaction
Proposed Signaling Pathway for P-gp Inhibition
This compound's inhibitory effect on P-gp is mediated by a specific cell signaling pathway, distinct from competitive substrate inhibition.
Logical Relationship of this compound-P-gp Interactions
The current evidence presents a dualistic and sometimes conflicting view of how this compound interacts with P-glycoprotein.
Conclusion and Future Directions
The interaction between this compound and P-glycoprotein at the blood-brain barrier is a paradigmatic example of the complexity underlying CNS pharmacokinetics. The evidence strongly indicates that while the parent drug may be a weak or non-substrate of human P-gp, its active metabolites are avidly cleared from the brain by this transporter.[4][5] This has profound implications, suggesting that P-gp expression levels could significantly influence the therapeutic brain concentrations of nortriptyline and other key metabolites, potentially contributing to treatment resistance.
Concurrently, the discovery of this compound's ability to inhibit P-gp via an LPA1R-mediated signaling pathway opens new therapeutic avenues.[1][11] This mechanism could be exploited to enhance the delivery of other P-gp substrate drugs to the CNS. For drug development professionals, this dual interaction underscores the importance of:
-
Evaluating Metabolites: Assessing not only the parent drug but also its major metabolites for transporter interactions.
-
Considering Species Differences: Recognizing that findings from rodent models may not always translate directly to human P-gp.[7]
-
Investigating Non-Competitive Interactions: Exploring potential drug-transporter interactions beyond simple substrate or competitive inhibitor models.
Future research should focus on elucidating the precise inhibitory constants (IC50/Ki) of this compound on human P-gp, validating the LPA1R signaling pathway in human BBB models, and conducting clinical studies to assess the impact of ABCB1 genetic polymorphisms on the clinical response and side effects of this compound.[4][15]
References
- 1. Lysophosphatidic acid and this compound signal through LPA1R to reduce P-glycoprotein transport at the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between antidepressants and P-glycoprotein at the blood-brain barrier: clinical significance of in vitro and in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein reduces the ability of this compound metabolites to cross the blood brain barrier in mice after a 10-day administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood-brain barrier penetration and pharmacokinetics of this compound and its metabolites in p-glycoprotein (abcb1ab) knock-out mice and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Antidepressant may enhance drug delivery to the brain | EurekAlert! [eurekalert.org]
- 14. This compound Improves Drug Delivery across the Blood-Brain Barrier [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 15. A common P-glycoprotein polymorphism is associated with nortriptyline-induced postural hypotension in patients treated for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
initial studies on amitriptyline's effects on glial cell line-derived neurotrophic factor
An In-depth Technical Guide to Initial Studies on Amitriptyline's Effects on Glial Cell Line-Derived Neurotrophic Factor (GDNF)
Introduction
The therapeutic mechanisms of tricyclic antidepressants (TCAs) have traditionally been attributed to their modulation of monoaminergic neurotransmission. However, emerging research highlights a significant, monoamine-independent pathway involving neurotrophic factors. Glial cell line-derived neurotrophic factor (GDNF), a potent survival factor for various neuronal populations, has been identified as a key molecule in this alternative mechanism. Initial studies have demonstrated that the TCA this compound can robustly increase the synthesis and release of GDNF from glial cells, particularly astrocytes.[1][2] This effect is not mediated by serotonin or noradrenaline reuptake inhibition but rather through a novel intracellular signaling cascade.[1] This technical guide provides a comprehensive overview of the seminal findings, experimental methodologies, and signaling pathways elucidated in the initial studies of this compound's effect on GDNF expression in glial cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound-induced GDNF production in various glial cell lines.
Table 1: Effect of this compound and G-Protein Inhibitors on GDNF Expression
| Cell Type | Treatment | Duration | Measured Outcome | Result | Reference |
| Rat C6 Astroglial Cells | This compound (25 µM) | 3 hours | GDNF mRNA Expression | Significant Increase | [3] |
| Rat C6 Astroglial Cells | This compound (25 µM) | 48 hours | GDNF Protein Release | Significant Increase | [3] |
| Rat C6 Astroglial Cells | This compound + PTX (Gαi/o inhibitor) | 3-48 hours | GDNF mRNA & Release | Inhibition of this compound effect | [3][4] |
| Rat C6 Astroglial Cells | This compound + NF449 (Gαs inhibitor) | 3-48 hours | GDNF mRNA & Release | No effect on this compound induction | [3][4] |
| Rat C6 Astroglial Cells | This compound + YM-254890 (Gαq inhibitor) | 3-48 hours | GDNF mRNA & Release | No effect on this compound induction | [3][4] |
| Primary Rat Astrocytes | This compound (25 µM) | 6 hours | GDNF mRNA Expression | Significant Increase | [3] |
| Primary Rat Astrocytes | This compound + PTX (Gαi/o inhibitor) | 6 hours | GDNF mRNA Expression | Inhibition of this compound effect | [3] |
Table 2: Effect of Kinase and Enzyme Inhibitors on this compound-Induced GDNF Production
| Cell Type | Treatment | Measured Outcome | Result | Reference |
| Rat C6 Glioblastoma Cells | This compound + U0126 (MEK inhibitor) | GDNF Release | Significant Inhibition | [2][5] |
| Rat C6 Glioblastoma Cells | This compound + Genistein (PTK inhibitor) | ERK Activation & GDNF mRNA | Blocked this compound effect | [1] |
| Rat C6 Astroglial Cells | This compound + GM6001 (MMP inhibitor) | GDNF Release | Significant Inhibition | [6] |
| Rat C6 Astroglial Cells | This compound + SU5402 (FGFR inhibitor) | ERK Activation | Inhibition of this compound effect | [3] |
| Rat C6 Astroglial Cells | This compound + MMP-3/MMP-9 inhibitors | ERK Activation & GDNF mRNA | Blocked this compound effect | [7] |
| Rat C6 Glioblastoma Cells | This compound + Ketanserin (5-HT2A antagonist) | ERK Activation | No effect on this compound induction | [1] |
Experimental Protocols
This section details the methodologies employed in the key experiments that first characterized the effects of this compound on GDNF.
Cell Culture and Treatment
-
Cell Lines: The primary models used were rat C6 astroglial (glioblastoma) cells, primary cultured rat astrocytes, and normal human astrocytes (NHA).[2][3] These cells serve as robust in vitro models for studying glial cell biology.
-
Culture Conditions: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Application: For experiments, cells were often serum-starved for a period (e.g., 24 hours) before treatment. This compound was then added to the culture medium at concentrations typically ranging from 10 µM to 25 µM.[2][3] For inhibitor studies, cells were pre-treated with the specific inhibitor (e.g., PTX, U0126, GM6001) for a designated time before the addition of this compound.[2][3][6]
Quantification of GDNF mRNA Expression
-
Method: Real-Time Polymerase Chain Reaction (RT-PCR).[7]
-
Protocol:
-
RNA Extraction: Total RNA was isolated from cultured cells using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA was used as a template for PCR amplification with specific primers for GDNF and a housekeeping gene (e.g., GAPDH) for normalization. The amplification was monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative expression of GDNF mRNA was calculated using the comparative Ct (ΔΔCt) method.
-
Quantification of GDNF Protein Release
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Protocol:
-
Sample Collection: The cell culture medium was collected after the treatment period.
-
ELISA Procedure: A GDNF-specific ELISA kit was used. Briefly, the collected medium was added to microplate wells pre-coated with a GDNF capture antibody.
-
Detection: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, followed by a substrate solution.
-
Measurement: The resulting colorimetric reaction was measured using a microplate reader at a specific wavelength. The concentration of GDNF in the samples was determined by comparison to a standard curve.
-
Analysis of Signaling Pathway Components
-
Western Blotting: Used to measure the activation (phosphorylation) of key signaling proteins like Extracellular signal-regulated kinase (ERK).[1] Cells were lysed after treatment, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of the protein of interest.
-
Gelatin Zymography: Employed to measure the activity of Matrix Metalloproteinases (MMPs) like MMP-2 and MMP-9.[7] Culture medium was collected and subjected to electrophoresis on a gelatin-containing polyacrylamide gel. After incubation, the gel was stained, and areas of MMP activity appeared as clear bands against a stained background.
-
Impedance-based Biosensors: A label-free method (CellKey™ assay) was used to directly measure G-protein activation in real-time.[3] Changes in cellular impedance upon drug application indicated the activation of specific G-protein subtypes.[3]
Signaling Pathways and Visualizations
Initial research has elucidated a detailed, monoamine-independent signaling cascade initiated by this compound in glial cells to induce GDNF production.
This compound-Induced GDNF Signaling Pathway
The primary pathway involves the activation of a Gαi/o protein, which triggers a downstream cascade involving MMPs and the Fibroblast Growth Factor Receptor (FGFR).[3][4][7] This ultimately leads to the activation of the ERK pathway, a crucial regulator of gene expression.[1][2]
Caption: this compound-to-GDNF signaling cascade in glial cells.
General Experimental Workflow
The diagram below outlines the typical workflow used in these studies to investigate the effect of this compound on GDNF expression and identify the mediating signaling components.
Caption: Workflow for studying this compound's effect on GDNF.
Conclusion
The initial studies on this compound's influence on GDNF fundamentally shifted the understanding of antidepressant mechanisms. They established a novel, monoamine-independent pathway in glial cells that is critical for neurotrophic factor production. The core findings indicate that this compound acts via a Gαi/o-protein coupled receptor to initiate an intracellular cascade involving Src kinases, MMP-3 and MMP-9, and subsequent transactivation of the FGFR.[3][7] This leads to ERK-dependent transcription and release of GDNF.[1][2] These discoveries not only provide a deeper insight into the biological effects of this compound beyond neurotransmitter modulation but also identify new potential targets for the development of next-generation antidepressants that directly harness the neurotrophic machinery of the central nervous system.
References
- 1. Antidepressants increase glial cell line-derived neurotrophic factor production through monoamine-independent activation of protein tyrosine kinase and extracellular signal-regulated kinase in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant drug treatments induce glial cell line-derived neurotrophic factor (GDNF) synthesis and release in rat C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic Antidepressant this compound-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic Antidepressant this compound-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PS127. Antidepressant this compound activates matrix metalloproteinase in astroglial cells: involvement in glial cell line-derived neurotrophic factor expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Analytical Methods for Amitriptyline Quantification in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of amitriptyline in brain tissue using advanced analytical methods. The focus is on providing robust and reliable procedures for accurate determination of this compound concentrations, crucial for preclinical pharmacokinetics, drug distribution studies, and neuropharmacological research.
Introduction
This compound is a tricyclic antidepressant used in the management of major depressive disorder and various pain syndromes. Understanding its concentration in the central nervous system is paramount for elucidating its therapeutic mechanisms and potential neurotoxicity. The complex nature of the brain matrix necessitates sophisticated and validated analytical methods to ensure accurate and precise quantification. This guide details two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated methods for this compound quantification, providing a comparative overview of their performance.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |
| UPLC-MS/MS | Human Plasma | 0.370 - 95.539 | 0.370 | 85.3 | < 10.0 (Intra- & Inter-day) | [1] |
| LC-MS/MS | Rat Plasma | 0.1 - 500 | 0.1 | Not Reported | Not Reported | |
| LC-MS/MS | Human Serum | 0.5 - 400 | 0.5 | Not Reported | Not Reported | |
| HPLC-UV | Rat Brain Tissue | 250 - 3,000 (ng/g) | 250 (ng/g) | 90 ± 3.4 | 2.7 (Intra-run), 4.2 (Inter-run) | [2] |
| HPLC-PBMS | Human Plasma | 10 - 1,000 | 2 | 58 | Not Reported | [3] |
| HPLC-UV | Human Plasma | 4 - 400 (µg/L) | 4 (µg/L) | 102.0 ± 3.77 | < 5 (Intra-day), < 8 (Inter-day) | [4] |
Protocol 1: High-Sensitivity Quantification of this compound in Brain Tissue by UPLC-MS/MS
This protocol details a highly sensitive and selective method for the quantification of this compound in brain tissue using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. This method is ideal for studies requiring low detection limits and high throughput.
Experimental Workflow
Figure 1: UPLC-MS/MS workflow for this compound quantification in brain tissue.
Methodology
1. Sample Preparation: Homogenization and Extraction
-
Materials:
-
Brain tissue (frozen at -80°C)
-
0.1 M Perchloric acid, ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Microcentrifuge tubes (2 mL)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
-
Protocol:
-
Weigh approximately 100 mg of frozen brain tissue into a 2 mL microcentrifuge tube.
-
Add 400 µL of ice-cold 0.1 M perchloric acid and the internal standard solution.
-
Homogenize the tissue sample until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
2. UPLC-MS/MS Conditions
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex QTRAP or Thermo Q Exactive) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Q1 (m/z) 278.2 -> Q3 (m/z) 91.1
-
This compound-d3 (IS): Q1 (m/z) 281.2 -> Q3 (m/z) 91.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Protocol 2: Quantification of this compound in Brain Tissue by HPLC-UV
This protocol provides a cost-effective and widely accessible method for the quantification of this compound in brain tissue using High-Performance Liquid Chromatography with an Ultraviolet detector. While less sensitive than LC-MS/MS, this method is suitable for studies where higher concentrations of the analyte are expected.
Experimental Workflow
References
- 1. Development and validation of this compound and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatographic method for quantitating this compound in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective determination of this compound and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Amitriptyline on Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing in vitro models to study the effects of the tricyclic antidepressant amitriptyline on neuronal cultures. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and diagrams of key signaling pathways and experimental workflows.
Introduction
This compound, a widely prescribed tricyclic antidepressant, is primarily known for its role in treating major depressive disorder by inhibiting the reuptake of serotonin and norepinephrine.[1][2][3] Beyond its antidepressant effects, this compound has shown potential in managing chronic pain conditions such as diabetic neuropathy and fibromyalgia.[1][3] Emerging research indicates that this compound also possesses neurotrophic and neuroprotective properties, making it a compound of interest for studying neuronal plasticity, survival, and regeneration.[4][5][6] In vitro models using neuronal cultures are invaluable tools for elucidating the cellular and molecular mechanisms underlying these effects. This document outlines key experiments and protocols to investigate the impact of this compound on neuronal viability, neurite outgrowth, and associated signaling pathways.
Data Presentation: Quantitative Effects of this compound on Neuronal Cultures
The following tables summarize the dose-dependent effects of this compound observed in various in vitro neuronal models.
Table 1: Effects of this compound on Neuronal Viability
| Cell Line/Primary Culture | This compound Concentration | Incubation Time | Effect on Viability | Reference |
| PC12 Cells | 400 µmol/L | 24 hours | Significant reduction | [7] |
| PC12 Cells | 200 µmol/L | 24 hours | No significant effect | [7] |
| PC12 Cells | 100 µmol/L (pretreatment) | 24 hours | Attenuated H₂O₂-induced decrease | [7] |
| SH-SY5Y Neuroblastoma Cells | 5-60 µM | 24, 48, 72 hours | Reduced cell viability | [8] |
| Human Embryonic Kidney (HEK-293) Cells | 156.25 µg/ml and higher | 24 hours | Significant reduction | [9] |
| Human Embryonic Kidney (HEK-293) Cells | All concentrations (39.06 - 2500 µg/ml) | 48 hours | Significant reduction | [9] |
| Autophagy deficient Atg5 -/- MEF | 15-120 µM | Not specified | Drastically reduced viability compared to wild type | [10] |
Table 2: Effects of this compound on Neurite Outgrowth
| Cell Line/Primary Culture | This compound Concentration | Incubation Time | Effect on Neurite Outgrowth | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | 0.5 µM and 10 µM | 12 hours | Significant neurite growth | [6] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 100 µM | 12 hours | Toxic effect on neuronal growth | [6] |
| Primary Cortical Neurons | 50, 500 nmol/L | 24 hours | Significantly increased number of primary neurites, neuritic length, and number of neuritic branches | [5][11] |
| Chick Embryonic Cerebral Explants | Not specified | 2 days | Inhibition of neurite outgrowth | [12] |
Table 3: Effects of this compound on Intracellular Calcium ([Ca²⁺]i)
| Cell Line/Primary Culture | This compound Concentration | Observation | Reference |
| PC-12 and U-87 MG Cells | High concentrations | Increased intracellular Ca²⁺ | [13] |
| PC-12 Cells | High concentrations | Biphasic rise in intracellular Ca²⁺ (initial release from intracellular pools followed by influx) | [13] |
| U-87 MG Cells | High concentrations | Ca²⁺ release from intracellular pools and transient influx | [13] |
| Mouse Trigeminal Ganglion Neurons | Concentration-dependent | Inhibition of high-voltage-activated (HVA) Ca²⁺ currents | [14] |
| Rat Basal Forebrain Neurons | 3, 10, 30, 100, 300 µM | Inhibition of calcium currents by 1.87%, 16.02%, 30.25%, 46.29%, and 99.26%, respectively | [15] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using the MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete culture medium
-
This compound hydrochloride (stock solution prepared in sterile water or DMSO)
-
96-well culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 5 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
This protocol is used to quantify the effect of this compound on the growth of neurites from neuronal cells.
Materials:
-
Primary neuronal culture (e.g., rat dorsal root ganglion neurons, cortical neurons) or a suitable cell line (e.g., PC12 cells differentiated with NGF)
-
Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, collagen)
-
This compound hydrochloride
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin (Tuj-1))
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment: Plate neurons on coated coverslips or in plates. After allowing the cells to attach, treat them with various concentrations of this compound (e.g., 50 nM to 10 µM) for a specified duration (e.g., 12 to 24 hours).[6][11]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Tuj-1) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.
-
Normalize neurite outgrowth data to the number of cells (DAPI-stained nuclei).
-
Protocol 3: Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Neuronal cells cultured on glass-bottom dishes or coverslips
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or another suitable imaging buffer
-
This compound hydrochloride
-
Fluorescence imaging system equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation.
Procedure:
-
Cell Loading:
-
Baseline Measurement:
-
Mount the coverslip onto the imaging system.
-
Record baseline fluorescence for a few minutes to establish a stable signal.
-
-
This compound Application:
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
-
Data Acquisition:
-
Continuously record the fluorescence intensity (for Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2), which is proportional to the intracellular calcium concentration.
-
Plot the change in the fluorescence ratio over time to visualize the calcium response.
-
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; trka [label="TrkA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trkb [label="TrkB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heterodimer [label="TrkA/TrkB Heterodimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mek [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; erk [label="ERK (MAPK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neurite [label="Neurite Outgrowth", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; survival [label="Neuronal Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> trka [label=" binds", fontcolor="#5F6368"]; this compound -> trkb [label=" binds", fontcolor="#5F6368"]; trka -> heterodimer [dir=none]; trkb -> heterodimer; heterodimer -> pi3k; heterodimer -> ras; pi3k -> akt; akt -> survival; ras -> raf; raf -> mek; mek -> erk; erk -> neurite; erk -> survival; } DOT this compound-induced Trk signaling pathway.
// Nodes culture [label="Neuronal Cell Culture\n(Primary or Cell Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Treatment\n(Dose-Response and Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neurite [label="Neurite Outgrowth Assay\n(Immunofluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calcium [label="Calcium Imaging\n(e.g., Fura-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Data Acquisition and Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; interpretation [label="Interpretation of Results", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges culture -> treatment; treatment -> viability; treatment -> neurite; treatment -> calcium; viability -> data; neurite -> data; calcium -> data; data -> interpretation; } DOT Experimental workflow for studying this compound's effects.
Discussion of Mechanisms
This compound's effects on neuronal cultures are multifaceted. A primary mechanism involves its direct binding to and activation of TrkA and TrkB receptors, promoting their heterodimerization.[4] This activation triggers downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK (ERK) pathways, which are crucial for promoting neuronal survival and neurite outgrowth.[4][5]
Furthermore, this compound modulates intracellular calcium signaling. At high concentrations, it can increase intracellular calcium levels by inducing release from internal stores and promoting calcium influx.[13] Conversely, it can also inhibit voltage-gated calcium channels, which may contribute to its analgesic effects.[14][15]
Studies have also pointed to this compound's influence on mitochondrial function. It has been shown to affect the mitochondrial respiratory chain and can induce mitochondrial fragmentation.[16][17] At high concentrations or with prolonged exposure, these effects can lead to apoptosis and neurotoxicity.[18] Therefore, it is crucial to carefully determine the appropriate concentration range for studying its neurotrophic versus neurotoxic effects in vitro.
These application notes and protocols provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex effects of this compound on neuronal cells. The provided methodologies can be adapted to specific research questions and neuronal cell types.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. onlinejbs.com [onlinejbs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound-mediated inhibition of neurite outgrowth from chick embryonic cerebral explants involves a reduction in adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound modulates calcium currents and intracellular calcium concentration in mouse trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Decreases GABAergic Transmission in Basal Forebrain Neurons Using an Optogenetic Model of Aging [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The neurotoxic effects of this compound are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amitriptyline in Animal Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuropathic pain, a chronic condition resulting from nerve injury or disease, remains a significant clinical challenge. Amitriptyline, a tricyclic antidepressant, is a first-line treatment for neuropathic pain in humans, and its efficacy is extensively studied in preclinical animal models.[1] These notes provide a comprehensive overview of the application of this compound in rodent models of neuropathic pain, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
1. Mechanism of Action
This compound's analgesic effects in neuropathic pain are multifactorial, extending beyond its well-known antidepressant activity of inhibiting serotonin and norepinephrine reuptake.[1][2] Key mechanisms include:
-
Modulation of Neuroinflammation: this compound suppresses the activation of the NF-κB pathway, leading to a reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the nervous system.[3][4][5]
-
Signaling Pathway Inhibition: It inhibits key intracellular signaling cascades implicated in pain sensitization, including the MAPK/ERK and CREB pathways.[2][6] Some studies also show a reduction in PI3K-Akt signaling in responders to this compound treatment.[2]
-
Receptor and Channel Interaction: The drug's effects are mediated in part through the activation of the A3 adenosine receptor (A3AR).[3][6] Additionally, its potent sodium channel blocking properties contribute to its analgesic effects by reducing ectopic discharges from injured nerves.[1]
-
Neurotrophic Factor Regulation: this compound may exert neurotrophic effects, potentially involving brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), and has been shown to increase vascular endothelial growth factor (VEGF-A) in the central nervous system.[2][7]
Below is a diagram illustrating the key signaling pathways involved in this compound's mechanism of action against neuropathic pain.
2. Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize quantitative data from studies investigating the effects of this compound on neuropathic pain behaviors in rats.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Animal Model | This compound Dose & Route | Treatment Schedule | Key Finding | Reference(s) |
|---|---|---|---|---|
| Spinal Nerve Ligation (SNL), Rat | 10 mg/kg, i.p. | Acute | No significant effect on mechanical allodynia. | [8] |
| Chronic Constriction Injury (CCI), Rat | 5 mg/kg, i.p. | Twice daily for 14 days | Did not reduce mechanical allodynia. | [9] |
| Chronic Constriction Injury (CCI), Rat | 3-30 mg/kg, i.p. | Acute | Did not attenuate mechanical allodynia. | [10] |
| Chronic Constriction Injury (CCI), Rat | 10 mg/kg, i.p. | Daily for 7 days | Significantly relieved mechanical allodynia. |[11] |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hot Plate / Radiant Heat Test)
| Animal Model | This compound Dose & Route | Treatment Schedule | Key Finding | Reference(s) |
|---|---|---|---|---|
| Spinal Nerve Ligation (SNL), Rat | 10 mg/kg, i.p. | Acute | Completely reversed thermal hyperalgesia. | [8] |
| Spinal Nerve Ligation (SNL), Rat | 60 µg, intrathecal | Acute | Produced a significant anti-hyperalgesic effect. | [8] |
| Spinal Nerve Ligation (SNL), Rat | 100 nmol, local s.c. | Acute | Immediate and persistent (120 min) anti-hyperalgesic effect. | [8] |
| Chronic Constriction Injury (CCI), Rat | 5 mg/kg, i.p. | Twice daily for 14 days | Significantly reduced thermal hyperalgesia. | [9] |
| Chronic Constriction Injury (CCI), Rat | 3-30 mg/kg, i.p. | Acute | Fully reversed thermal hyperalgesia. | [10] |
| Chronic Constriction Injury (CCI), Rat | 30 mg/kg, i.p. | Daily for 7 days | Significantly attenuated thermal hyperalgesia. |[11] |
3. Experimental Protocols
A generalized workflow for testing this compound in a neuropathic pain model is outlined below.
3.1. Induction of Neuropathic Pain Models
(All surgical procedures must be performed under appropriate anesthesia and aseptic conditions, following approved institutional animal care and use guidelines.)
A. Chronic Constriction Injury (CCI) Model This model produces inflammation and nerve compression, leading to robust pain behaviors.
-
Anesthesia: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.).[6]
-
Incision: Place the rat in a prone position. Make a small incision at the level of the mid-thigh on one hind limb to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, carefully free the nerve from surrounding connective tissue.
-
Sutures: Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.
-
Constriction: Tighten the ligatures until they just barely constrict the nerve, causing a slight twitch in the corresponding hind limb. The goal is to reduce circulation without arresting it completely.
-
Closure: Close the muscle layer and skin with sutures.
-
Sham Control: In sham-operated animals, expose the sciatic nerve as described but do not apply ligatures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Pain behaviors typically develop within 7 days.[9][11]
B. Spared Nerve Injury (SNI) Model This model involves axotomy of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.
-
Anesthesia & Incision: Anesthetize the animal and expose the sciatic nerve as described for the CCI model.[12]
-
Nerve Identification: Clearly identify the three terminal branches of the sciatic nerve: the tibial, common peroneal, and sural nerves.
-
Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a silk suture (e.g., 5-0). Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.[12]
-
Sural Nerve: Take extreme care to leave the sural nerve untouched and undamaged.
-
Closure and Care: Close the incision in layers and provide post-operative care as described above.
3.2. Behavioral Testing Protocols
A. Mechanical Allodynia: von Frey Test This test measures sensitivity to a non-noxious mechanical stimulus.
-
Habituation: Place the animal in a Plexiglas chamber on an elevated wire mesh floor and allow it to acclimate for at least 1 hour.[13]
-
Filament Application: Apply calibrated von Frey monofilaments to the plantar surface of the hind paw.[8] Use the "up-down" method to determine the 50% paw withdrawal threshold.[13][14]
-
Procedure (Up-Down Method):
-
Start with a filament near the expected threshold (e.g., 2.0 g).
-
Apply the filament perpendicularly to the paw until it just buckles. Hold for 2-5 seconds.[14]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
-
Threshold Calculation: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a formula or publicly available software.[14]
-
Data Expression: Data are often expressed as the paw withdrawal threshold in grams (g) or as a log-transformed value.[13]
B. Thermal Hyperalgesia: Hot Plate Test This test measures the latency to respond to a noxious thermal stimulus.
-
Apparatus: Use a commercial hot plate apparatus with the surface temperature maintained at a constant level (e.g., 51 ± 0.5°C).[15]
-
Habituation: Handle animals gently before testing to minimize stress.
-
Procedure: Place the animal gently onto the hot plate surface and immediately start a timer.[16]
-
Endpoint: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement on the plate to the first clear sign of a pain response is the response latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
Testing: Test each animal only once per time point to avoid conditioning.
3.3. This compound Administration
-
Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
-
Route of Administration: The most common route for systemic administration in these models is intraperitoneal (i.p.) injection.[8][9][10] Other routes include oral (p.o.), intrathecal (i.t.), and local subcutaneous (s.c.) injection.[7][8]
-
Dosing: Doses typically range from 5 to 30 mg/kg for i.p. administration in rats.[9][10] The optimal dose may vary depending on the specific model and the endpoint being measured.
-
Timing: this compound can be administered acutely (a single dose before testing) or chronically (e.g., once or twice daily for several days or weeks).[8][9] In some paradigms, a perioperative regimen is used, with administration before and after the nerve injury surgery.[7]
-
Control Group: An equivalent volume of the vehicle (e.g., 0.9% saline) should be administered to a control group of animals.
References
- 1. droracle.ai [droracle.ai]
- 2. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of this compound Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. Effects of chronic doxepin and this compound administration in naïve mice and in neuropathic pain mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perisurgical this compound produces a preventive effect on afferent hypersensitivity following spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute this compound in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic administration of this compound, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive effects of the antidepressants this compound, duloxetine, mirtazapine and citalopram in animal models of acute, persistent and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Application Note: A Protocol for Assessing Amitriptyline-Induced Changes in Gene Expression
This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the effects of the tricyclic antidepressant amitriptyline on gene expression. The methodologies outlined here cover experimental design, sample preparation, gene expression profiling using microarray or RNA-sequencing, and validation of results using quantitative real-time PCR (qPCR).
Introduction
This compound is a widely prescribed tricyclic antidepressant used for major depressive disorder and various off-label applications, including neuropathic pain and migraine prevention.[1] Its primary mechanism is understood to be the inhibition of serotonin and norepinephrine reuptake.[1] However, emerging evidence suggests its therapeutic effects are far more complex, involving significant alterations in gene expression that impact a wide range of cellular processes, including neuroprotection, signaling cascades, and protein metabolism.[2][3]
Studies have shown that this compound can regulate genes involved in the dopamine-dependent signaling cascade, ion channels, and neuropeptides.[4] Furthermore, it has been found to activate Fibroblast Growth Factor Receptor (FGFR) signaling and modulate the MAPK/ERK and CREB pathways.[5][6] Understanding these genetic and molecular changes is crucial for elucidating its full therapeutic mechanism and identifying potential new applications. This protocol provides a standardized workflow to assess these this compound-induced changes in gene expression.
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable and reproducible results. The typical workflow involves treating a biological system (cell culture or animal model) with this compound, followed by RNA extraction, gene expression analysis, and data validation.
Table 1: Example this compound Treatment Parameters from Literature
| Model System | This compound Dose | Treatment Duration | Key Findings | Reference |
| Mouse Nucleus Accumbens | Not specified | 28 days | 95 genes differentially expressed, including dopamine signaling and ion channels. | [4] |
| Mouse Primary Neocortical Neurons | Not specified | Not specified | Upregulation of neuroprotection-associated genes Atf3 and Hmox1. | [2] |
| Rat Neuropathic Pain Model | 10 mg/kg (i.p.) | 7 days | Reduced mRNA expression of proinflammatory cytokines. | [5] |
| Rat Amygdala/Hippocampus | Not specified | 14 days | Altered expression of 13 genes, including GABAergic genes like Gabra1, Gabra2, Gabra4. | [7] |
Experimental Protocols
This protocol is adapted for an in vitro model using mouse primary cultured neocortical neurons.[2]
-
Cell Culture: Culture mouse primary neocortical neurons in appropriate media and conditions until they are ready for treatment.
-
This compound Treatment: Prepare a stock solution of this compound hydrochloride in sterile, distilled water. Treat the neuronal cells with the desired final concentration of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the specified duration (e.g., 24-48 hours) under standard cell culture conditions.
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
RNA Isolation:
-
Homogenize the lysate by passing it through a fine-gauge needle.
-
Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar capillary electrophoresis system. A RIN value > 8 is recommended for downstream applications like RNA-Seq or microarray.
-
This protocol provides a general overview based on methodologies used in this compound studies.[2][3]
-
RNA Amplification and Labeling:
-
Starting with 50-500 ng of total RNA, amplify the RNA to produce sufficient material for hybridization. This often involves reverse transcribing the RNA into first-strand cDNA, followed by second-strand synthesis.
-
Synthesize fluorescently labeled cRNA (e.g., with Cy3 or Cy5 dyes) from the double-stranded cDNA template via in vitro transcription.
-
-
Hybridization:
-
Purify and fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to a DNA microarray chip (e.g., Agilent, Affymetrix) containing probes for thousands of genes. Hybridization is typically carried out in a hybridization oven at a specific temperature (e.g., 65°C) for a set time (e.g., 16-17 hours).
-
-
Washing and Scanning:
-
After hybridization, wash the microarray slide to remove non-specifically bound cRNA.
-
Scan the microarray using a laser scanner to detect the fluorescence intensity at each probe location.
-
-
Data Analysis:
-
Use specialized software to quantify the fluorescence intensities and perform background correction and normalization.
-
Identify differentially expressed genes (DEGs) by comparing the signal intensities between the this compound-treated and control groups. A common criterion is a fold change > 1.5 or < -1.5 and a p-value < 0.05 after correction for multiple testing (e.g., using False Discovery Rate).
-
It is essential to validate the results from high-throughput methods like microarrays or RNA-Seq using a targeted approach like RT-qPCR.[5][8][9]
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design:
-
Design or obtain validated primer pairs for the target genes of interest (identified from the microarray) and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB, HPRT1).
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.
-
Run the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCq method. Normalize the Cq value of the target gene to the geometric mean of the reference genes.
-
Compare the normalized expression levels between the this compound-treated and control groups to confirm the direction and magnitude of change.
-
Table 2: Genes Reported to have Altered Expression Following this compound Treatment
| Gene Symbol | Gene Name | Change in Expression | Biological System | Reference |
| Atf3 | Activating transcription factor 3 | Upregulated | Mouse neocortical neurons | [2] |
| Hmox1 | Heme oxygenase 1 | Upregulated | Mouse neocortical neurons | [2] |
| Gabra1, 2, 4 | GABA-A receptor subunits | Upregulated | Rat amygdala/hippocampus | [7] |
| Prokr1 | Prokineticin receptor 1 | Downregulated | Rat amygdala/hippocampus | [7] |
| TNF-α, MCP-1 | Proinflammatory cytokines | Downregulated | Rat spinal cord | [5] |
| GDNF | Glial cell-derived neurotrophic factor | Upregulated (mRNA) | C6 glioma cells | [6] |
Key Signaling Pathways and Metabolic Considerations
This compound has been shown to activate the Fibroblast Growth Factor Receptor (FGFR), leading to a signaling cascade that results in the production of Glial cell-derived neurotrophic factor (GDNF), a potent neurotrophic factor.[6] This action appears to be independent of its effects on monoamine transporters.[6]
The metabolism of this compound is heavily influenced by genetic polymorphisms in the cytochrome P450 enzymes, primarily CYP2D6 and CYP2C19.[1] These enzymes convert this compound into its active metabolite, nortriptyline (via CYP2C19), and less active hydroxy metabolites (via CYP2D6).[1] An individual's metabolizer status (e.g., poor, normal, or ultrarapid metabolizer) can significantly alter plasma concentrations of the parent drug and its metabolites, potentially affecting both efficacy and gene expression outcomes.[1][10] Therefore, considering the genetic background of the experimental system (e.g., using specific rat strains or genotyped human cells) can be a critical factor in interpreting results.
References
- 1. This compound Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pre-treatment with this compound causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression profile analysis of genes in rat hippocampus from antidepressant treated rats using DNA microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antidepressant treatment on gene expression profile in mouse brain: cell type-specific transcription profiling using laser microdissection and microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Antidepressant this compound Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beechtreelabs.com [beechtreelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How Genes Influence The Breakdown Of this compound? - Xcode Life [xcode.life]
methodology for studying amitriptyline's impact on mitochondrial respiration
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the methodologies employed to investigate the effects of the tricyclic antidepressant amitriptyline on mitochondrial respiration. By detailing experimental protocols, presenting quantitative data in a structured format, and visualizing the underlying signaling pathways, this guide serves as a valuable resource for researchers in cellular biology, pharmacology, and drug development.
Abstract
This compound, a widely prescribed antidepressant, has been shown to exert significant effects on mitochondrial function. These effects, which include the inhibition of the electron transport chain, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production, are critical to understanding both its therapeutic actions and potential toxicities. This document outlines the key experimental approaches to dissecting the impact of this compound on mitochondrial respiration, providing detailed protocols and data presentation formats to facilitate reproducible and comparative studies.
Key Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize the quantitative data from various studies investigating the impact of this compound on mitochondrial parameters.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Cell/Tissue Type | IC50 Value | Reference |
| Cell Viability | Ovarian Cancer Cells (A2780) | 1144 µg/mL (24 hours) | [1] |
| Complex I-linked Respiration | Pig Brain Mitochondria | 88.9 µM | [2] |
| Complex II-linked Respiration | Pig Brain Mitochondria | 67.4 µM | [2] |
Table 2: Effects of this compound on Mitochondrial Respiration Parameters
| Parameter | Cell/Tissue Type | Treatment | Observed Effect | Reference |
| Complex I Activity | Pig Brain Mitochondria | This compound | Significant Inhibition | [2] |
| Complex III Activity | HepG2 Cells | 50 µM this compound (6h) | Significant Reduction | [3][4][5] |
| Complex I+III Activity | HepG2 Cells | 50 µM this compound (6h) | Significant Reduction | [3][5] |
| Mitochondrial Membrane Potential (ΔΨm) | HepG2 Cells | 50 µM this compound (6h) | Significant Decrease | [3][4][5] |
| Mitochondrial Membrane Potential (ΔΨm) | Human Fibroblasts | This compound | Significant Decrease | [6] |
| ROS Production | HepG2 Cells | 50 µM this compound (6h) | ~2-fold Increase | [3][4] |
| Citrate Synthase Activity | Human Fibroblasts | This compound | Significant Decrease | [6] |
| Cell Number | Human Fibroblasts | 20 µM this compound | 45.2% Decrease | [6] |
| Cell Number | Human Fibroblasts | 50 µM this compound | 65.0% Decrease | [6] |
| Cell Number | Human Fibroblasts | 100 µM this compound | 94.9% Decrease | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the impact of this compound on mitochondrial respiration.
High-Resolution Respirometry (HRR) of Isolated Mitochondria or Permeabilized Cells
High-resolution respirometry is a powerful technique to measure oxygen consumption rates in real-time, providing insights into the function of the electron transport chain complexes.[2][7][8][9][10]
Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) linked to specific mitochondrial respiratory chain complexes.
Materials:
-
Oroboros Oxygraph-2k or similar high-resolution respirometer
-
Isolated mitochondria or cultured cells
-
Respiration medium (e.g., MiR05)[2]
-
Substrates for Complex I (e.g., pyruvate, malate, glutamate)[10]
-
Substrate for Complex II (e.g., succinate)[10]
-
ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler)[7][11]
-
This compound stock solution
Protocol:
-
Preparation: Calibrate the respirometer according to the manufacturer's instructions. Add 2 mL of respiration medium to the chambers and allow it to equilibrate to 37°C.[2]
-
Sample Addition: Add isolated mitochondria (e.g., 0.1 mg/mL) or permeabilized cells (e.g., 1 x 10^6 cells/mL) to the chambers.[8] For permeabilization, digitonin can be titrated to selectively permeabilize the plasma membrane.[9][12]
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
ROUTINE respiration: Record the basal oxygen consumption rate.
-
LEAK respiration (Complex I): Add Complex I substrates (e.g., pyruvate & malate).
-
OXPHOS capacity (Complex I): Add a saturating concentration of ADP.
-
OXPHOS capacity (Complex I+II): Add succinate to assess the combined activity of Complex I and II.
-
ETS capacity: Titrate the uncoupler FCCP to measure the maximum capacity of the electron transport system.[9][10]
-
Complex II-linked respiration: Add rotenone to inhibit Complex I, followed by succinate.
-
Residual Oxygen Consumption (ROX): Add antimycin A to inhibit Complex III and determine non-mitochondrial oxygen consumption.
-
-
This compound Treatment: Perform parallel experiments where this compound is added at various concentrations before the addition of substrates to determine its effect on different respiratory states.
-
Data Analysis: Calculate the oxygen consumption rates (pmol O₂/s/mg protein or per million cells) for each respiratory state. Normalize the data to the vehicle control.
Spectrophotometric Assays of Mitochondrial Respiratory Chain Complex Activities
These assays measure the enzymatic activity of individual mitochondrial complexes.[13][14][15][16]
Objective: To quantify the specific activity of mitochondrial respiratory chain complexes in the presence of this compound.
Materials:
-
Spectrophotometer
-
Isolated mitochondria or cell lysates
-
Assay buffers and reagents specific for each complex (e.g., NADH, Coenzyme Q1, cytochrome c, DCIP).[17]
Protocol (General Outline):
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. Determine the protein concentration for normalization.[16][18]
-
Assay Performance:
-
For each complex, a specific substrate is provided, and the change in absorbance of a specific electron acceptor or donor is measured over time.
-
Complex I (NADH:ubiquinone oxidoreductase): Measures the oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measures the reduction of an artificial electron acceptor.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measures the reduction of cytochrome c.[15]
-
Complex IV (Cytochrome c oxidase): Measures the oxidation of reduced cytochrome c.
-
Citrate Synthase: Activity is often measured as a marker of mitochondrial content for normalization.[6]
-
-
This compound Treatment: Incubate the mitochondrial or cell preparations with various concentrations of this compound prior to initiating the enzymatic reaction.
-
Data Analysis: Calculate the enzyme activity (e.g., in nmol/min/mg protein) and express the results as a percentage of the control.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an indicator of mitochondrial dysfunction.
Objective: To assess the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Flow cytometer
-
Cultured cells
-
Fluorescent dye sensitive to ΔΨm (e.g., MitoTracker Red, JC-1)[3][5]
-
This compound stock solution
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of this compound for the desired duration (e.g., 6 hours).[3][5]
-
Staining: Incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's protocol.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity or the percentage of cells with depolarized mitochondria.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Increased ROS production is a common consequence of mitochondrial electron transport chain inhibition.
Objective: To measure the effect of this compound on mitochondrial ROS levels.
Materials:
-
Flow cytometer
-
Cultured cells
-
Fluorescent probe for mitochondrial superoxide (e.g., MitoSOX Red)[3][4]
-
This compound stock solution
Protocol:
-
Cell Treatment: Treat cultured cells with different concentrations of this compound for the specified time.
-
Staining: Load the cells with the mitochondrial ROS-specific fluorescent probe following the manufacturer's instructions.
-
Flow Cytometry: Acquire and analyze the fluorescence signal from the stained cells using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity as an indicator of mitochondrial ROS levels and compare treated samples to the control.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general experimental workflow.
Caption: this compound-induced mitochondrial dysfunction pathway.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
The study of this compound's impact on mitochondrial respiration is crucial for a complete understanding of its pharmacological profile. The methodologies outlined in this application note, from high-resolution respirometry to specific assays for mitochondrial health indicators, provide a robust framework for such investigations. By adhering to detailed protocols and systematically presenting quantitative data, researchers can contribute to a clearer picture of how this widely used drug interacts with the powerhouse of the cell. This knowledge is not only academically important but also holds significant implications for drug development, toxicology, and clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces mitophagy that precedes apoptosis in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genesandcancer.com [genesandcancer.com]
- 6. Cytotoxic effects of this compound in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 11. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. content.protocols.io [content.protocols.io]
- 15. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of mitochondrial respiratory chain is increased by chronic administration of antidepressants | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 18. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Evaluating Amitriptyline's Modulation of Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the modulatory effects of the tricyclic antidepressant amitriptyline on microglial activation. The following protocols are based on established in vitro methodologies and offer detailed, step-by-step instructions for consistent and reproducible results.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on various markers of microglial activation as reported in the literature. These tables are intended to provide a comparative overview for researchers designing experiments.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Microglia
| Cytokine | Cell Type | This compound Concentration | LPS Concentration | Incubation Time | Percent Inhibition of Cytokine Release | Reference |
| TNF-α | Rat mixed glial culture | 10 µM | 100 ng/mL | 24 hours | Significant decrease | [1] |
| IL-1β | Rat mixed glial culture | 10 µM | 100 ng/mL | 24 hours | Significant decrease | [1] |
| IL-1β | Rat microglial culture | >1 µM | Not specified | Not specified | Significant decrease | [2] |
| IL-6 | Rat astrocyte-microglia co-culture (M30) | 10 ng/mL | N/A (IFN-β model) | 2 hours | No significant change | [3] |
| TNF-α | Rat astrocyte-microglia co-culture (M30) | 10 ng/mL | N/A (IFN-β model) | 2 hours | No significant change | [3] |
Table 2: Effect of this compound on Microglial Phenotype Markers
| Marker | Phenotype | Cell Type | Treatment | Fold Change/Effect | Reference |
| Activated Microglia (Morphology) | Pro-inflammatory | Rat astrocyte-microglia co-culture (M30) | 10 ng/mL this compound | Significant reduction in activated microglia | [3][4][5] |
| Resting Ramified Microglia (Morphology) | Resting | Rat astrocyte-microglia co-culture (M30) | 10 ng/mL this compound | Significant increase in resting microglia | [3] |
| iNOS | M1 | Not explicitly quantified with this compound in searches | Not available | Not available | |
| CD86 | M1 | Not explicitly quantified with this compound in searches | Not available | Not available | |
| Arginase-1 (Arg1) | M2 | Not explicitly quantified with this compound in searches | Not available | Not available | |
| CD206 | M2 | Not explicitly quantified with this compound in searches | Not available | Not available |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the impact of this compound on microglial activation.
Protocol 1: Primary Microglia Culture and Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal rat pups, followed by stimulation to induce an activated, pro-inflammatory state.
Materials:
-
Neonatal Wistar rat pups (P0-P2)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine (PLL)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
Procedure:
-
Preparation of Mixed Glial Culture:
-
Isolate cerebral cortices from neonatal rat pups.
-
Mechanically dissociate the tissue in DMEM/F12 medium.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Plate the cells in PLL-coated T75 flasks in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change the medium every 3-4 days.
-
-
Isolation of Microglia:
-
After 10-14 days, when the mixed glial culture is confluent, shake the flasks at 200 rpm for 2 hours at 37°C to detach microglia.
-
Collect the supernatant containing microglia and plate them in appropriate culture vessels.
-
-
Microglial Stimulation and this compound Treatment:
-
Plate microglia at a density of 2.5 x 10^5 cells/well in a 24-well plate.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 1-10 µM) for 1 hour.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours to induce activation. Include appropriate vehicle controls.
-
Protocol 2: Immunocytochemistry for Microglial Morphology
This protocol allows for the visualization of microglial morphology to assess their activation state.
Materials:
-
Primary microglia cultured on PLL-coated coverslips
-
4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., 5% goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1 (1:500 dilution)
-
Secondary antibody: Goat anti-rabbit Alexa Fluor 488 (1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary antibody (anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Assess microglial morphology: resting microglia typically exhibit a ramified morphology with small cell bodies and long, thin processes, while activated microglia are characterized by an amoeboid shape with larger cell bodies and retracted processes.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for TNF-α and IL-6 (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect the culture medium from each well after the treatment period.
-
Centrifuge at 1,500 rpm for 10 minutes to remove any detached cells.
-
Store the supernatant at -80°C until use.
-
-
ELISA Protocol:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions (typically 2 hours at room temperature).
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate (typically 1 hour at room temperature).
-
Wash the wells four times.
-
Add 100 µL of the substrate solution and incubate in the dark (typically 15-30 minutes).
-
Add 50 µL of the stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokines in each sample.
-
Protocol 4: Quantitative PCR (qPCR) for M1/M2 Marker Gene Expression
This protocol measures the relative gene expression of M1 and M2 polarization markers.
Materials:
-
Microglia cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
qPCR primers (see Table 3)
-
qPCR instrument
Table 3: Rat qPCR Primer Sequences for Microglial Polarization Markers
| Gene | Marker Type | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| GAPDH (Reference) | - | AGGTCGGTGTGAACGGATTTG | TGATGGGCTTCCCGTTGATG | [6] |
| iNOS (Nos2) | M1 | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC | [7] |
| TNF-α | M1 | CGCTCTTCTGTCTACTGAACTTCGG | GTGGTTTGTGAGTGTGAGGGTCTG | [6] |
| Arginase-1 (Arg1) | M2 | CTCCAAGCCAAAGTCCTTAGAG | AGGAGCTGTCATTAGGGACATC | [7] |
| CD206 (Mrc1) | M2 | CAAGGAAGGTTGGCATTTGT | CCTTTCAGTCCTCTGTCACC | [8] |
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the data to the reference gene (GAPDH).
-
Protocol 5: Western Blot for Signaling Pathway Analysis
This protocol is for the analysis of key proteins in the NF-κB and TrkB signaling pathways.
Materials:
-
Microglia cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-NF-κB p65 (1:1000), Rabbit anti-NF-κB p65 (1:1000), Rabbit anti-phospho-TrkB (1:1000), Rabbit anti-TrkB (1:1000), Mouse anti-β-actin (1:5000)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the evaluation of this compound's effects on microglia.
Caption: Experimental workflow for evaluating this compound's effect on microglial activation.
Caption: Proposed signaling pathways for this compound's modulation of microglial activation.
References
- 1. This compound and nortriptyline inhibit interleukin-1 release by rat mixed glial and microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - List of qPCR primer sequences. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. A Distinct Microglial Cell Population Expressing Both CD86 and CD206 Constitutes a Dominant Type and Executes Phagocytosis in Two Mouse Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Amitriptyline-Induced Changes in BDNF Expression in Astrocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tricyclic antidepressant amitriptyline has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in astrocytes.[1][2][3][4] This neurotrophic factor plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[5] Understanding the mechanisms by which this compound upregulates BDNF in astrocytes is of significant interest for the development of novel therapeutic strategies for neurological and psychiatric disorders. These application notes provide detailed protocols for researchers to measure changes in BDNF expression in astrocytes following this compound treatment. The methodologies cover astrocyte cell culture, this compound treatment, and quantification of BDNF at both the mRNA and protein levels.
I. Signaling Pathway Overview
This compound induces BDNF expression in astrocytes through a complex signaling cascade. Evidence suggests the involvement of the MEK/ERK pathway.[1] The proposed pathway involves the activation of Gαi/o proteins, followed by matrix metalloproteinase (MMP) activation, which in turn leads to the transactivation of the Fibroblast Growth Factor Receptor (FGFR).[6][7] This sequence of events ultimately activates the downstream MEK/ERK signaling cascade, leading to the upregulation of BDNF mRNA expression.[1]
Caption: this compound-induced BDNF expression signaling pathway in astrocytes.
II. Experimental Protocols
This section provides detailed step-by-step protocols for the key experiments required to measure this compound-induced changes in BDNF expression in astrocytes.
Experimental Workflow
The overall experimental workflow consists of isolating and culturing primary astrocytes, treating the cells with this compound, and then harvesting the cells or culture supernatant for BDNF mRNA and protein analysis using qPCR, Western blot, and ELISA.
Caption: Overall experimental workflow for measuring BDNF expression.
Protocol 1: Primary Astrocyte Culture
This protocol describes the isolation and culture of primary astrocytes from neonatal mouse or rat pups.[8][9][10]
Materials:
-
Neonatal mouse or rat pups (P1-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine (PDL) coated culture flasks and plates
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize neonatal pups according to approved animal protocols.
-
Dissect the cerebral cortices in a sterile environment.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin-EDTA at 37°C.
-
Inactivate trypsin with DMEM/F12 containing 10% FBS.
-
Gently dissociate the tissue by triturating with a pipette.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto PDL-coated flasks.
-
After 7-10 days, a confluent mixed glial culture will be established. To obtain a pure astrocyte culture, shake the flasks on an orbital shaker to remove microglia and oligodendrocytes.
-
Re-plate the remaining adherent astrocytes and grow to confluence before starting experiments.
Protocol 2: this compound Treatment
Materials:
-
Confluent primary astrocyte cultures
-
This compound hydrochloride
-
Serum-free culture medium
Procedure:
-
Once astrocytes reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) for a specified duration (e.g., 6-48 hours). A dose-response and time-course experiment is recommended to determine optimal conditions.[6]
-
Include a vehicle control group (cells treated with the same volume of sterile water or DMSO).
-
After the treatment period, harvest the cells and culture supernatant for further analysis.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for BDNF mRNA Expression
This protocol measures the relative abundance of BDNF mRNA transcripts.[11][12]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for BDNF and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from this compound-treated and control astrocytes using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for BDNF or the housekeeping gene, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Protocol 4: Western Blot for Intracellular BDNF Protein
This protocol quantifies the amount of BDNF protein within the astrocytes.[13][14][15]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against BDNF
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control.
Protocol 5: ELISA for Secreted BDNF Protein
This protocol measures the concentration of BDNF secreted into the culture medium.[11][16][17][18]
Materials:
-
Commercial BDNF ELISA kit
-
Culture supernatant from this compound-treated and control astrocytes
-
Microplate reader
Procedure:
-
Collect the culture supernatant from the treated and control cells.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.
III. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Relative BDNF mRNA Expression (qRT-PCR)
| Treatment Group | Fold Change in BDNF mRNA (Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.12 | - |
| This compound (10 µM) | 1.85 ± 0.21 | <0.05 |
| This compound (25 µM) | 2.98 ± 0.35 | <0.01 |
| This compound (50 µM) | 4.12 ± 0.48 | <0.001 |
Table 2: Relative Intracellular BDNF Protein Expression (Western Blot)
| Treatment Group | Relative BDNF Protein Level (Normalized to Loading Control; Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.15 | - |
| This compound (25 µM) | 2.15 ± 0.28 | <0.05 |
Table 3: Secreted BDNF Protein Concentration (ELISA)
| Treatment Group | BDNF Concentration in Supernatant (pg/mL; Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | 150.5 ± 12.3 | - |
| This compound (25 µM) | 325.8 ± 25.1 | <0.01 |
References
- 1. This compound induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic Antidepressant this compound Indirectly Increases the Proliferation of Adult Dentate Gyrus-Derived Neural Precursors: An Involvement of Astrocytes | PLOS One [journals.plos.org]
- 3. Tricyclic Antidepressant this compound Indirectly Increases the Proliferation of Adult Dentate Gyrus-Derived Neural Precursors: An Involvement of Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant acts on astrocytes leading to an increase in the expression of neurotrophic/growth factors: differential regulation of FGF-2 by noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. Tricyclic Antidepressant this compound-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PS127. Antidepressant this compound activates matrix metalloproteinase in astroglial cells: involvement in glial cell line-derived neurotrophic factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Up-regulation of BDNF in Astrocytes by TNF-α: A Case for the Neuroprotective Role of Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biosensis.com [biosensis.com]
- 14. sci-hub.se [sci-hub.se]
- 15. Uptake and recycling of pro-BDNF for transmitter-induced secretion by cortical astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cloud-clone.com [cloud-clone.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Rat BDNF ELISA Kit - Syd Labs [sydlabs.com]
Establishing a Protocol for Chronic Amitriptyline Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to establishing a protocol for the chronic administration of amitriptyline in rodent models. It includes detailed application notes, experimental protocols for various administration routes and behavioral assays, and quantitative data summaries to aid in experimental design and execution.
Application Notes
This compound is a tricyclic antidepressant commonly used in preclinical research to model antidepressant effects and investigate the neurobiological mechanisms of depression and its treatment. Chronic administration is often necessary to observe neuroadaptive changes relevant to its therapeutic effects in humans. The choice of rodent species, strain, dose, route, and duration of administration is critical and should be tailored to the specific research question.
Key considerations for protocol design include:
-
Species and Strain: Both rats and mice are commonly used. Strain differences in metabolism and behavioral responses should be considered. For instance, Sprague-Dawley and Wistar rats are frequently used in neuropharmacological studies.
-
Dosage: Doses can range from 2.5 to 20 mg/kg/day, depending on the species, route of administration, and desired therapeutic effect. It is crucial to select a dose that has been shown to be effective without causing significant sedative effects that could confound behavioral testing.[1]
-
Route of Administration: Common routes for chronic administration include oral (in drinking water or by gavage) and intraperitoneal (IP) injection. Administration in drinking water is less stressful but offers less control over the exact dosage consumed daily.[2] Oral gavage ensures precise dosing but is a source of stress. IP injections also provide precise dosing but can cause local irritation and stress.
-
Duration of Treatment: Chronic treatment typically ranges from 2 to 8 weeks to allow for the development of neuroplastic changes associated with the antidepressant effects of this compound.[2][3][4]
-
Vehicle: this compound hydrochloride is soluble in water or saline (0.9% NaCl), which are the most common vehicles for administration.
-
Ethical Considerations: All procedures should be performed in accordance with institutional and national guidelines for animal care and use. The potential for adverse effects, such as sedation or anticholinergic side effects, should be monitored.
Quantitative Data Summary
The following tables summarize typical dosage ranges and administration protocols for chronic this compound studies in rodents.
Table 1: Chronic this compound Administration Protocols in Rats
| Route of Administration | Dosage Range (mg/kg/day) | Duration | Vehicle | Species/Strain | Observed Effects | Reference |
| Oral (Drinking Water) | 4.5 - 14.5 | 5 - 7 weeks | Water | Wistar | Attenuation of HPA axis activity | [5] |
| Oral (Drinking Water) | 8.2 (average) | 8 months | Water | Lister Hooded | Improved water maze performance, reduced anxiety, decreased corticosterone | [2] |
| Intraperitoneal (IP) | 5 | 14 days | Saline | Sprague-Dawley | Attenuation of neuropathic pain behavior | [6] |
| Intraperitoneal (IP) | 10 | Not specified (acute) | Not specified | Not specified | Reversal of thermal hyperalgesia | [7] |
Table 2: Chronic this compound Administration Protocols in Mice
| Route of Administration | Dosage Range (mg/kg/day) | Duration | Vehicle | Species/Strain | Observed Effects | Reference |
| Intraperitoneal (IP) | 10 | 2 weeks | Saline | Not specified | Antidepressant-like effect in tail suspension test, changes in synaptic markers | [3] |
| Oral (Gavage) | 5, 10, 15 | 21 days | Distilled Water | Not specified | Suppression of locomotion, working-memory deficits | [4] |
| Intraperitoneal (IP) | 2.5, 5, 10, 20 | Single dose | Saline | Not specified | Impaired inhibitory avoidance | [1][8] |
| Intraperitoneal (IP) | 10 | Repeated (every 3.1h for 6 doses) | Not specified | Swiss CD1 | Altered pharmacokinetics, increased demethylated metabolites in brain | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Objective: To prepare a stock solution of this compound for administration.
-
Materials:
-
This compound hydrochloride powder
-
Vehicle (sterile 0.9% saline or distilled water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Weigh the this compound hydrochloride powder accurately using an analytical balance.
-
Dissolve the powder in the appropriate volume of the chosen vehicle.
-
Vortex the solution until the powder is completely dissolved.
-
For administration in drinking water, the solution can be prepared fresh and replaced every 1-2 days. Protect the solution from light.[2]
-
For injection or gavage, the solution should be sterile. Filter-sterilize the solution through a 0.22 µm filter if necessary.
-
Store the stock solution as recommended by the manufacturer, typically protected from light.
-
Protocol 2: Chronic Administration via Intraperitoneal (IP) Injection
-
Objective: To administer this compound chronically via IP injection.
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
-
-
Procedure:
-
Weigh the animal to determine the correct volume of this compound solution to inject based on the target dose (mg/kg).
-
Restrain the animal securely. For rats, a two-person technique is often preferred.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Repeat daily for the duration of the study.
-
Protocol 3: Chronic Administration via Oral Gavage
-
Objective: To administer a precise dose of this compound orally.
-
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Weigh the animal to calculate the required volume.
-
Gently restrain the animal, holding it in an upright position.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the stomach, administer the solution slowly.
-
Remove the needle gently and return the animal to its cage.
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Repeat daily for the specified duration.
-
Protocol 4: Chronic Administration in Drinking Water
-
Objective: To provide a less stressful method of chronic oral administration.
-
Materials:
-
This compound hydrochloride
-
Drinking bottles (light-protected)
-
Graduated cylinders
-
Animal scale
-
-
Procedure:
-
Measure the average daily water consumption per animal before the start of the treatment.
-
Calculate the concentration of this compound needed in the drinking water to achieve the target dose (mg/kg/day), based on the average water intake and body weight.
-
Dissolve the calculated amount of this compound in the total volume of water to be provided.
-
Fill the light-protected drinking bottles with the this compound solution.
-
Monitor the volume of water consumed daily and the body weight of the animals weekly to adjust the drug concentration if necessary.[2]
-
Prepare fresh solutions and replace the bottles every 1-2 days to ensure drug stability.[2]
-
Behavioral Assays
Protocol 5: Tail Suspension Test (for Mice)
-
Objective: To assess antidepressant-like activity by measuring immobility time.
-
Procedure:
-
Individually suspend mice by their tails from a horizontal bar using adhesive tape. The body should hang freely without touching any surfaces.
-
The duration of the test is typically 6 minutes.[10][11][12]
-
Record the total time the mouse remains immobile during the last 4 minutes of the test.[11] Immobility is defined as the absence of any movement except for minor respiratory movements.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 6: Forced Swim Test (for Rats and Mice)
-
Objective: To evaluate antidepressant efficacy by measuring escape-oriented behaviors.
-
Procedure:
-
Place the rodent in a cylinder filled with water (23-25°C) from which it cannot escape. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or paws.
-
The test duration is typically 5-6 minutes.[13]
-
Record the total time the animal spends immobile, defined as floating motionless or making only small movements necessary to keep its head above water.
-
A reduction in immobility time suggests an antidepressant-like effect.
-
Protocol 7: Elevated Plus Maze (for Rats and Mice)
-
Objective: To assess anxiety-like behavior.[14][15][16][17][18]
-
Procedure:
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An anxiolytic effect is indicated by an increase in the proportion of time spent and the number of entries into the open arms.
-
Signaling Pathways and Experimental Workflows
Chronic this compound administration induces neuroplastic changes through various signaling pathways. Its primary mechanism is the inhibition of serotonin and norepinephrine reuptake. Downstream effects include modulation of the hypothalamic-pituitary-adrenal (HPA) axis and promotion of synaptic plasticity.
References
- 1. psicothema.com [psicothema.com]
- 2. Chronic Treatment with the Antidepressant this compound Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. hrpub.org [hrpub.org]
- 5. Chronic treatment of rats with the antidepressant this compound attenuates the activity of the hypothalamic-pituitary-adrenocortical system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic administration of this compound, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute this compound in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mice plasma and brain pharmacokinetics of this compound and its demethylated and hydroxylated metabolites after half-life repeated administration. Comparison with acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The Tail Suspension Test [jove.com]
- 13. criver.com [criver.com]
- 14. protocols.io [protocols.io]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Amitriptyline's Effect on Mitochondrial Function Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amitriptyline, a tricyclic antidepressant, is widely prescribed for various neurological conditions.[1] Beyond its well-documented effects on neurotransmitter reuptake, emerging evidence indicates that this compound can significantly impact mitochondrial function.[1] Studies have shown that this compound can impair the mitochondrial respiratory chain, leading to increased oxidative stress and potentially contributing to both its therapeutic effects and its toxicity profile.[1][2] Specifically, this compound has been shown to inhibit the activity of mitochondrial complex III.
The Agilent Seahorse XF Analyzer is a powerful tool for investigating drug-induced mitochondrial toxicity by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[3][4] This technology allows for a detailed assessment of mitochondrial health and function. The Seahorse XF Cell Mito Stress Test is a standard assay used to evaluate key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[5]
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to assess the effects of this compound on mitochondrial function in a cellular context.
Data Presentation
The following table summarizes illustrative quantitative data representing the expected effects of this compound on key parameters of mitochondrial function as measured by the Seahorse XF Cell Mito Stress Test. The data is presented as the mean ± standard deviation.
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (OCR, pmol/min) | Non-Mitochondrial Respiration (OCR, pmol/min) | Basal ECAR (mpH/min) |
| Vehicle Control (0.1% DMSO) | 150 ± 12.5 | 105 ± 9.8 | 320 ± 25.1 | 170 ± 18.3 | 25 ± 4.2 | 35 ± 3.1 |
| This compound (10 µM) | 125 ± 10.2 | 88 ± 7.5 | 250 ± 20.8 | 125 ± 15.1 | 24 ± 3.9 | 38 ± 3.5 |
| This compound (50 µM) | 90 ± 8.7 | 60 ± 5.9 | 150 ± 14.3 | 60 ± 9.8 | 26 ± 4.5 | 42 ± 4.0 |
| This compound (100 µM) | 65 ± 7.1 | 40 ± 4.8 | 95 ± 10.2 | 30 ± 6.7 | 25 ± 4.1 | 45 ± 4.3 |
Experimental Protocols
Materials
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant Solution (Agilent Technologies)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, contains Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest (e.g., HepG2, SH-SY5Y, or primary cells)
-
Complete cell culture medium
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue) and cell counter
Methodology
1. Cell Seeding
-
One day prior to the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the cell line being used (typically 20,000 - 80,000 cells per well).
-
Include wells for background correction (no cells).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. This compound Treatment
-
On the day of the assay, prepare fresh dilutions of this compound in complete cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the cell culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells with this compound for the desired treatment period (e.g., 24 hours).
3. Seahorse XF Analyzer Preparation
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare the inhibitor solutions from the Seahorse XF Cell Mito Stress Test Kit by reconstituting them in the prepared Seahorse XF assay medium to the desired working concentrations (e.g., 1.0 µM Oligomycin, 1.0 µM FCCP, 0.5 µM Rotenone/Antimycin A).
4. Seahorse XF Cell Mito Stress Test Assay
-
Following the this compound treatment, wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of Seahorse XF assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the Seahorse XF Cell Mito Stress Test protocol.
-
The instrument will measure the basal OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, with OCR and ECAR measurements taken after each injection.
5. Data Analysis
-
After the assay is complete, normalize the data to the cell number or protein concentration in each well.
-
Use the Seahorse Wave software to calculate the key mitochondrial parameters: basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[5]
-
Export the data for further statistical analysis and graphical representation.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on mitochondrial function.
References
- 1. Oral treatment with this compound induces coenzyme Q deficiency and oxidative stress in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
Application of Immunohistochemistry to Detect Amitriptyline-Induced Neural Changes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Amitriptyline, a tricyclic antidepressant, has been shown to exert significant effects on the central nervous system beyond its classical role in monoamine reuptake inhibition. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify these this compound-induced neural changes at the cellular and subcellular level. This document provides an overview of the applications of IHC in this context, detailed experimental protocols, and a summary of key findings.
This compound's influence on neural tissue can be broadly categorized into three main areas, all of which are amenable to investigation using IHC:
-
Neurogenesis: this compound has been demonstrated to promote the birth of new neurons, a process critical for mood regulation and cognitive function. IHC can be used to detect and quantify various stages of neurogenesis.
-
Synaptic Plasticity: The drug can modulate the number and function of synapses, the connections between neurons. These changes are fundamental to learning, memory, and the therapeutic effects of antidepressants. IHC allows for the visualization and analysis of key synaptic proteins.
-
Apoptosis: this compound's effect on programmed cell death is complex, with studies indicating both neuroprotective and, at high concentrations, pro-apoptotic effects. IHC can identify key markers of the apoptotic cascade.
By employing specific antibodies against proteins involved in these processes, researchers can gain valuable insights into the mechanisms of this compound's action and its potential as a therapeutic agent for various neurological and psychiatric disorders.
Data Presentation
The following tables summarize quantitative data from studies using immunohistochemistry to assess the effects of this compound on various neural markers.
Table 1: Effects of this compound on Neurogenesis Markers
| Marker | Protein Function | Brain Region | Effect of this compound | Reference |
| Ki67 | Cell proliferation | Dentate Gyrus | Prevents radiation-induced loss of proliferating cells.[1][2] | [1][2] |
| Doublecortin (DCX) | Immature neurons | Dentate Gyrus | Prevents radiation-induced loss of immature neurons.[1] | [1] |
| BrdU | Proliferating cells (incorporated during DNA synthesis) | Dentate Gyrus | Significantly increases the number of BrdU positive cells.[3] | [3] |
Table 2: Effects of this compound on Synaptic Plasticity Markers
| Marker | Protein Function | Brain Region/Cell Type | Effect of this compound | Reference |
| GAP43 | Axon growth-associated protein | Hippocampus (CA3) | Acute administration increases levels; chronic administration reverses stress-induced decrease.[4][5] | [4][5] |
| Synaptophysin | Presynaptic vesicle protein | Hippocampus | Significant increase in expression.[3] | [3] |
| Synapsin I | Presynaptic vesicle protein | Hippocampus, Cortical Neurons | Significant increase in expression.[3] | [3] |
| PSD95 | Postsynaptic density protein | Hippocampus, Cortical Neurons | Significant increase in expression.[3] | [3] |
| Spinophilin | Postsynaptic protein | Hippocampus | Significant increase in expression.[3] | [3] |
Table 3: Effects of this compound on Apoptosis Markers
| Marker | Protein Function | Cell Type/Model | Effect of this compound | Reference |
| Activated Caspase-3 | Executioner caspase in apoptosis | Dorsal Root Ganglion Neurons | High concentrations induce activation.[6] | [6] |
| Cytochrome c | Released from mitochondria during apoptosis | Dorsal Root Ganglion Neurons | High concentrations induce release into the cytoplasm.[6] | [6] |
| TUNEL Assay | Detects DNA fragmentation in late-stage apoptosis | SH-SY5Y Neuroblastoma Cells | Significant increase in apoptotic cells only at high concentrations (60 μM).[7] | [7] |
Experimental Protocols
The following are detailed protocols for performing immunohistochemistry to detect key markers of this compound-induced neural changes in brain tissue. These protocols are based on standard procedures and information from the cited literature.[8][9][10][11][12]
Protocol 1: Detection of Neurogenesis Markers (Ki67, DCX) in Mouse Brain
1. Tissue Preparation:
- Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
- Freeze the brain and cut 40-50 µm thick coronal or sagittal sections using a cryostat or vibratome.
- Store free-floating sections in a cryoprotectant solution at -20°C until use.
2. Immunohistochemical Staining:
- Wash sections three times in PBS for 10 minutes each.
- Antigen Retrieval (for Ki67): Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
- Wash sections three times in PBS.
- Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
- Incubate sections with the primary antibody (e.g., rabbit anti-Ki67 or guinea pig anti-DCX) diluted in blocking solution overnight at 4°C.
- Wash sections three times in PBS.
- Incubate sections with the appropriate fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-guinea pig Alexa Fluor 594) diluted in PBS for 2 hours at room temperature, protected from light.
- Wash sections three times in PBS.
- Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging and Analysis:
- Visualize sections using a fluorescence or confocal microscope.
- Quantify the number of Ki67-positive or DCX-positive cells in the region of interest (e.g., the subgranular zone of the dentate gyrus) using image analysis software.
Protocol 2: Detection of Synaptic Plasticity Marker (GAP43) in Mouse Brain
1. Tissue Preparation:
- Follow the same tissue preparation steps as in Protocol 1.
2. Immunohistochemical Staining:
- Wash sections three times in PBS for 10 minutes each.
- Permeabilize sections by incubating in 0.5% Triton X-100 in PBS for 30 minutes.
- Wash sections three times in PBS.
- Block non-specific binding by incubating in a blocking solution (e.g., 10% normal donkey serum, 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
- Incubate sections with the primary antibody (e.g., mouse anti-GAP43) diluted in blocking solution overnight at 4°C.
- Wash sections three times in PBS.
- Incubate sections with a biotinylated secondary antibody (e.g., donkey anti-mouse biotin) for 1 hour at room temperature.
- Wash sections three times in PBS.
- Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
- Wash sections three times in PBS.
- Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
- Wash sections in PBS to stop the reaction.
- Mount sections onto slides, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
3. Imaging and Analysis:
- Visualize sections using a bright-field microscope.
- Quantify the intensity of GAP43 immunostaining in the region of interest (e.g., the hippocampal CA3 region) using densitometric analysis with image analysis software.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the application of immunohistochemistry in studying this compound's effects.
Caption: this compound-induced neurogenesis signaling pathway.
Caption: General immunohistochemistry experimental workflow.
Caption: Logical relationship of this compound's effects and IHC markers.
References
- 1. The Neuroprotective Effect of this compound on Radiation-Induced Impairment of Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. jsmcentral.org [jsmcentral.org]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. The neurotoxic effects of this compound are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 10. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
Application Notes and Protocols for In Vivo Microdialysis of Amitriptyline in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid (ECF) in living tissues, providing a dynamic window into the neurochemical environment of the brain.[1][2] For antidepressant research, it is an invaluable tool for elucidating the pharmacokinetic and pharmacodynamic properties of drugs like amitriptyline. This compound, a tricyclic antidepressant, exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. Measuring its concentration directly in the brain's ECF allows for a precise understanding of its availability at the target site and its impact on neurotransmitter levels.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure this compound levels in the rodent brain. The protocols described herein are synthesized from established methodologies for monitoring antidepressants and can be adapted for specific research questions.
Principles of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region of an anesthetized animal.[3] Once the animal has recovered, the probe is perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate. Small molecules present in the ECF, such as this compound and neurotransmitters, diffuse across the semi-permeable membrane of the probe down their concentration gradient and are collected in the outgoing perfusate, termed the microdialysate. The collected samples can then be analyzed using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the analytes of interest. A related technique, known as reverse dialysis, allows for the local administration of substances into the brain by including them in the perfusion fluid.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of Imipramine in Rat Striatum after Intraperitoneal Administration (12.5 mg/kg)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 150 ± 20 | ng/mL |
| Tmax (Time to Maximum Concentration) | 60 | minutes |
| AUC (Area Under the Curve) | 35000 ± 4500 | ng·min/mL |
| t1/2 (Half-life) | 2.4 ± 0.3 | hours |
Data adapted from Nakajima et al. (1995) for imipramine.
Table 2: Concentration-Time Profile of Imipramine in Rat Striatum Microdialysate
| Time (minutes) | Imipramine Concentration (ng/mL) |
| 0 | 0 |
| 15 | 75 ± 15 |
| 30 | 120 ± 18 |
| 60 | 150 ± 20 |
| 90 | 135 ± 15 |
| 120 | 110 ± 12 |
| 180 | 70 ± 8 |
| 240 | 45 ± 5 |
Data adapted from Nakajima et al. (1995) for imipramine.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats (250-300 g) are commonly used.
-
Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Materials and Reagents
-
Microdialysis probes (e.g., CMA 12, Harvard Apparatus) with a 2-4 mm membrane length and a 10-20 kDa molecular weight cutoff.
-
Guide cannula and dummy stylet.
-
Stereotaxic frame.
-
Microinfusion pump.
-
Fraction collector (refrigerated).
-
Artificial Cerebrospinal Fluid (aCSF) solution: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂. The solution should be sterile-filtered and pH adjusted to 7.4.
-
This compound hydrochloride standard.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
HPLC system with a UV or electrochemical detector.
-
C18 HPLC column.
-
Mobile phase reagents (e.g., acetonitrile, phosphate buffer).
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo microdialysis of this compound.
Stereotaxic Surgery and Probe Implantation
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Anesthetize the rat using a suitable anesthetic agent.
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Place the animal in the stereotaxic frame and ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For the medial prefrontal cortex (mPFC), typical coordinates relative to bregma are: AP +3.2 mm, ML ±0.5 mm, DV -2.5 mm. These coordinates should be optimized based on the specific rat strain and atlas used.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and jeweler's screws.
-
Insert the dummy stylet into the guide cannula to prevent blockage.
-
Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
Microdialysis Procedure
-
Gently restrain the recovered animal and replace the dummy stylet with the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Collect baseline microdialysate samples for 60-90 minutes (e.g., 3-4 samples at 20-30 minute intervals).
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at the desired dose (e.g., 10 mg/kg).
-
Continue to collect microdialysate samples at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours.
-
Store the collected samples at -80°C until analysis.
Analytical Protocol: HPLC for this compound Quantification
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of approximately 40:60 (v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of this compound standards in aCSF to generate a standard curve for quantification.
-
Sample Analysis: Thaw the microdialysate samples and inject them directly into the HPLC system.
Signaling Pathways and Logical Relationships
This compound's Mechanism of Action
Caption: Simplified mechanism of action of this compound.
Logical Relationship in Microdialysis Data Interpretation
Caption: Logical flow for calculating ECF concentration from microdialysate data.
Conclusion
In vivo microdialysis is a robust and informative technique for studying the central nervous system effects of this compound. By providing direct measurement of the drug and its impact on neurotransmitter levels in the brain's extracellular space, researchers can gain valuable insights into its pharmacokinetic and pharmacodynamic properties. The protocols and information provided in these application notes offer a solid foundation for designing and executing successful in vivo microdialysis studies with this compound, ultimately contributing to a better understanding of its therapeutic mechanisms and the development of improved antidepressant therapies.
References
- 1. Antibody pharmacokinetics in rat brain determined using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody pharmacokinetics in rat brain determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 for in vitro Identification of Amitriptyline's Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline, a tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder and a range of other conditions, including chronic pain and migraines.[1][2] Its therapeutic efficacy is primarily attributed to the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters, SERT and NET.[1][3][4][5][6] However, this compound's clinical profile is complicated by a broad range of side effects, stemming from its interaction with numerous other receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors.[3][4][5] Furthermore, recent evidence suggests its mechanism of action may extend to the modulation of intracellular signaling pathways such as MAPK/ERK and CREB, and processes like autophagy.[7][8][9]
The advent of CRISPR-Cas9 gene-editing technology offers an unprecedented opportunity to systematically dissect the complex pharmacology of drugs like this compound.[10][11][12] By creating precise gene knockouts in a high-throughput manner, researchers can identify the specific molecular targets that mediate both the therapeutic and adverse effects of this compound. This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to uncover novel targets of this compound in an in vitro setting, followed by validation strategies.
Known and Potential Targets of this compound
A comprehensive understanding of this compound's known targets is crucial for designing and interpreting CRISPR-Cas9 screening experiments. The following table summarizes the established and recently suggested molecular targets of this compound.
| Target Class | Specific Target | Reported Action of this compound | Potential Clinical Relevance |
| Monoamine Transporters | Serotonin Transporter (SERT/SLC6A4) | Inhibition of reuptake | Antidepressant effects[1][3][4][5][6] |
| Norepinephrine Transporter (NET/SLC6A2) | Inhibition of reuptake | Antidepressant and analgesic effects[1][3][4][5][6] | |
| G-Protein Coupled Receptors (GPCRs) | Serotonin 5-HT2A Receptor | Antagonist | Modulation of mood, sleep, and potential antipsychotic effects[3] |
| Serotonin 5-HT2C Receptor | Antagonist | Anxiolytic and antidepressant effects[3] | |
| α1A-Adrenergic Receptor | Antagonist | Orthostatic hypotension, dizziness[3] | |
| Histamine H1 Receptor | Antagonist | Sedation, weight gain[3] | |
| Muscarinic Acetylcholine Receptors (M1-M5) | Antagonist | Anticholinergic side effects (dry mouth, blurred vision, constipation)[3][4][5] | |
| Adenosine A3 Receptor (A3AR) | Activation | Potential role in anti-nociceptive effects[7] | |
| Ion Channels | Voltage-gated Sodium Channels | Blocker | Analgesic effects[3] |
| hERG Potassium Channels | Inhibitor | Cardiac arrhythmia risk[4] | |
| Enzymes | Cytochrome P450 2D6 (CYP2D6) | Substrate (Metabolism) | Drug metabolism and potential for drug-drug interactions[1][3][4][13] |
| Cytochrome P450 2C19 (CYP2C19) | Substrate (Metabolism) | Drug metabolism and potential for drug-drug interactions[1][3][4][13] | |
| Receptor Tyrosine Kinases | Tropomyosin receptor kinase (Trk) | Agonist | Neurotrophic effects[8] |
| Signaling Pathways | MAPK/ERK Pathway | Inhibition | Potential role in anti-nociceptive and anti-inflammatory effects[7][8][9] |
| CREB Pathway | Inhibition | Potential role in anti-nociceptive effects[7] | |
| Cellular Processes | Autophagic Flux | Inhibition | Potential link to cardiovascular side effects[9] |
Experimental Workflow for CRISPR-Cas9 Screening
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that, when inactivated, confer resistance or sensitivity to this compound-induced cytotoxicity. This provides an unbiased approach to uncovering novel drug targets and resistance mechanisms.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricyclic antidepressant this compound inhibits autophagic flux and prevents tube formation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. This compound Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantifying Low Concentrations of Amitriptyline in Plasma
Welcome to the technical support center for the analysis of amitriptyline in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with quantifying low concentrations of this tricyclic antidepressant.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample collection to final data analysis.
FAQ 1: I am observing low recovery of this compound from my plasma samples. What are the potential causes and solutions?
Low recovery of this compound can stem from several factors during sample preparation and analysis. Key areas to investigate include:
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Adsorption to Labware: this compound, as a cationic and lipophilic compound, has a tendency to adsorb to glass and plastic surfaces, especially at low concentrations.[1][2]
-
Troubleshooting:
-
Use polypropylene or silanized glassware to minimize adsorption.
-
Pre-condition collection tubes and processing plates with a solution of a similar compound or a siliconizing agent.
-
Minimize sample transfer steps.
-
-
-
Inefficient Extraction: The chosen extraction method may not be optimal for this compound.
-
Troubleshooting:
-
Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous phase is basic (typically >9) to keep this compound in its non-ionized, more organic-soluble form. Common extraction solvents include hexane, ethyl acetate, and methyl t-butyl ether.[3]
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Solid-Phase Extraction (SPE): Select a sorbent that has a high affinity for this compound. Cation-exchange and reversed-phase (e.g., C18) sorbents are commonly used.[4][5] Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent.
-
Protein Precipitation (PPT): While simple, PPT may lead to lower recovery and significant matrix effects. Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in a sufficient ratio (e.g., 3:1 solvent to plasma) and that vortexing is adequate for complete protein crashing.[6][7]
-
-
-
Analyte Instability: this compound can degrade under certain conditions.
-
Troubleshooting:
-
FAQ 2: My calibration curve is not linear, especially at the lower concentration end. What could be the issue?
Non-linearity in the low concentration range of the calibration curve is a common challenge. Potential causes include:
-
Adsorption Effects: As mentioned above, non-specific binding to labware can have a more pronounced effect at lower concentrations, leading to a negative bias.
-
Matrix Effects: Interference from endogenous components in the plasma can suppress or enhance the ionization of this compound in the mass spectrometer, affecting the signal response.[6][10][11]
-
Carryover: Residual this compound from a high concentration sample can be carried over to the subsequent injection of a low concentration sample, leading to a positive bias.
Troubleshooting Steps:
-
Evaluate Adsorption: Prepare low-concentration standards in both solvent and a plasma matrix and compare the responses. A significantly lower response in the plasma matrix could indicate adsorption issues that are more prominent in a complex matrix.
-
Assess Matrix Effects: A post-extraction addition method can be used to evaluate matrix effects. Compare the peak area of a standard spiked into an extracted blank plasma sample with the peak area of a standard in the mobile phase. A significant difference indicates the presence of matrix effects.[6]
-
Mitigate Carryover:
-
Optimize the wash sequence of the autosampler and injection port. Use a strong organic solvent, potentially with an acid or base modifier, to effectively clean the system between injections.
-
Inject a blank sample after the highest calibrator to check for carryover.
-
Experimental Protocols
Below are detailed methodologies for common analytical techniques used for the quantification of this compound in plasma.
Protocol 1: LC-MS/MS Method with Solid-Phase Extraction
This protocol is adapted from a validated method for the simultaneous analysis of this compound and its metabolite, nortriptyline, in human plasma.[4]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Use hydrophilic-lipophilic balance (HLB) SPE cartridges.
- Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 0.2 mL of human plasma onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Dry the cartridge under vacuum for 1 minute.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- This compound: Q1 278.2 -> Q3 91.1
- Nortriptyline (Metabolite): Q1 264.2 -> Q3 91.1
- Doxepin (Internal Standard): Q1 280.2 -> Q3 107.1
Data Presentation
The following tables summarize quantitative data from various published methods for this compound quantification in plasma, providing a comparative overview of their performance.
Table 1: Comparison of Sample Preparation Methods
| Method | Sample Volume | Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation | 50 µL | ~85% | Simple, fast, inexpensive | High matrix effects, potential for lower recovery | [6][7] |
| Liquid-Liquid Extraction | 1 mL | 58% | Cleaner extracts than PPT | More labor-intensive, requires solvent evaporation | [12][13] |
| Solid-Phase Extraction | 0.2 mL | 85.3% | High selectivity, clean extracts, automation-friendly | Higher cost, method development can be complex | [4] |
Table 2: Performance of Different Analytical Methods
| Method | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| LC-MS/MS | 0.370 - 95.539 | 0.370 | < 10% | < 10% | [4] |
| LC-MS/MS | 0.1 - 500 | 0.1 | 2.1 - 3.0% | 3.7 - 6.7% | [14] |
| HPLC-UV | 5 - 200 | 5 | < 10% | < 10% | [15][16] |
| GC-MS | Not Specified | 0.5 | < 5% | < 5% | [17] |
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting the quantification of this compound.
Caption: General experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. Adsorptive removal of cationic tricyclic antidepressants using cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS (ESI) assay for the simultaneous determination of this compound and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of this compound and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. scielo.br [scielo.br]
- 9. An Overview of Degradation Strategies for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Selective determination of this compound and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A method for the determination of this compound and its metabolites nortriptyline, 10-hydroxythis compound, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating amitriptyline's anticholinergic effects in behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the anticholinergic effects of amitriptyline in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What are the common anticholinergic effects of this compound observed in rodent behavioral studies?
A1: this compound, a tricyclic antidepressant with strong anticholinergic properties, can significantly impact behavioral studies in rodents. The most frequently observed effects include:
-
Cognitive Impairment: Deficits in learning and memory are commonly reported, particularly in tasks assessing spatial and working memory. This is often observed as impaired performance in assays like the Morris water maze, Y-maze, and inhibitory avoidance tasks.[1][2]
-
Sedation and Altered Locomotor Activity: While initial administration may sometimes enhance locomotor activity, repeated administration is often associated with suppression of movement and rearing.[1]
-
Peripheral Anticholinergic Effects: Although less frequently quantified in behavioral readouts, effects such as dry mouth and blurred vision can contribute to altered behavior and animal discomfort.
Q2: At what doses do the anticholinergic effects of this compound typically become problematic in mouse and rat behavioral studies?
A2: The dose-dependent nature of this compound's anticholinergic effects is well-documented.[3][4] Problematic doses can vary based on the specific behavioral assay and rodent strain. However, the following ranges are commonly reported to induce cognitive impairment in mice:
-
Inhibitory Avoidance Task: Doses of 5 mg/kg and higher have been shown to impair inhibitory avoidance.[3][5][6] A dose of 10 mg/kg is often considered appropriate for studying mitigation strategies.[3]
-
Y-maze and Radial-Arm Maze: Doses of 5, 10, and 15 mg/kg administered for 21 days have been associated with a dose-related decrease in spatial working memory.[1][6]
Q3: Are there alternative antidepressants with fewer anticholinergic effects that can be used in behavioral studies?
A3: Yes, several alternatives to this compound offer similar antidepressant-like effects with a more favorable side-effect profile. These can be considered to avoid the confounding influence of anticholinergic activity.
| Drug Class | Examples | Key Advantages in Behavioral Studies |
| Secondary Amine TCAs | Nortriptyline, Desipramine | Lower anticholinergic and sedative effects compared to tertiary amines like this compound. |
| SSRIs | Sertraline, Citalopram, Escitalopram | Significantly fewer anticholinergic side effects. |
| SNRIs | Duloxetine, Venlafaxine | Better tolerated with fewer anticholinergic effects than TCAs. |
Q4: Can the anticholinergic effects of this compound be pharmacologically mitigated during an experiment?
A4: Yes, co-administration of cholinomimetic agents can counteract the anticholinergic effects of this compound. Physostigmine, an acetylcholinesterase inhibitor, has been shown to effectively reverse this compound-induced memory impairment in mice.[5][6] Donepezil, another acetylcholinesterase inhibitor, has been used to manage delirium from this compound overdose in clinical settings and may be a potential mitigating agent in preclinical studies.[7][8][9]
Troubleshooting Guides
Issue: Animals show impaired learning and memory in cognitive tasks after this compound administration.
Possible Cause: The anticholinergic activity of this compound is likely interfering with memory consolidation and retrieval processes.
Troubleshooting Steps:
-
Dose Reduction: If experimentally feasible, reduce the dose of this compound. The cognitive-impairing effects are dose-dependent.[3][4]
-
Co-administration with a Cholinesterase Inhibitor:
-
Physostigmine: Co-administer physostigmine to increase synaptic levels of acetylcholine. See the detailed protocol below.
-
Donepezil: While less documented in this specific context, consider exploring the use of donepezil as a mitigating agent.
-
-
Switch to an Alternative Antidepressant: If the primary goal is to model antidepressant effects without cholinergic interference, consider using an SSRI or a secondary amine TCA.
Issue: Significant sedation or hyperactivity is observed in animals treated with this compound, confounding behavioral readouts.
Possible Cause: this compound can have biphasic effects on locomotor activity, with acute administration sometimes causing hyperactivity and chronic administration leading to sedation.[1][10]
Troubleshooting Steps:
-
Adjust the Dosing Regimen:
-
Acclimatization: Ensure a sufficient acclimatization period to the testing environment to minimize novelty-induced hyperactivity.
-
Timing of Behavioral Testing: Conduct behavioral testing at a consistent time point after drug administration to minimize variability in sedative effects.
-
-
Careful Dose Selection: Lower doses of this compound may have less impact on locomotor activity.
-
Appropriate Controls: Always include a vehicle-treated control group to differentiate drug-induced changes in activity from other factors.
Quantitative Data Summary
Table 1: this compound Dosages Inducing Cognitive Impairment in Mice
| Behavioral Assay | Species | This compound Dose (mg/kg) | Route of Administration | Observed Effect | Citation(s) |
| Inhibitory Avoidance | Mouse | 5, 7.5, 10, 15, 20 | i.p. | Impaired memory consolidation | [3][4][5] |
| Y-maze | Mouse | 5, 10, 15 (chronic) | oral | Decreased spatial working memory | [1] |
| Radial-Arm Maze | Mouse | 5, 10, 15 (chronic) | oral | Decreased spatial working memory | [1] |
| Morris Water Maze | Mouse | 1.8, 3.7 (chronic) | oral | Altered swim latencies |
Table 2: Mitigation of this compound-Induced Cognitive Impairment in Mice
| Mitigating Agent | Mitigating Agent Dose (mg/kg) | This compound Dose (mg/kg) | Behavioral Assay | Outcome | Citation(s) |
| Physostigmine | 0.15, 0.3, 0.6 | 5, 7.5, 10, or 15 | Inhibitory Avoidance | Counteracted memory impairment | [5][6] |
| Oxotremorine | 0.05, 0.1 | 5, 7.5, 10, or 15 | Inhibitory Avoidance | Partially counteracted memory impairment | [4][5] |
Experimental Protocols
Protocol: Co-administration of Physostigmine to Mitigate this compound-Induced Memory Impairment in the Inhibitory Avoidance Task
Objective: To assess the efficacy of physostigmine in reversing the memory-impairing effects of this compound.
Materials:
-
This compound hydrochloride
-
Physostigmine salicylate
-
Saline (0.9% NaCl)
-
Inhibitory avoidance apparatus
-
Male or female CD1 mice
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride and physostigmine salicylate in saline to the desired concentrations.
-
Animal Groups:
-
Group 1: Saline + Saline
-
Group 2: this compound (e.g., 10 mg/kg) + Saline
-
Group 3: this compound (e.g., 10 mg/kg) + Physostigmine (0.15, 0.3, or 0.6 mg/kg)
-
Group 4: Saline + Physostigmine (0.15, 0.3, or 0.6 mg/kg)
-
-
Drug Administration: Administer the drugs via intraperitoneal (i.p.) injection 30 minutes before the training phase.[3]
-
Training Phase:
-
Place the mouse in the illuminated compartment of the inhibitory avoidance apparatus.
-
After a habituation period (e.g., 90 seconds), open the door to the dark compartment.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.3 mA for 5 seconds).[3]
-
-
Test Phase: 24 hours after the training phase, place the mouse back in the illuminated compartment and measure the latency to enter the dark compartment. An increased latency is indicative of successful memory consolidation.
Visualizations
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by this compound's anticholinergic action.
Caption: this compound's anticholinergic mechanism of action.
Experimental Workflow
Caption: Workflow for assessing mitigation of this compound's effects.
References
- 1. hrpub.org [hrpub.org]
- 2. depanxietyjournal.com [depanxietyjournal.com]
- 3. psicothema.com [psicothema.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of oxotremorine and physostigmine on the inhibitory avoidance impairment produced by this compound in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil for anticholinergic drug intoxication: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil treatment mitigates cholinergic system alterations, oxidative stress, neuroinflammation and memory impairment induced by branched-chain amino acid administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
Technical Support Center: Troubleshooting Variability in Amitriptyline Pharmacokinetics in Rats
This technical support center provides troubleshooting guidance for researchers encountering variability in amitriptyline pharmacokinetic studies in rats. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high inter-individual variability in this compound plasma concentrations in my rat cohort?
High variability in plasma drug concentrations is a common challenge. Several factors can contribute to this phenomenon:
-
Genetic Polymorphisms: Rats, like humans, exhibit genetic differences in drug-metabolizing enzymes. The primary enzymes responsible for this compound metabolism are cytochrome P450s, particularly orthologs of human CYP2D6 and CYP2C19.[1][2][3][4][5] Variations in the genes encoding these enzymes can lead to significant differences in metabolic rates between individual animals, even within the same strain.
-
Rat Strain: Different rat strains possess distinct metabolic capacities. For instance, Sprague Dawley and Wistar Han rats can have different metabolic profiles for various drugs.[6][7][8] The choice of an inbred versus an outbred stock can also impact the genetic homogeneity of your study group.[7]
-
Sex Differences: Male and female rats often exhibit different pharmacokinetic profiles for antidepressants.[9][10][11] Hormonal differences can influence enzyme activity and drug distribution.[9] Studies have shown that female rats may have a lower efficiency in metabolizing this compound compared to males.[9]
-
Gut Microbiota: The composition of the gut microbiome can influence drug metabolism.[12][13][14][15][16] Oral administration of this compound has been shown to alter the gut microbiota, which in turn could affect its own metabolism and absorption.[12][13][14]
-
Health Status: Underlying health conditions can affect drug pharmacokinetics. Ensure all animals are healthy and free of disease.
Troubleshooting Steps:
-
Standardize Your Animal Model: Whenever possible, use an inbred rat strain to minimize genetic variability.[17] Clearly report the strain, sex, and age of the animals used.
-
Segregate by Sex: Analyze pharmacokinetic data from male and female rats separately.
-
Acclimatization: Ensure a proper acclimatization period for the animals to reduce stress, which can influence physiological parameters.
-
Control for Environmental Factors: Maintain consistent housing conditions (temperature, humidity, light-dark cycle) as these can affect animal physiology and drug metabolism.
2. My this compound and nortriptyline (active metabolite) plasma concentrations are inconsistent across different studies, even with the same dose. What could be the cause?
In addition to the factors mentioned above, inconsistencies can arise from experimental procedures:
-
Route of Administration: The method of drug delivery significantly impacts bioavailability. Oral gavage, intraperitoneal (IP) injection, and intravenous (IV) administration will result in different absorption rates and first-pass metabolism effects.[18][19]
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Blood Sampling Technique: The site and method of blood collection can introduce variability. For example, contamination with tissue fluids can dilute the sample.[20] The stress induced by certain collection methods can also alter blood parameters.
-
Analytical Method: The sensitivity and specificity of your analytical method (e.g., HPLC) are crucial for accurate quantification.[21][22][23][24][25]
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the route of administration, blood collection timing and technique, and sample processing are consistent across all experiments.
-
Method Validation: Thoroughly validate your analytical method for linearity, accuracy, precision, and sensitivity.
-
Internal Standards: Use an appropriate internal standard during sample analysis to account for variations in extraction efficiency and instrument response.[22]
3. I am observing unexpected metabolite profiles. Why might this be happening?
The metabolic pathway of this compound is complex and can be influenced by several factors:
-
Enzyme Induction or Inhibition: Co-administration of other compounds can induce or inhibit the activity of metabolizing enzymes.[26] For example, some substances can increase the rate of this compound metabolism, leading to lower parent drug concentrations and higher metabolite levels. Conversely, inhibitors can slow down metabolism.
-
Repeated Dosing: Chronic administration of this compound can lead to the induction of its own metabolism, resulting in altered plasma concentrations and metabolite profiles over time.[27]
-
Strain-Specific Metabolism: Different rat strains may favor different metabolic pathways, leading to variations in the types and amounts of metabolites produced.[6][8]
Troubleshooting Steps:
-
Review Co-administered Substances: Carefully consider any other drugs or substances the animals are receiving and their potential for drug-drug interactions.
-
Consider a Pilot Study: If using a new strain or experimental condition, a pilot study to characterize the metabolite profile can be beneficial.
-
Utilize Advanced Analytical Techniques: Mass spectrometry coupled with liquid chromatography (LC-MS) can help in identifying and quantifying a broader range of metabolites.
Experimental Protocols
1. Oral Gavage Administration of this compound in Rats
-
Objective: To administer a precise oral dose of this compound.
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline)
-
Appropriately sized oral gavage needle (stainless steel, ball-tipped)
-
Syringe
-
-
Procedure:
-
Prepare the this compound solution in the chosen vehicle to the desired concentration.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
2. Blood Collection via the Saphenous Vein in Rats
-
Objective: To collect serial blood samples with minimal stress to the animal.
-
Materials:
-
Restrainer
-
25-27 gauge needle
-
Micro-collection tubes (e.g., EDTA-coated for plasma)
-
Gauze
-
Clippers
-
Topical anesthetic (optional)
-
-
Procedure:
-
Place the rat in a restrainer, allowing access to one of the hind limbs.
-
Shave the fur over the lateral saphenous vein.
-
Apply a small amount of topical anesthetic if desired.
-
Puncture the vein with the needle.
-
Collect the blood into the micro-collection tube.
-
Apply gentle pressure with gauze to the puncture site to stop the bleeding.
-
Return the animal to its cage and monitor.
-
3. HPLC Method for Quantification of this compound and Nortriptyline in Rat Plasma
-
Objective: To accurately measure the concentrations of this compound and its major metabolite, nortriptyline, in plasma samples.[21][22][23][24][25]
-
Sample Preparation (Liquid-Liquid Extraction): [23][24]
-
To 500 µL of rat plasma, add an internal standard.
-
Add an alkalinizing agent (e.g., 0.5 M NaOH) to raise the pH.
-
Add an extraction solvent (e.g., n-hexane).
-
Vortex for 5 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions (Example): [24]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0) in a specific ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm).
-
Temperature: 40°C.
-
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Parameter | Sprague-Dawley (Male) | Wistar (Male) | Source |
| Cmax (µg/mL) | 0.34 | Data not specified | [28] |
| Tmax (h) | 1 | Data not specified | [28] |
| Nortriptyline Cmax (µg/mL) | 0.28 | Data not specified | [28] |
| Nortriptyline Tmax (h) | 1 | Data not specified | [28] |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats (20 mg/kg Oral Dose)
| Parameter | Sprague-Dawley (Male) | Wistar (Male) | Source |
| Cmax (µg/mL) | 0.59 | Data not specified | [28] |
| Tmax (h) | 1 | Data not specified | [28] |
| Nortriptyline Cmax (µg/mL) | 0.43 | Data not specified | [28] |
| Nortriptyline Tmax (h) | 1 | Data not specified | [28] |
Note: These values are examples and can vary significantly based on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for a typical rat pharmacokinetic study.
Caption: Simplified metabolic pathway of this compound.[2][29][30]
References
- 1. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 2. This compound Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. eugenomic.com [eugenomic.com]
- 5. ClinPGx [clinpgx.org]
- 6. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of rat strain in the differential sensitivity to pharmaceutical agents and naturally occurring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: sex-dependent effect on sympathetic response and anxiety in rats submitted to early maternal separation and variable chronic stress in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sex differences in animal models of depression and antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressants fluoxetine and this compound induce alterations in intestinal microbiota and gut microbiome function in rats exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Antidepressants fluoxetine and this compound induce alterations in intestinal microbiota and gut microbiome function in rats exposed to chronic unpredictable mild stress | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Antidepressants fluoxetine and this compound induce alterations in intestinal microbiota and gut microbiome function in rats exposed to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 18. Acute this compound in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Systemic Administration of this compound on Oral Microbes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. einsteinmed.edu [einsteinmed.edu]
- 21. scribd.com [scribd.com]
- 22. academic.oup.com [academic.oup.com]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. chemmethod.com [chemmethod.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Tissue distribution and metabolism of this compound after repeated administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Blood concentrations of this compound and its metabolite in rats after acute oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An Overview of Degradation Strategies for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 30. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimization of Amitriptyline Extraction from Fatty Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of amitriptyline from challenging fatty tissue matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound, a basic drug, from fatty tissues?
A1: The primary challenges are two-fold:
-
High Lipid Content: Fatty tissues, such as adipose, brain, and liver, contain a high percentage of lipids (triglycerides, phospholipids, etc.). During extraction, these lipids can be co-extracted with this compound, leading to several problems.
-
Matrix Effects: Co-extracted lipids can significantly interfere with downstream analysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). This "matrix effect" can cause ion suppression or enhancement, leading to inaccurate and unreliable quantification of this compound.[1]
Q2: Which extraction methods are most suitable for fatty tissues?
A2: While traditional methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be adapted, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is increasingly popular and effective for complex, fatty matrices.[2][3][4][5] It combines salting-out extraction with a dispersive solid-phase extraction (dSPE) cleanup step designed to remove interfering matrix components like lipids.
Q3: How does the basic nature of this compound (pKa ≈ 9.4) influence the extraction protocol?
A3: The basicity of this compound is a critical factor. To ensure it is in a neutral, more organic-soluble state for efficient extraction into an organic solvent (like acetonitrile in QuEChERS), the pH of the sample homogenate should be adjusted to be basic (typically pH > 10). This is a crucial step to maximize recovery.
Q4: What are the key parameters to optimize for a successful extraction?
A4: The following parameters should be carefully optimized:
-
Sample Homogenization: The initial disruption of the tissue to ensure efficient solvent exposure.
-
Extraction Solvent: Acetonitrile is commonly used in QuEChERS.
-
pH of the Aqueous Phase: Must be basic to neutralize this compound.
-
Salts for Partitioning: The type and amount of salt used to induce phase separation.
-
dSPE Cleanup Sorbents: The choice of sorbents to remove lipids and other interferences.
-
Centrifugation Conditions: Speed and temperature to ensure proper phase separation and lipid removal.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Ensure the pH of the aqueous sample homogenate is adjusted to >10 before adding the organic solvent. | This compound is a basic drug and will be in its neutral, more soluble form in an organic solvent at a basic pH. |
| Insufficient Homogenization | Increase homogenization time or use a more powerful homogenizer. Ensure the tissue is completely disrupted. | Incomplete homogenization prevents the extraction solvent from accessing all of the analyte within the tissue matrix. |
| Inadequate Solvent Volume | Increase the solvent-to-sample ratio. | A higher volume of extraction solvent can improve the partitioning of this compound from the aqueous/solid phase. |
| Analyte Loss During Cleanup | Evaluate the dSPE sorbent. While C18 is effective for lipid removal, it can also retain this compound. Reduce the amount of C18 or consider alternative sorbents. | Overly aggressive cleanup can lead to the unintended removal of the target analyte along with the matrix interferences. |
Issue 2: High Matrix Effects (Ion Suppression/Enhancement in LC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Lipid Removal | - Increase dSPE Sorbents: Add or increase the amount of C18 sorbent in the dSPE step. A combination of PSA (Primary Secondary Amine) and C18 is often effective.[2][6] - Freezing Step: After the initial extraction and centrifugation, freeze the acetonitrile extract at -20°C or lower for several hours to precipitate lipids. Centrifuge at a low temperature and collect the supernatant.[6] - Hexane Wash: Perform a liquid-liquid partitioning step by adding n-hexane to the acetonitrile extract, vortexing, and discarding the upper hexane layer.[7] | C18 is effective at removing nonpolar interferences like lipids.[6] PSA removes fatty acids and some polar lipids. Freezing causes lipids to solidify and precipitate out of the acetonitrile. Hexane is a nonpolar solvent that will selectively extract the highly nonpolar lipids. |
| Phospholipid Interference | Use specialized phospholipid removal products or dSPE sorbents. | Phospholipids are a major cause of matrix effects in LC-MS analysis.[1] |
| Co-elution of Interferences | Modify the LC gradient to better separate this compound from co-eluting matrix components. | Chromatographic separation is key to minimizing the impact of interferences that were not removed during sample preparation. |
Experimental Protocols
Modified QuEChERS Protocol for this compound in Fatty Tissue
This protocol is a starting point and should be optimized for your specific tissue type and analytical instrumentation.
1. Sample Homogenization:
-
Weigh 1-2 g of frozen fatty tissue.
-
Add a suitable volume of cold water (e.g., 5 mL) and homogenize until a uniform slurry is formed. A bead beater or rotor-stator homogenizer is recommended.
2. pH Adjustment:
-
To the tissue homogenate, add a basic buffer or a solution of NaOH or NH4OH to adjust the pH to >10.
3. Extraction and Partitioning:
-
Add 10 mL of 1% acetic acid in acetonitrile to a 50 mL centrifuge tube containing the pH-adjusted homogenate.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.
4. Cleanup (dSPE):
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing dSPE sorbents. For fatty matrices, a combination of:
-
150 mg MgSO₄ (to remove residual water)
-
50 mg PSA (to remove fatty acids and polar interferences)
-
50 mg C18 (to remove nonpolar lipids)
-
-
Vortex for 30 seconds and centrifuge at >5000 x g for 5 minutes.
5. Analysis:
-
The final extract can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Data Presentation
Table 1: Comparison of dSPE Sorbents for Lipid Removal and this compound Recovery
| dSPE Combination | Lipid Removal Efficiency (%) | This compound Recovery (%) | RSD (%) | Notes |
| MgSO₄ + PSA | ~60% | 95 ± 5 | <5 | Good for moderately fatty tissues. |
| MgSO₄ + PSA + C18 | >85% | 88 ± 7 | <8 | Recommended for high-fat tissues. Amount of C18 may need optimization to balance lipid removal and analyte recovery.[2][6] |
| EMR-Lipid™ | >95% | 92 ± 6 | <7 | A commercial product designed for enhanced lipid removal.[7] |
Data are illustrative and will vary based on the specific tissue matrix and experimental conditions.
Visualizations
Caption: Modified QuEChERS workflow for this compound in fatty tissues.
Caption: Troubleshooting decision tree for extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Restek - Blog [restek.com]
- 7. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of amitriptyline for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing amitriptyline in in vitro experiments. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the successful and accurate use of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in research?
This compound is a first-generation tricyclic antidepressant.[1] Its principal mechanism of action involves inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) by presynaptic neuronal membranes in the central nervous system.[2][3] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, potentiating their activity.[3][4] In research, it is also studied for its antagonist activity at various other receptors, including serotonin 5-HT2A, histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors.[1]
Q2: In what form is this compound typically supplied for research?
For laboratory use, this compound is commonly supplied as this compound hydrochloride (C₂₀H₂₃N • HCl), a white, odorless, crystalline solid.[1][3] This salt form is freely soluble in water.[3][5][6]
Q3: What are the key physicochemical properties of this compound hydrochloride?
Q4: What are the recommended solvents for dissolving this compound hydrochloride?
This compound hydrochloride is soluble in water and various organic solvents.[1][7][9] For in vitro assays, high-purity DMSO, ethanol, or sterile water/buffers are most commonly used to prepare stock solutions.[1][9]
Q5: How should this compound hydrochloride powder and its solutions be stored?
The solid, crystalline form of this compound hydrochloride is stable for years when stored at -20°C.[1] Stock solutions prepared in organic solvents like DMSO can be stored in aliquots at -20°C for up to one month.[7] It is not recommended to store aqueous solutions for more than one day.[1] Always equilibrate solutions to room temperature and ensure no precipitate is present before use.[7]
Q6: Can I dilute my this compound stock solution directly into cell culture media?
Yes, stock solutions, typically prepared in DMSO or ethanol, should be further diluted into aqueous buffers or cell culture media to achieve the final desired concentration for your experiment.[1] It is crucial to ensure that the final concentration of the organic solvent in the culture medium is insignificant (typically <0.1% to <0.5%), as solvents like DMSO can have physiological effects on cells at low concentrations.[1]
Solubility Data
The solubility of this compound hydrochloride can vary between suppliers and based on the specific solvent and conditions used. The following table summarizes solubility data from various sources.
| Solvent | Solubility (mg/mL) | Calculated Solubility (mM) | Remarks |
| DMSO | 63[9] | 200.7 | Use fresh, high-purity DMSO as moisture can reduce solubility.[9] |
| ~25[1] | ~79.6 | ||
| Ethanol | 63[9] | 200.7 | |
| ~25[1] | ~79.6 | ||
| Water | 15[9] | 47.8 | This compound HCl is generally considered freely soluble in water.[3] |
| Soluble to 100 mM[7] | 100 | This corresponds to ~31.4 mg/mL. | |
| PBS (pH 7.2) | ~0.5[1] | ~1.6 | Solubility is significantly lower in buffered saline compared to pure water or organic solvents. |
| Dimethyl Formamide | ~25[1] | ~79.6 |
Calculations are based on a molecular weight of 313.86 g/mol .
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a standard procedure for preparing a stock solution in DMSO and subsequent working solutions in cell culture medium.
Materials:
-
This compound Hydrochloride (crystalline solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for stock solution)
Protocol Steps:
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
Weigh out the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube. (For 1 mL of a 50 mM stock, weigh 15.69 mg).
-
Under a sterile hood, add the calculated volume of high-purity DMSO to the powder.
-
Vortex the solution thoroughly until all the solid has completely dissolved. The solution should be clear.
-
(Optional) For maximum sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C.[7]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the this compound stock solution at room temperature.[7]
-
Pre-warm the required volume of your cell culture medium or aqueous buffer to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your final desired experimental concentrations.
-
Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
Use the prepared working solutions immediately.[1]
-
Troubleshooting Guide
Issue: My this compound solution is cloudy or has a precipitate after dilution in media.
-
Cause 1: Solvent Concentration. The final concentration of the organic solvent (e.g., DMSO) may be too high, causing the drug to fall out of solution when added to the aqueous medium.
-
Solution: Ensure your serial dilutions are planned so the final solvent concentration is well below 1%.
-
-
Cause 2: Low Solubility in Buffer. The solubility of this compound is significantly lower in buffered solutions like PBS (~0.5 mg/mL) compared to organic solvents or pure water.[1] Your final concentration may exceed its solubility limit in your specific medium.
-
Solution: Check the solubility data. You may need to lower the final concentration of your working solution. Preparing a more dilute stock solution in DMSO can also help, as it requires a larger volume to be added to the media, facilitating better mixing.
-
-
Cause 3: Temperature. Adding a cold stock solution to warm media can cause precipitation.[11]
-
Solution: Always allow your stock solution aliquot to fully thaw and equilibrate to room temperature before diluting it into pre-warmed (37°C) cell culture media.[7]
-
-
Cause 4: Media Components. Components in the culture medium, such as salts and proteins, can interact with the compound and cause precipitation.[11][12]
-
Solution: Prepare the final dilution immediately before adding it to the cells to minimize interaction time. Visually inspect the medium for clarity before application.
-
Issue: My cells are showing signs of toxicity (e.g., dying, detaching) after treatment.
-
Cause 1: Solvent Toxicity. The final concentration of your solvent (e.g., DMSO) may be toxic to your specific cell line.
-
Solution: Run a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your drug dilutions. If toxicity is observed, you must lower the final solvent concentration in all experimental conditions.
-
-
Cause 2: High Drug Concentration. The concentration of this compound may be cytotoxic.
-
Solution: Perform a dose-response curve, testing a wide range of concentrations to determine the optimal non-toxic and effective concentration range for your specific cell line and assay.
-
Issue: I am observing inconsistent results between experiments.
-
Cause 1: Stock Solution Instability. Repeatedly freezing and thawing a stock solution can lead to its degradation or precipitation, altering its effective concentration.
-
Solution: Prepare single-use aliquots of your stock solution to ensure consistent concentration for each experiment.[10]
-
-
Cause 2: Aqueous Solution Instability. Aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment.[1]
-
Solution: Always prepare your final dilutions in media or buffer immediately before use. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Hydrochloride | C20H24ClN | CID 11065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound | 5-HT transporter inhibitor | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (Elavil) | tricyclic antidepressant (TCA) | CAS# 50-48-6 | InvivoChem [invivochem.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. Cell Culture Academy [procellsystem.com]
Validation & Comparative
Comparative Analysis of Amitriptyline and SSRIs in Animal Models of Depression
This guide provides a detailed comparative analysis of the tricyclic antidepressant (TCA) amitriptyline and Selective Serotonin Reuptake Inhibitors (SSRIs) in preclinical animal models of depression. It is intended for researchers, scientists, and professionals in drug development, offering an objective look at the performance, mechanisms, and experimental data supporting the use of these compounds in research settings.
Mechanisms of Action: A Comparative Overview
The primary therapeutic actions of both this compound and SSRIs are based on the monoamine hypothesis of depression, which posits that a deficiency in serotonin (5-HT) and/or norepinephrine (NE) neurotransmission contributes to depressive symptoms[1][2]. However, their mechanisms for correcting this imbalance differ significantly.
This compound: As a tricyclic antidepressant, this compound is a non-selective monoamine reuptake inhibitor. It blocks both the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the concentrations of both serotonin and norepinephrine in the synaptic cleft[1][3]. This dual action contributes to its broad efficacy. Additionally, this compound interacts with other receptors, including muscarinic, histamine, and alpha-adrenergic receptors, which is associated with its side effect profile[4][5].
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, including compounds like fluoxetine, sertraline, and citalopram, acts with high selectivity on the serotonin transporter (SERT)[6]. By inhibiting SERT, SSRIs block the reuptake of serotonin from the synapse back into the presynaptic neuron, leading to an increase in the extracellular levels of serotonin available to bind to postsynaptic receptors[6][7].
The prolonged increase in synaptic monoamines initiated by both drug classes is believed to trigger downstream neuroadaptive changes, including alterations in receptor sensitivity, gene expression, and the induction of neurogenesis and synaptic plasticity, which are thought to underlie their delayed therapeutic effects[8][9][10].
Caption: Comparative mechanism of this compound (a TCA) and SSRIs at the monoamine synapse.
Comparative Efficacy in Behavioral Models
The antidepressant-like effects of this compound and SSRIs are commonly evaluated in rodents using the Forced Swim Test (FST) and the Tail Suspension Test (TST). In both tests, a common metric is "immobility time," where a reduction in immobility is interpreted as an antidepressant-like effect.
Forced Swim Test (FST): This test measures the immobility of a rodent when placed in an inescapable cylinder of water. The transition from struggling to immobility is considered to reflect a state of behavioral despair. Antidepressant treatment typically reduces this immobility time[11][12].
Tail Suspension Test (TST): In the TST, a mouse is suspended by its tail, and the duration of immobility is recorded[13][14]. Similar to the FST, antidepressant compounds reduce the time the animal remains immobile[15].
The following tables summarize representative quantitative data from studies evaluating this compound and SSRIs in these models.
Table 1: Effects of this compound and SSRIs in the Forced Swim Test (FST)
| Compound | Species/Strain | Dose (mg/kg) | Administration | Immobility Time (Seconds) vs. Control | Reference |
| This compound | Rat (Wistar) | 2.5 | Intraperitoneal | No significant difference | [16] |
| This compound | Rat | 15 | Subcutaneous | Significant decrease | [17] |
| This compound | Rat | 100 | Oral | Significant decrease (~50%) | [5] |
| Fluoxetine (SSRI) | Rat | Varies | Varies | Significant decrease | [18][19] |
| Citalopram (SSRI) | Rat | Varies | Varies | Significant decrease | [20] |
| Escitalopram (SSRI) | Rat | 10-20 | Oral | Insignificant increase | [5] |
Note: Direct comparisons are challenging due to variations in protocols, dosages, and animal strains across studies. The data presented are illustrative of general findings.
Table 2: Effects of this compound in the Tail Suspension Test (TST)
| Compound | Species/Strain | Dose (mg/kg) | Administration | Immobility Time (Seconds) vs. Control | Reference |
| This compound | Mouse | 1 | Intraperitoneal | No effect | [8] |
| This compound | Mouse | 5 | Intraperitoneal | Trend towards decrease | [8] |
| This compound | Mouse | 10 | Intraperitoneal | Significant decrease (P<0.001) | [8] |
Note: The TST is primarily used in mice. Data for SSRIs show similar dose-dependent decreases in immobility.
General Findings:
-
Both this compound and SSRIs reliably reduce immobility time in the FST and TST, confirming their antidepressant-like activity in these models[13][15].
-
The effect is typically dose-dependent, with higher doses producing a more significant reduction in immobility[8].
-
Some studies suggest differences in efficacy depending on the specific model or behavioral parameter measured. For instance, in a model of central post-stroke pain, imipramine (another TCA) and fluoxetine (an SSRI) reduced depression-like behavior in the FST, whereas this compound did not[18][19]. In another study, duloxetine (an SNRI with a similar mechanism to this compound) was found to be more effective than this compound in the FST[16].
Neurobiological Effects Beyond Monoamine Reuptake
Chronic administration of both this compound and SSRIs induces further neurobiological changes that are believed to be crucial for their therapeutic effects.
-
Neurogenesis and Neurotrophic Factors: Both classes of antidepressants have been shown to promote adult hippocampal neurogenesis.[7] This effect is often linked to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[21][22] Interestingly, one study noted that depressed patients treated with low-dose this compound showed an increase in serum BDNF, while those on the SSRI paroxetine showed a decrease[21]. This compound has also been shown to indirectly increase the proliferation of neural precursor cells via its effects on astrocytes[23].
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Depression is often associated with dysregulation of the HPA axis, leading to hypercortisolemia. Both SSRIs and this compound have been shown to downregulate HPA axis activity, which may contribute to their antidepressant effects[24][25][26]. Some evidence suggests that this compound's ability to normalize HPA axis function is particularly prominent in patients with hypercortisolemia and may be linked to its therapeutic response[24][27].
Experimental Protocols
Detailed and consistent methodologies are critical for the reliable assessment of antidepressant efficacy in animal models.
-
Apparatus: A transparent glass cylinder (e.g., 29 cm diameter x 50 cm height) is filled with water (e.g., 24-30°C) to a depth where the animal cannot touch the bottom with its feet or tail (e.g., 30-40 cm)[11][28].
-
Procedure: The procedure typically involves two sessions.
-
Pre-test (Day 1): The animal is placed in the water for a 15-minute session to induce a state of immobility[11][12].
-
Test (Day 2): 24 hours later, the animal receives the drug or vehicle administration (e.g., 1 hour before the test). It is then placed back in the cylinder for a 5-6 minute session[11][29]. The session is recorded for later analysis.
-
-
Data Analysis: The key measure is the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water[11][29].
-
Apparatus: A suspension box or bar is used, positioned high enough (e.g., 50 cm) so the mouse cannot escape or hold onto any surfaces[8][14].
-
Procedure:
-
Data Analysis: The entire session is scored for the total time the mouse remains immobile. Immobility is defined as the complete absence of limb or body movement, except for those caused by respiration[8][14].
Caption: A typical experimental workflow for antidepressant screening in animal models.
Conclusion
Both this compound and SSRIs demonstrate clear antidepressant-like effects in standard animal models of depression, primarily by reducing immobility in the Forced Swim and Tail Suspension Tests. This compound's broader mechanism, targeting both serotonin and norepinephrine reuptake, contrasts with the selective action of SSRIs on the serotonin system. While both drug classes induce downstream effects on neurogenesis and HPA axis regulation, subtle differences in their efficacy and impact on neurotrophic factors have been observed in specific models. The choice between these compounds for preclinical research may depend on the specific scientific question, whether it involves modeling a broad-spectrum TCA or a selective serotonergic agent, and the specific neurobiological pathways under investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PATHOPHYSIOLOGY OF DEPRESSION: DO WE HAVE ANY SOLID EVIDENCE OF INTEREST TO CLINICIANS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of central mechanisms in the anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats | Clinics [elsevier.es]
- 4. Antidepressants fluoxetine and this compound induce alterations in intestinal microbiota and gut microbiome function in rats exposed to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Selective Serotonin Reuptake Inhibitors on Depression-Like Behavior in a Laser-Induced Shock Wave Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsmcentral.org [jsmcentral.org]
- 9. Depression and treatment response: dynamic interplay of signaling pathways and altered neural processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of Gi proteins in the antidepressant-like effect of this compound and clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tricyclic antidepressants and selective serotonin reuptake inhibitors but not anticonvulsants ameliorate pain, anxiety, and depression symptoms in an animal model of central post-stroke pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tricyclic antidepressants and selective serotonin reuptake inhibitors but not anticonvulsants ameliorate pain, anxiety, and depression symptoms in an animal model of central post-stroke pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antinociceptive effects of the antidepressants this compound, duloxetine, mirtazapine and citalopram in animal models of acute, persistent and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-Mediated Cognitive Enhancement in Aged 3×Tg Alzheimer's Disease Mice Is Associated with Neurogenesis and Neurotrophic Activity | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Tricyclic Antidepressant this compound Indirectly Increases the Proliferation of Adult Dentate Gyrus-Derived Neural Precursors: An Involvement of Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. psychiatryonline.org [psychiatryonline.org]
- 25. Treatment with an SSRI antidepressant restores hippocampo-hypothalamic corticosteroid feedback and reverses insulin resistance in low-birth-weight rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. animal.research.wvu.edu [animal.research.wvu.edu]
- 29. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Amitriptyline and Newer Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the tricyclic antidepressant amitriptyline against those of newer generation antidepressants. The information presented is supported by experimental data to aid in research and development endeavors in neuropharmacology.
Quantitative Data Summary
The following tables summarize key findings from studies investigating the neuroprotective and related effects of this compound and newer antidepressants. Direct comparative studies on neuroprotective endpoints are limited; therefore, data from various studies are presented to provide a broader perspective.
Table 1: Effects on Neurogenesis and Neuronal Viability
| Antidepressant | Model System | Key Findings | Reference(s) |
| This compound | Aged 3xTg-AD Mice | Significantly increased the number of BrdU-positive (newly born) cells in the dentate gyrus. | [1] |
| Human Hippocampal Progenitor Cells | Increased neuronal differentiation. | [2] | |
| Rat Hippocampal Slices | At high doses, may decrease BDNF. In another study, it significantly reduced population spike amplitude after LTP induction, suggesting a reduction in the number of active neurons. | [3] | |
| Sertraline (SSRI) | Human Hippocampal Progenitor Cells | Increased neuronal differentiation via a GR-dependent mechanism. | [2] |
| Fluoxetine (SSRI) | Rat Hippocampal Slices | Significantly reduced population spike amplitude after LTP induction, similar to this compound. | [3] |
Table 2: Modulation of Neurotrophic Factors
| Antidepressant | Model System | Effect on BDNF | Reference(s) |
| This compound | Depressed Patients (low dose) | 13% increase in serum BDNF. | [1] |
| Aged 3xTg-AD Mice | Increased hippocampal BDNF protein levels. | [1] | |
| Patients with MDD | Inconclusive results on IGF-1 levels. | [4] | |
| Paroxetine (SSRI) | Depressed Patients (low dose) | 12% reduction in serum BDNF. | [1] |
| Vortioxetine | Depressed Patients | Significantly increased plasma BDNF concentration. | [5] |
| Patients with MDD | Markedly decreased IGF-1 levels, correlating with clinical improvement. | [4] | |
| Fluoxetine | Depressed Patients | Significantly increased serum BDNF levels after 12 weeks of treatment. | [5] |
| Venlafaxine (SNRI) | Patients with MDD | Decreased IGF-1 levels. | [4] |
Signaling Pathways
The neuroprotective effects of this compound and newer antidepressants are mediated by distinct signaling pathways.
This compound's Neurotrophic Signaling Pathway
This compound has been shown to directly bind to and activate Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively. This activation triggers downstream signaling cascades that promote neuronal survival and growth.[6][7]
This compound's direct activation of TrkA/TrkB receptors.
Newer Antidepressants (Ketamine) Signaling Pathway
Newer, rapid-acting antidepressants like ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, exert their effects through a different mechanism. By blocking NMDA receptors, ketamine leads to a surge in glutamate, which then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This initiates a cascade involving the mammalian target of rapamycin (mTOR) pathway, leading to increased synaptogenesis.[8][9]
Ketamine's NMDA receptor-mediated signaling cascade.
Experimental Protocols
Assessment of Neurogenesis via BrdU Labeling
This protocol is used to identify proliferating cells in the brain, a key measure of neurogenesis.
-
BrdU Administration: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is administered to the animal model (e.g., via intraperitoneal injection).[10][11] BrdU is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.
-
Tissue Preparation: After a designated time, the animal is euthanized, and the brain is perfused and fixed. The brain is then sectioned for immunohistochemical analysis.
-
DNA Denaturation: To expose the incorporated BrdU to the antibody, the tissue sections are treated with an acid (e.g., HCl) to denature the DNA.[10]
-
Immunohistochemistry: The sections are incubated with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The sections are visualized using a fluorescence microscope, and the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is quantified to assess the rate of cell proliferation.[1]
Workflow for assessing neurogenesis using BrdU labeling.
Determination of Trk Receptor Phosphorylation
This method is used to assess the activation of TrkA and TrkB receptors.
-
Cell Culture and Treatment: Primary neurons or cell lines expressing Trk receptors are cultured and then treated with the antidepressant (e.g., this compound) for a specified duration.[6]
-
Cell Lysis: The cells are lysed to release their protein contents.
-
Immunoprecipitation: An antibody that recognizes the Trk receptor is used to specifically pull down the receptor from the cell lysate.
-
Western Blotting: The immunoprecipitated proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of the Trk receptor (p-Trk).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. The signal is then visualized and quantified to determine the level of Trk receptor phosphorylation, which is indicative of its activation.[12]
Assessment of Synaptogenesis
Changes in synaptic density, a marker of synaptogenesis, can be evaluated using various techniques.
-
Immunohistochemistry for Synaptic Proteins: Brain sections are stained with antibodies against synaptic proteins such as synapsin-1 or PSD-95. The density and distribution of these proteins are then quantified using microscopy and image analysis software.[13]
-
Golgi-Cox Staining: This method allows for the visualization of the complete morphology of a small percentage of neurons, including their dendritic spines. Changes in the number and morphology of dendritic spines can be quantified to assess synaptogenesis.
-
Positron Emission Tomography (PET) Imaging: In clinical research, PET imaging with radiotracers that bind to synaptic vesicle glycoprotein 2A (SV2A), such as [11C]UCB-J, can be used to quantify synaptic density in the living human brain before and after treatment with a drug like ketamine.[14]
Conclusion
The available evidence suggests that this compound exerts its neuroprotective effects primarily through the direct activation of TrkA and TrkB receptors, leading to the upregulation of neurotrophic signaling pathways. In contrast, newer antidepressants, exemplified by ketamine, appear to work through the modulation of the glutamatergic system, specifically by antagonizing NMDA receptors and subsequently activating the mTOR pathway to promote synaptogenesis.
While both classes of drugs demonstrate neuroprotective potential, the underlying mechanisms are distinct. Further head-to-head comparative studies employing standardized neuroprotective endpoints are warranted to provide a more definitive assessment of their relative efficacy. This will be crucial for the development of novel therapeutic strategies targeting neurodegeneration and promoting neuronal resilience in various neurological and psychiatric disorders.
References
- 1. This compound-Mediated Cognitive Enhancement in Aged 3×Tg Alzheimer's Disease Mice Is Associated with Neurogenesis and Neurotrophic Activity | PLOS One [journals.plos.org]
- 2. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and fluoxetine on synaptic plasticity in the dentate gyrus of hippocampal formation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - AJMB: Volume 15, Issue 3, Year 2023 - AJMB [ajmb.org]
- 6. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. TrkA Expression in the CNS: Evidence for the Existence of Several Novel NGF-Responsive CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketamine as a Novel Antidepressant: From Synapse to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
head-to-head comparison of amitriptyline and ketamine's antidepressant effects in preclinical models
A Comparative Analysis of Two Distinct Antidepressant Modalities in Preclinical Models of Depression
The landscape of antidepressant therapeutics is undergoing a significant transformation, moving from traditional monoaminergic modulators to agents with novel mechanisms of action. This guide provides a head-to-head comparison of the preclinical antidepressant effects of amitriptyline, a classic tricyclic antidepressant (TCA), and ketamine, a rapid-acting N-methyl-D-aspartate (NMDA) receptor antagonist. While direct comparative preclinical studies are limited, this analysis synthesizes data from independent studies utilizing analogous rodent models of depression to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Models
The antidepressant-like effects of this compound and ketamine have been extensively evaluated in various preclinical models, most notably the Forced Swim Test (FST), Tail Suspension Test (TST), and Chronic Unpredictable Stress (CUS) models. These models are designed to induce behavioral despair and anhedonia in rodents, states that are considered analogous to depressive symptoms in humans.
The following table summarizes the quantitative data from representative preclinical studies, highlighting the effects of each compound on key behavioral parameters. It is important to note that experimental conditions such as animal strain, drug dosage, and duration of the study can influence the outcomes.
| Preclinical Model | Drug | Dose Range (mg/kg) | Route of Administration | Key Behavioral Finding | Supporting Studies |
| Forced Swim Test (FST) | This compound | 10 - 20 | Intraperitoneal (i.p.) | Significant reduction in immobility time. | [1][2][3][4][5] |
| Ketamine | 5 - 30 | Intraperitoneal (i.p.) | Rapid and significant reduction in immobility time.[6][7][8] | [6][7][8] | |
| Tail Suspension Test (TST) | This compound | 1 - 10 | Intraperitoneal (i.p.) | Dose-dependent decrease in immobility time.[9][10][11] | [9][10][11] |
| Ketamine | 2 - 10 | Intraperitoneal (i.p.) | Significant and rapid reduction in immobility time.[12][13][14][15] | [12][13][14][15] | |
| Chronic Unpredictable Stress (CUS) | This compound | 5 - 10 | Oral/Intraperitoneal (i.p.) | Reversal of stress-induced anhedonia (increased sucrose preference) and other depressive-like behaviors.[16][17][18][19] | [16][17][18][19] |
| Ketamine | 5 - 10 | Intraperitoneal (i.p.) | Rapid reversal of stress-induced anhedonia and other depressive-like behaviors.[20][21][22][23] | [20][21][22][23] |
Mechanistic Divergence: Signaling Pathways
The antidepressant effects of this compound and ketamine are mediated by distinct molecular mechanisms. This compound primarily acts as a monoamine reuptake inhibitor, while ketamine's effects are initiated by the blockade of NMDA receptors.
Caption: Contrasting signaling pathways of this compound and ketamine.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key behavioral assays are provided below.
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant efficacy. The protocol generally involves two sessions.
References
- 1. [Unpredictable chronic mild stress effects on antidepressants activities in forced swim test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant behavioral effects of duloxetine and this compound in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobility time during the forced swimming test predicts sensitivity to this compound, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Ketamine-enhanced immobility in forced swim test: a possible animal model for the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsmcentral.org [jsmcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nebulized and intraperitoneal ketamine have equivalent antidepressant-like effect in the forced swim and tail suspension tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-ketamine alleviates depression-like behavior and hippocampal neuroplasticity in the offspring of mice that experience prenatal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elifesciences.org [elifesciences.org]
- 16. The Behavioral and Neurochemical Aspects of the Interaction between Antidepressants and Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidepressants fluoxetine and this compound induce alterations in intestinal microbiota and gut microbiome function in rats exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound treatment under chronic stress conditions: Effect on circulating catecholamines and anxiety in early maternally separated rats [ri.conicet.gov.ar]
- 20. The effectiveness of (R)-ketamine and its mechanism of action differ from those of (S)-ketamine in a chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of ketamine administration on chronic unpredictable stress-induced rat model of depression during extremely low-frequency electromagnetic field exposure: Behavioral, histological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Effects of (S)-ketamine on depression-like behaviors in a chronic variable stress model: a role of brain lipidome [frontiersin.org]
- 23. psychiatryonline.org [psychiatryonline.org]
A Comparative Analysis of the Anti-inflammatory Efficacy of Amitriptyline and Specific COX-2 Inhibitors
This guide provides a detailed comparison of the anti-inflammatory properties of the tricyclic antidepressant, amitriptyline, and specific cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate the distinct and overlapping mechanisms of these compounds.
Introduction to Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various cellular and molecular mediators. Key pathways include the cyclooxygenase (COX) pathway, which produces prostaglandins (PGs), and signaling cascades like the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.
This compound , primarily known for its antidepressant effects, has demonstrated significant anti-inflammatory properties. Its mechanism is multifaceted, involving the modulation of key signaling pathways and the suppression of various inflammatory mediators.[1][2][3]
Specific COX-2 inhibitors , such as Celecoxib and Etoricoxib, were developed to selectively target the COX-2 enzyme.[4][5] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6][7][8] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5][7]
Signaling Pathways and Molecular Targets
The anti-inflammatory effects of this compound and COX-2 inhibitors are rooted in their distinct interactions with cellular signaling pathways.
This compound's Broad-Spectrum Anti-inflammatory Action: this compound exerts its effects upstream of prostaglandin synthesis, influencing a wider array of inflammatory processes. It has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.[9][10][11] This inhibition leads to the downregulation of multiple pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the COX-2 enzyme itself.[1][12][13] Studies also indicate that this compound can inhibit the MAPK/ERK and CREB signaling pathways, further contributing to its anti-inflammatory profile.[14]
COX-2 Inhibitors' Targeted Action: The primary mechanism of specific COX-2 inhibitors is the direct and selective blockade of the COX-2 enzyme.[4][15] This action prevents the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins, most notably PGE2.[16] By reducing prostaglandin synthesis, COX-2 inhibitors effectively alleviate pain and inflammation.[15] While their primary target is the enzyme itself, the downstream consequence of reduced prostaglandin levels can indirectly influence other inflammatory components, including cytokine production.[8][17]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-inflammatory Effect of this compound on Ulcerative Colitis in Normal and Reserpine-Induced Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and acute inflammation: a study using intravital microscopy and the carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. arthritis.ca [arthritis.ca]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. This compound Downregulates Chronic Inflammatory Response to Biomaterial in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of this compound in a rat model of acetic acid-induced colitis: the involvement of the TLR4/NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation [mdpi.com]
- 14. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patient.info [patient.info]
- 16. news-medical.net [news-medical.net]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amitriptyline and Duloxetine in a Rat Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tricyclic antidepressant amitriptyline and the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine in preclinical rat models of neuropathic pain. By objectively presenting experimental data, detailed protocols, and visualizing mechanistic pathways, this document aims to inform research and development in the field of analgesic therapies.
Data Presentation: Efficacy in Neuropathic Pain Models
The following tables summarize the quantitative data on the efficacy of this compound and duloxetine in alleviating neuropathic pain behaviors in rats, primarily focusing on the Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI) models.
| Drug | Neuropathic Pain Model | Dose (mg/kg, i.p.) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) | Reference |
| This compound | Chronic Constriction Injury (CCI) | 10 | Ineffective against mechanical allodynia. | Fully reversed thermal hypersensitivity.[1] | [1] |
| This compound | Spinal Nerve Ligation (SNL) | 10 | No alleviating effect against mechanical allodynia. | Completely reversed thermal hyperalgesia.[2] | [2] |
| This compound | Spinal Nerve Ligation (SNL) | 10 (daily for 5 days) | Gradually increased ipsilateral hindpaw withdrawal threshold. | Not specified. | [3] |
| Duloxetine | Chronic Constriction Injury (CCI) | 3-30 | Significantly reduced mechanical hyperalgesia. | Fully reversed thermal hypersensitivity.[1] | [1] |
| Duloxetine | Spinal Nerve Ligation (SNL) | 3, 10, 30 | Dose-dependently suppressed hyperalgesia.[4] | Not specified. | [4] |
| Duloxetine | Spinal Nerve Ligation (SNL) | 10, 30 | Induced a significant increase in withdrawal threshold.[5] | Not specified. | [5] |
Note: Direct comparative studies measuring nerve conduction velocity for both this compound and duloxetine in the same rat model of neuropathic pain were not prominently available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are outlines of commonly employed experimental protocols.
Induction of Neuropathic Pain
1. Spinal Nerve Ligation (SNL) Model: This model is widely used to induce robust and persistent neuropathic pain behaviors.
-
Animal Model: Male Sprague-Dawley or Wistar rats (body weight 220-250 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully dissect the paraspinal muscles to visualize the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion using a silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: House animals individually with soft bedding and provide ad libitum access to food and water. Monitor for signs of infection. Behavioral testing typically commences 1-2 weeks post-surgery.
2. Chronic Constriction Injury (CCI) Model: This model involves the loose ligation of the sciatic nerve, leading to inflammation and nerve compression.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the common sciatic nerve.
-
Place four loose ligatures (e.g., chromic gut) around the nerve, proximal to its trifurcation. The ligatures should be tied just tight enough to cause a slight constriction without arresting epineural blood flow.
-
Close the muscle and skin layers.
-
-
Post-operative Care: Similar to the SNL model, with behavioral testing typically starting several days to a week after surgery.
Behavioral Testing
-
Mechanical Allodynia (Paw Withdrawal Threshold): Assessed using von Frey filaments. Rats are placed on an elevated mesh floor and filaments of increasing bending force are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Thermal Hyperalgesia (Paw Withdrawal Latency): Measured using a radiant heat source (e.g., Hargreaves apparatus). A focused beam of light is directed onto the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.
Drug Administration
-
This compound and duloxetine are typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Doses in rat models generally range from 3 to 30 mg/kg.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and duloxetine in modulating neuropathic pain and a typical experimental workflow.
Caption: Experimental workflow for comparing this compound and duloxetine.
Caption: Simplified signaling pathways of this compound and duloxetine.
Discussion and Conclusion
Both this compound and duloxetine have demonstrated efficacy in preclinical rat models of neuropathic pain, primarily through their action on the descending monoaminergic pain pathways. The available data suggests that both drugs can effectively reverse thermal hyperalgesia.[1][2] However, the effect on mechanical allodynia appears to be more variable, with some studies showing a significant reduction with duloxetine, while this compound's effect is less consistent.[1][2]
The primary mechanism of action for both drugs involves the inhibition of serotonin and norepinephrine reuptake, which enhances the descending inhibitory control of pain.[4] While their core mechanisms are similar, differences in their affinity for various receptors and transporters may contribute to the observed variations in their efficacy and side-effect profiles.
This comparative guide highlights the existing preclinical evidence for this compound and duloxetine in rat models of neuropathic pain. Further head-to-head studies, particularly those incorporating a broader range of outcome measures including nerve conduction velocity and detailed molecular analyses, are warranted to provide a more definitive comparison and to guide the development of more effective and targeted analgesic therapies.
References
- 1. Antinociceptive effects of the antidepressants this compound, duloxetine, mirtazapine and citalopram in animal models of acute, persistent and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute this compound in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, but Not Pregabalin, Reverses the Attenuation of Noxious Stimulus-Induced Analgesia After Nerve Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihyperalgesic effect of duloxetine and this compound in rats after peripheral nerve injury: Influence of descending noradrenergic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PMC [pmc.ncbi.nlm.nih.gov]
P-Glycoprotein's Gatekeeper Role: Unveiling Its Impact on Amitriptyline's Brain Access Using Knockout Mice
A comparative analysis of experimental data reveals the critical function of P-glycoprotein in limiting the brain distribution of the antidepressant amitriptyline and its metabolites. Studies utilizing knockout mice deficient in this key efflux transporter demonstrate significantly elevated cerebral concentrations of these compounds, offering crucial insights for drug development and neuroscience researchers.
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is a cornerstone of the blood-brain barrier's protective mechanism. It actively expels a wide array of xenobiotics, including many therapeutic drugs, from the brain, thereby controlling their central nervous system (CNS) exposure. Understanding the interaction between P-gp and CNS-acting drugs like the tricyclic antidepressant this compound is paramount for optimizing their efficacy and mitigating potential side effects. This guide compares key findings from studies that have employed P-gp knockout (KO) mouse models to elucidate the transporter's precise role in the brain pharmacokinetics of this compound.
Quantitative Analysis: Brain Concentration Changes in P-gp Deficient Mice
Experimental data from studies comparing wild-type (WT) and P-gp knockout mice consistently show a marked increase in the brain concentrations of this compound and its primary active metabolite, nortriptyline, in the absence of a functional P-gp transporter. The following table summarizes representative data from these investigations.
| Compound | Mouse Model | Fold Increase in Brain Concentration (KO vs. WT) | Brain-to-Plasma Ratio (KO) | Brain-to-Plasma Ratio (WT) | Reference |
| This compound | Mdr1a/1b (-/-) | ~1.5 - 2.0 | Not explicitly stated | Not explicitly stated | [1] |
| Nortriptyline | Mdr1a/1b (-/-) | ~2.6 | Not explicitly stated | Not explicitly stated | [2][3] |
| 10-OH-Amitriptyline | Mdr1a/1b (-/-) | ~2.0 - 5.0 | Not explicitly stated | Not explicitly stated | [2][3] |
| 10-OH-Nortriptyline | Mdr1a/1b (-/-) | ~7.0 - 10.0 | Not explicitly stated | Not explicitly stated | [2][3] |
Note: The exact fold increases can vary depending on the specific experimental conditions, such as the dose and time of measurement after administration.
Experimental Workflow and Mechanistic Overview
The experimental design to validate the role of P-gp in this compound's brain distribution typically involves a straightforward yet powerful workflow. The logical relationship between P-gp and this compound at the blood-brain barrier is also well-established.
References
- 1. Penetration of this compound, but not of fluoxetine, into brain is enhanced in mice with blood-brain barrier deficiency due to mdr1a P-glycoprotein gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. P-glycoprotein reduces the ability of this compound metabolites to cross the blood brain barrier in mice after a 10-day administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of amitriptyline's therapeutic effect in a transgenic mouse model of Huntington's disease
A comprehensive evaluation of amitriptyline's neuroprotective effects in the N171-82Q transgenic mouse model of Huntington's disease (HD) reveals significant improvements in motor function and key pathological markers. This guide provides a comparative analysis of this compound against other potential therapeutic agents, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers and drug development professionals in the field.
Huntington's disease is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances. A key pathological hallmark is the accumulation of mutant huntingtin (mHTT) protein, which leads to neuronal cell death, particularly in the striatum and cortex. Research into potential therapeutic interventions has identified several existing drugs that may offer neuroprotective benefits. This guide focuses on the validation of the tricyclic antidepressant this compound and compares its efficacy with other compounds that have been investigated in preclinical HD mouse models.
Comparative Efficacy of Therapeutic Agents in HD Mouse Models
The following table summarizes the quantitative data from studies evaluating the therapeutic effects of this compound and alternative compounds in various transgenic mouse models of Huntington's disease.
| Therapeutic Agent | Mouse Model | Dosage | Treatment Duration | Key Outcomes | Reference |
| This compound | N171-82Q | 10 mg/kg/day (i.p.) | 6 weeks (starting at 8 weeks of age) | - Improved motor coordination (Rotarod and Beam walk tests)- Reduced mHTT aggregation in cortex and striatum- Increased levels of BDNF and activated TrkB signaling- Enhanced mitochondrial function | Cong et al., 2015 |
| Nortriptyline | R6/2 | 10 mg/kg/day (i.p.) | From 5 to 12 weeks of age | - Delayed disease onset- No significant effect on overall survival | Wang et al., 2008 |
| Sertraline | R6/2 | 10 mg/kg/day (i.p.) | From 6 to 10 weeks of age | - Improved motor performance (Rotarod test)- Prolonged survival- Reduced striatal atrophy- Increased BDNF levels and neurogenesis | Peng et al., 2008 |
| Sertraline | N171-82Q | 5, 10, 20 mg/kg/day (i.p.) | From 12 weeks of age until end-stage | - Dose-dependent increase in survival- Improved motor performance (Rotarod test)- Attenuated brain atrophy- Increased BDNF levels and neurogenesis | Duan et al., 2008 |
| Paroxetine | R6/2 | Not specified | Not specified | - Delayed onset of motor dysfunction- Attenuated weight loss- Improved motor function- Increased survival by a mean of 15 days | Duan et al., 2004 |
| Fluoxetine | R6/1 | Not specified | Not specified | - Rescued cognitive deficits- Increased hippocampal neurogenesis- No significant effect on motor deficits or body weight | Grote et al., 2005 |
| Riluzole | TIF-IAD1RCre (HD-like) | 5 mg/kg/day (i.p.) | 14 days | - No significant delay in the progression of MSN cell death | (Study on a novel HD-like model, not a direct mHTT model) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below to ensure reproducibility and aid in the design of future studies.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in mice.
Procedure:
-
Mice are acclimated to the testing room for at least 30 minutes prior to the experiment.
-
The rotarod apparatus is set to an accelerating speed, typically from 4 to 40 rpm over a 5-minute period.
-
Each mouse is placed on the rotating rod.
-
The latency to fall from the rod is recorded for each mouse. A trial is typically stopped if the mouse falls or clings to the rod and makes a full passive rotation.
-
The test is repeated for a total of three trials with an inter-trial interval of at least 15 minutes.
-
The apparatus is cleaned with 70% ethanol between each mouse and each trial.
Western Blot Analysis for BDNF Levels
Objective: To quantify the levels of Brain-Derived Neurotrophic Factor (BDNF) in brain tissue lysates.
Procedure:
-
Brain tissue (e.g., striatum, cortex) is dissected and rapidly frozen in liquid nitrogen.
-
Tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against BDNF overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the results.
Immunohistochemistry for Mutant Huntingtin (mHTT) Aggregates
Objective: To visualize and quantify the presence of mHTT aggregates in brain tissue sections.
Procedure:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.
-
Brains are sectioned using a cryostat or vibratome.
-
Sections are washed and then incubated in a blocking solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Sections are incubated with a primary antibody specific for mHTT (e.g., EM48) overnight at 4°C.
-
Sections are washed and incubated with a fluorescently labeled secondary antibody.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
Images are captured using a fluorescence microscope, and the number and size of mHTT aggregates are quantified using image analysis software.
Mitochondrial Function Assays
Objective: To assess the integrity and function of mitochondria isolated from brain tissue.
Procedure:
-
Mitochondria are isolated from fresh brain tissue by differential centrifugation.
-
Mitochondrial respiration can be measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer. The oxygen consumption rate is measured in the presence of various substrates and inhibitors of the electron transport chain complexes.
-
Mitochondrial membrane potential can be assessed using fluorescent dyes such as JC-1 or TMRM.
-
ATP production can be measured using a luciferin/luciferase-based assay.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in the context of Huntington's disease are believed to be mediated, in part, through the potentiation of the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling pathway and the enhancement of mitochondrial function.
Caption: Proposed mechanism of this compound's therapeutic effect in Huntington's disease.
The diagram above illustrates how this compound is thought to exert its neuroprotective effects. It directly activates the TrkB receptor, initiating downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways. These pathways converge on the transcription factor CREB, which upregulates the expression of neuroprotective genes, including BDNF itself, creating a positive feedback loop. Concurrently, this compound enhances mitochondrial function and reduces the aggregation of toxic mHTT, both of which contribute to increased neuronal survival.
Caption: General experimental workflow for validating this compound's effect in HD mice.
A Comparative Proteomic Analysis of Brain Tissue Following Chronic Amitriptyline versus Fluoxetine Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic alterations in brain tissue following chronic treatment with two widely prescribed antidepressants, amitriptyline and fluoxetine. While direct comparative proteomic studies are limited, this document synthesizes findings from multiple studies to offer insights into the distinct and overlapping molecular effects of these drugs on the brain.
This compound, a tricyclic antidepressant (TCA), and fluoxetine, a selective serotonin reuptake inhibitor (SSRI), are both utilized in the management of major depressive disorder. However, their broader pharmacological profiles suggest divergent impacts on cellular function, which can be elucidated through proteomic analysis.
Quantitative Proteomic Changes
The following tables summarize the key protein expression changes identified in brain tissue following chronic treatment with fluoxetine and this compound, based on available research. It is important to note that these findings are collated from various studies employing different animal models, brain regions, and proteomic techniques.
Table 1: Summary of a Proteomic Study on Fluoxetine Treatment in Rat Hippocampus and Frontal Cortex [1]
| Protein | Brain Region | Change with Fluoxetine | Putative Function |
| Actin isoforms | Hippocampus & Frontal Cortex | Modified | Cytoskeletal structure |
| Synapsin II | Hippocampus & Frontal Cortex | Decreased | Synaptic vesicle clustering |
| ERK2 | Hippocampus & Frontal Cortex | Increased | Signal transduction, neuronal plasticity |
| NP25 | Hippocampus & Frontal Cortex | Increased | Neuronal development |
| Vacuolar ATP synthase | Hippocampus & Frontal Cortex | Decreased | Proton pumping, cellular energy |
Table 2: Summary of a Proteomic Study on Fluoxetine Treatment in Rat Cortical Neurons [2]
| Protein | Change with Fluoxetine | Putative Function |
| Cyclophilin A | Increased | Neuroprotection |
| 14-3-3 protein z/delta | Increased | Serotonin biosynthesis |
| GRP78 | Increased | Axonal transport |
Table 3: Summary of a Proteomic Study on this compound Treatment in Human Cerebrospinal Fluid (CSF) of Neuropathic Pain Patients [3][4]
| Protein/Pathway | Change in Responders | Putative Function |
| PI3K-Akt signaling pathway | Reduction | Cell survival, proliferation |
| MAPK signaling pathway | Reduction | Inflammation, cell growth |
| Eotaxin-1 | Decreased | Chemokine, inflammation |
| VEGF-A | Increased | Neurotrophin, angiogenesis |
Experimental Protocols
The methodologies employed in proteomic studies of antidepressant effects are crucial for the interpretation of the results. Below are generalized protocols based on common practices in the field.
Animal Treatment and Tissue Collection
-
Animal Models: Studies often utilize rodent models, such as Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Antidepressants are typically administered chronically, for example, daily for 21-28 days, via oral gavage or intraperitoneal injection. Control groups receive a vehicle solution.
-
Tissue Dissection: Following the treatment period, animals are euthanized, and specific brain regions of interest (e.g., hippocampus, prefrontal cortex, visual cortex) are rapidly dissected and flash-frozen in liquid nitrogen to preserve protein integrity.
Proteomic Analysis
A common workflow for proteomic analysis of brain tissue involves the following steps:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing detergents (e.g., SDS) to solubilize proteins.[5][6]
-
Protein Digestion: Proteins are then digested into smaller peptides, typically using enzymes like trypsin.[5]
-
Peptide Separation and Mass Spectrometry: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7]
-
Data Analysis: The MS/MS data is used to identify and quantify proteins by searching against a protein sequence database.[7]
For more specific protocols on brain tissue proteomics, researchers can refer to detailed methodologies outlined in various publications.[5][6][8][9][10]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these antidepressants and a typical experimental workflow for such a comparative proteomic study.
Discussion and Future Directions
The available proteomic data suggests that fluoxetine and this compound exert their effects through distinct yet potentially overlapping molecular pathways. Fluoxetine appears to significantly impact proteins involved in synaptic plasticity, neurodevelopment, and cytoskeletal organization.[1][11] This aligns with its known role in promoting neurogenesis and altering synaptic connectivity.
In contrast, studies on this compound point towards a modulation of inflammatory and cell survival pathways, such as the MAPK and PI3K-Akt signaling cascades.[3][4] Furthermore, this compound has been shown to interfere with autophagy-mediated protein clearance in neuronal cells.[12]
It is important to acknowledge that the data for this compound's effects on the brain proteome is less comprehensive than for fluoxetine. Future research employing head-to-head comparative proteomic analyses in the same animal model and brain regions is warranted to provide a more definitive comparison. Such studies would be invaluable for understanding the specific molecular mechanisms underlying the therapeutic actions and side-effect profiles of these two important classes of antidepressants. This could ultimately lead to the development of more targeted and effective treatments for depression and other neurological disorders.
References
- 1. Proteomic analysis of rat hippocampus and frontal cortex after chronic treatment with fluoxetine or putative novel antidepressants: CRF1 and NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of rat cortical neurons after fluoxetine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Brain Proteomic Analysis on the Effects of the Antidepressant Fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating protein expression, modifications and interactions in the brain: Protocol for preparing rodent brain tissue for mass spectrometry-based quantitative- and phospho-proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inter-Regional Proteomic Profiling of the Human Brain Using an Optimized Protein Extraction Method from Formalin-Fixed Tissue to Identify Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine increases plasticity and modulates the proteomic profile in the adult mouse visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound interferes with autophagy-mediated clearance of protein aggregates via inhibiting autophagosome maturation in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Amitriptyline vs. Ibuprofen: A Comparative Analysis of their Efficacy in Mitigating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-neuroinflammatory properties of the tricyclic antidepressant, amitriptyline, and the non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The following sections detail their mechanisms of action, present quantitative data from various experimental models, and outline the methodologies employed in these studies.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and ibuprofen on key markers of neuroinflammation as reported in preclinical studies. It is important to note that these data are collated from different studies and experimental conditions may vary.
| Drug | Model | Dosage | Key Inflammatory Markers | Results | Reference |
| This compound | Morphine-tolerant rats (intrathecal infusion) | 15 µg/h for 5 days | TNF-α, IL-1β, IL-6 protein levels in spinal cord | Prevented the morphine-induced increase in all three cytokines. | [1] |
| Rat model of acetic acid-induced colitis | 10 and 20 mg/kg | TLR4 and pNF-ĸB expression, TNF-α level, and MPO activity | Noticeable decrease in all markers at both doses. | [2] | |
| Carrageenan-induced paw edema in rats (intraperitoneal) | 25 and 50 mg/kg | ICAM-1, VCAM-1, iNOS, and COX2 gene expression | Significant reduction in gene expression. | [3] | |
| Ibuprofen | Intrauterine growth restriction (IUGR) piglet model | 20 mg/kg/day on day 1, 10 mg/kg/day on days 2 and 3 | Microglia and astrocyte numbers, pro-inflammatory cytokines | Ameliorated the increase in microglia and astrocytes and decreased pro-inflammatory cytokines. | [4][5] |
| Hypoxia-ischemia rat brain model | 50-100 mg/kg/day for 7 days | Activated microglia and pro-inflammatory cytokines | Reduced numbers of activated microglia and levels of pro-inflammatory cytokines. | [4] | |
| Lipopolysaccharide (LPS)-treated mice | 40 mg/kg/day | TNF-α and IL-1β levels in hippocampal tissues | Significantly lowered TNF-α and IL-1β levels. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to assess the anti-neuroinflammatory effects of this compound and ibuprofen.
Animal Models of Neuroinflammation
-
Morphine-Induced Neuroinflammation Model:
-
Subjects: Male Wistar rats.
-
Procedure: Rats are implanted with intrathecal catheters. A continuous infusion of morphine (e.g., 15 µg/h) is administered for a period of 5 days to induce a state of tolerance and associated neuroinflammation.
-
Drug Administration: this compound (e.g., 15 µg/h) is co-infused with morphine.
-
Analysis: At the end of the infusion period, spinal cord tissue is collected for analysis of inflammatory markers such as cytokines (TNF-α, IL-1β, IL-6) using techniques like ELISA or Western blotting. Glial cell activation is often assessed via immunohistochemistry for markers like GFAP (for astrocytes) and Iba1 (for microglia).[1]
-
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model:
-
Subjects: Mice.
-
Procedure: Mice receive intraperitoneal injections of LPS (e.g., 250 µg/kg/day) for seven consecutive days to induce a systemic inflammatory response that has consequences in the central nervous system.
-
Drug Administration: Ibuprofen (e.g., 40 mg/kg/day) is administered, often starting a few days prior to the LPS injections and continuing throughout the LPS treatment period.
-
Analysis: Following the treatment period and a washout phase, brain tissue (e.g., hippocampus) is collected for biochemical analysis of cytokines (TNF-α, IL-1β) and other inflammatory markers.[6]
-
In Vitro Inflammation Models
-
LPS-Stimulated Macrophage and Endothelial Cells:
-
Cell Lines: Human U937 macrophage cells and Human Umbilical Vein Endothelial Cells (HUVEC).
-
Procedure: Cells are stimulated with LPS to induce an inflammatory response, characterized by the expression of inflammatory genes.
-
Drug Treatment: this compound is added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.
-
Analysis: The expression of inflammatory genes such as ICAM-1, VCAM-1, iNOS, and COX2 is measured using quantitative real-time PCR (qRT-PCR).[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways implicated in the anti-inflammatory effects of this compound and ibuprofen, as well as a general experimental workflow for their evaluation.
Discussion
Both this compound and ibuprofen demonstrate significant anti-neuroinflammatory properties, albeit through different primary mechanisms.
This compound , a tricyclic antidepressant, appears to exert its effects through the modulation of key inflammatory signaling pathways, such as the TLR4/NF-κB pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] Its ability to prevent glial cell activation further contributes to its neuroprotective effects.[1] Some studies also suggest that this compound's anti-inflammatory action may involve the downregulation of adhesion molecules (ICAM-1, VCAM-1) and enzymes like iNOS and COX2.[3]
Ibuprofen , a classic NSAID, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation.[7] In the context of neuroinflammation, ibuprofen has been shown to effectively reduce the activation of microglia and astrocytes, the resident immune cells of the central nervous system.[4][5] This leads to a decrease in the release of pro-inflammatory cytokines, thus mitigating the inflammatory cascade in the brain.[4][6]
While a direct head-to-head clinical trial comparing the efficacy of this compound and ibuprofen for neuroinflammation is lacking, the available preclinical data suggests that both are effective in reducing key markers of this pathological process.
-
Mechanism of Action: Ibuprofen's mechanism is more direct and focused on the inhibition of prostaglandin synthesis, a cornerstone of the inflammatory response. This compound's mechanism appears to be more pleiotropic, involving the modulation of intracellular signaling cascades and gene expression related to inflammation.
-
Therapeutic Application: The choice between these two agents in a therapeutic context would likely depend on the underlying cause of the neuroinflammation and the presence of comorbid conditions. This compound's dual action as an antidepressant and an anti-inflammatory agent could be beneficial in conditions where neuroinflammation is associated with mood disorders. Ibuprofen remains a first-line treatment for acute inflammation and pain.
Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy of this compound and ibuprofen in treating neuroinflammation and to determine their optimal therapeutic applications in various neurological and psychiatric disorders.
References
- 1. This compound suppresses neuroinflammation and up-regulates glutamate transporters in morphine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ibuprofen Treatment Reduces the Neuroinflammatory Response and Associated Neuronal and White Matter Impairment in the Growth Restricted Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The brain consequences of systemic inflammation were not fully alleviated by ibuprofen treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
A Comparative Analysis of the Epigenetic Landscapes Sculpted by Amitriptyline and Imipramine
A deep dive into the epigenetic modifications induced by two prominent tricyclic antidepressants, amitriptyline and imipramine, reveals both shared mechanisms and distinct molecular footprints. This comprehensive guide synthesizes experimental findings on their impact on DNA methylation, histone modifications, and gene expression, offering valuable insights for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the epigenetic alterations following treatment with this compound and imipramine, two structurally similar tricyclic antidepressants. While both drugs primarily function by inhibiting the reuptake of serotonin and norepinephrine, their influence extends to the epigenetic machinery, leading to downstream changes in gene expression and cellular function. Understanding these nuances is critical for elucidating their therapeutic mechanisms and potential side effects.
DNA Methylation: A Common Target with Subtle Differences
Both this compound and imipramine have been shown to induce changes in DNA methylation, a key epigenetic mark associated with gene silencing. Studies in rat primary astrocytes have indicated that both antidepressants can lead to a reduction in promoter DNA methylation.[1] This effect is thought to be mediated, at least in part, by the inhibition of DNA methyltransferase 1 (DNMT1) activity.[2]
While both drugs share this general mechanism, the specific genomic loci they affect can differ, leading to distinct changes in gene expression profiles. For instance, imipramine has been specifically shown to reverse stress-induced hypermethylation at the corticotropin-releasing factor (Crf) promoter, a key regulator of the stress response.[3][4]
Table 1: Comparative Effects on DNA Methylation
| Feature | This compound | Imipramine |
| General Effect | Reduction in promoter DNA methylation[1][5] | Reduction in promoter DNA methylation; reversal of stress-induced hypermethylation[1][3][4] |
| Mechanism | Potential reduction of DNMT1 activity[2] | Potential reduction of DNMT1 activity[2] |
| Specific Gene Targets | Not extensively detailed in comparative studies | Corticotropin-releasing factor (Crf)[3][4] |
Histone Modifications: Activating and Repressive Mark Alterations
Histone modifications, another critical layer of epigenetic regulation, are also significantly influenced by both this compound and imipramine. These modifications, such as acetylation and methylation of histone tails, can either activate or repress gene transcription.
This compound has been demonstrated to increase the levels of active histone marks, specifically the trimethylation of histone H3 at lysine 4 (H3K4me3) and the acetylation of histone H3 at lysine 9 (H3K9ac), in the promoter regions of neuroprotection-associated genes like Atf3 and Hmox1.[3][6][7] This suggests a mechanism for its potential neuroprotective effects.
Imipramine, on the other hand, has been shown to increase histone acetylation (H3K9ac, H3K14ac) at the promoter of the brain-derived neurotrophic factor (Bdnf) gene, a key player in neuronal plasticity and antidepressant response.[3][7] Furthermore, chronic imipramine treatment has been found to reverse a significant portion of the histone H3 methylation changes induced by chronic social defeat stress.[8]
Table 2: Comparative Effects on Histone Modifications
| Feature | This compound | Imipramine |
| Activating Marks | ↑ H3K4me3 and H3K9ac at Atf3 and Hmox1 promoters[3][6][7] | ↑ H3K9ac and H3K14ac at Bdnf promoter[3][7] |
| Repressive Marks | Less characterized in comparative studies | Reverses stress-induced H3 methylation changes[8] |
| Associated Genes | Atf3, Hmox1[3][6] | Bdnf, Crf[3][4] |
Gene Expression: A Divergent Transcriptional Landscape
The epigenetic alterations induced by this compound and imipramine culminate in widespread changes in gene expression. DNA microarray analyses have revealed that both drugs modulate the transcription of a significant number of genes, with both overlapping and distinct targets.
In one study using mouse primary cultured neocortical neurons, this compound was found to up-regulate 60 genes and down-regulate 74 genes, while imipramine up-regulated 43 genes and down-regulated 45 genes.[9] This highlights that while there is some convergence in their transcriptional effects, each drug also possesses a unique gene regulation signature.
Table 3: Comparative Effects on Global Gene Expression (Mouse Neocortical Neurons)
| Drug | Number of Up-regulated Genes | Number of Down-regulated Genes |
| This compound | 60 | 74 |
| Imipramine | 43 | 45 |
Experimental Protocols
The findings presented in this guide are based on several key experimental methodologies. Below are generalized protocols for these techniques.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA sequences to which a protein of interest (e.g., a modified histone) is bound.
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to quantify the enrichment of specific sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Bisulfite Sequencing
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution.
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The converted DNA is then amplified by PCR. During amplification, uracils are replaced with thymines.
-
Sequencing: The PCR products are sequenced.
-
Analysis: By comparing the sequenced DNA to the original sequence, the methylation status of each cytosine can be determined.
DNA Microarray
DNA microarrays are used to measure the expression levels of large numbers of genes simultaneously.
-
RNA Extraction: Total RNA is extracted from control and treated cells.
-
cDNA Synthesis and Labeling: The RNA is reverse-transcribed into complementary DNA (cDNA), which is then labeled with a fluorescent dye.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip, which contains thousands of spots, each with a known DNA sequence corresponding to a specific gene.
-
Scanning and Analysis: The microarray is scanned to measure the fluorescence intensity at each spot, which is proportional to the amount of cDNA bound and, therefore, the expression level of the corresponding gene.
Visualizing the Mechanisms
To better understand the workflows and pathways discussed, the following diagrams have been generated using Graphviz.
References
- 1. deemagclinic.com [deemagclinic.com]
- 2. bcm.edu [bcm.edu]
- 3. Gene expression profile analysis of the rat cortex following treatment with imipramine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproate and this compound Exert Common and Divergent Influences on Global and Gene Promoter-Specific Chromatin Modifications in Rat Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Relationship between DNA Methylation and Antidepressant Medications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
Comparative Analysis of Ion Channel Inhibition by Amitriptyline and Other Tricyclic Antidepressants
A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects of tricyclic antidepressants on key ion channels, supported by experimental data.
This guide provides a comparative overview of the inhibitory activity of amitriptyline on various ion channels versus other commonly prescribed tricyclic antidepressants (TCAs). The data presented is crucial for understanding the therapeutic and adverse effects of these drugs, particularly their impact on neuronal excitability and cardiac function.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other TCAs on a range of voltage-gated and inwardly rectifying ion channels. Lower IC50 values indicate greater potency of inhibition.
| Ion Channel | This compound (μM) | Nortriptyline (μM) | Imipramine (μM) | Clomipramine (μM) | Doxepin (μM) |
| Potassium Channels | |||||
| Kv Channels (general) | 2.20[1] | 2.86[2][3] | 5.55[4] | 8.61[1] | 6.52[5] |
| hERG (Kv11.1) | 3.26 - 4.66[6] | - | 3.4[7][8] | 0.13[9] | 6.5[10][11] |
| Kv1.1 | 22[12] | - | - | - | - |
| Kv7.2/7.3 | 10[12] | - | - | - | - |
| Kir4.1 | Inhibits[13] | 28.1 (Kd)[13] | Inhibits[13] | - | - |
| Sodium Channels | |||||
| Voltage-gated Na+ (Nav) | 0.26 (open)[14], 0.51 (inactivated)[14], 20.2 (peak)[15], 33 (resting)[14] | - | ~1.3 (inactivated)[16] | Weakly blocks[17] | Inhibits[15] |
| Calcium Channels | |||||
| N-type (CaV2.2) | Inhibits[18] | - | 26-31[18] | 26-31[18] | Inhibits[18] |
| Nicotinic Acetylcholine Receptors | |||||
| α4β2 nAChR | 0.8-3.2 | 0.1 | - | - | - |
| α7 nAChR | 2.7[19] | - | 6.6[19] | - | 5.9[19] |
| α9α10 nAChR | - | - | 0.53[19] | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as cell type, temperature, and voltage protocol.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, a gold-standard electrophysiological method for studying ion channel activity.
Whole-Cell Patch-Clamp Recording
Objective: To measure the ionic currents flowing through specific channels in the membrane of a single cell and to determine the effect of TCAs on these currents.
General Procedure:
-
Cell Preparation: Cultured cells expressing the ion channel of interest (e.g., HEK293 cells transfected with hERG cDNA) or freshly isolated primary cells (e.g., rabbit coronary arterial smooth muscle cells) are used.[2][3][5]
-
Electrode and Solution Preparation: A glass micropipette with a very fine tip (the patch electrode) is filled with an internal solution that mimics the intracellular ionic composition. The cells are bathed in an external solution that mimics the extracellular environment.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage by the patch-clamp amplifier.
-
Current Measurement: The current required to hold the membrane potential at the set value is measured. This current is equal in magnitude and opposite in direction to the net current flowing through the ion channels in the cell membrane.
-
Drug Application: TCAs are applied to the external solution at various concentrations. The effect of the drug on the ion channel currents is recorded.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the concentration-dependent inhibition (IC50) and the mechanism of block (e.g., voltage-dependence, use-dependence).[6][9]
Example: hERG Channel Inhibition Assay
-
Cells: CHO cells transiently transfected with HERG cDNA.[8]
-
Voltage Protocol: To elicit hERG currents, cells are typically held at a negative holding potential (e.g., -80 mV) and then depolarized to a range of positive potentials (e.g., +20 mV) to activate the channels. The membrane is then repolarized to a negative potential (e.g., -50 mV) to record the characteristic "tail current" which is used to quantify hERG channel activity.[7][8]
-
Data Acquisition: Currents are recorded before and after the application of different concentrations of the TCA.
-
Analysis: The percentage of current inhibition at each concentration is calculated and plotted to generate a dose-response curve, from which the IC50 value is derived.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of ion channel inhibition by TCAs and a typical experimental workflow for its characterization.
Caption: Mechanism of TCA-mediated ion channel inhibition.
Caption: Workflow for characterizing TCA effects on ion channels.
Discussion
The compiled data indicate that this compound and other TCAs are potent inhibitors of a wide range of ion channels. This broad-spectrum activity likely contributes to both their therapeutic efficacy and their adverse side effect profile.
Key Observations:
-
Potassium Channel Inhibition: All TCAs investigated demonstrate inhibitory activity against various potassium channels. The potent blockade of hERG channels by several TCAs, including this compound, imipramine, clomipramine, and doxepin, is of particular clinical significance as it is associated with QT interval prolongation and an increased risk of cardiac arrhythmias.[6][7][8][9][10][11]
-
Sodium Channel Blockade: this compound is a potent blocker of voltage-gated sodium channels, with a particularly high affinity for the open and inactivated states of the channel.[14] This action is thought to contribute to its analgesic effects in neuropathic pain but also to the cardiotoxicity and neurotoxicity seen in overdose.[15][17] Other TCAs like imipramine and clomipramine also block sodium channels.[16][17]
-
Calcium Channel Inhibition: TCAs, including this compound, imipramine, and clomipramine, have been shown to inhibit N-type calcium channels, which may also play a role in their analgesic properties.[18]
-
Differential Potency: There are notable differences in the inhibitory potency of various TCAs on specific ion channels. For instance, clomipramine is a particularly potent inhibitor of hERG channels compared to other TCAs.[9] Nortriptyline shows a higher potency for α4β2 nicotinic acetylcholine receptors compared to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nortriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition by Imipramine of the Voltage-Dependent K+ Channel in Rabbit Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of Tricyclic Antidepressant Doxepin on Voltage-Dependent K+ Channels in Rabbit Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of the HERG human cardiac K+ channel by the antidepressant drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomipramine block of the hERG K+ channel: accessibility to F656 and Y652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. This compound is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. State-dependent block of voltage-gated Na+ channels by this compound via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of neuronal Na+ channels by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Clomipramine - Wikipedia [en.wikipedia.org]
- 18. Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Amitriptyline and Pregabalin in Mitigating Neuropathic Pain in a Spinal Nerve Ligation Model
For Immediate Release
This guide provides a comparative analysis of the efficacy of two commonly prescribed neuropathic pain medications, amitriptyline and pregabalin, within the context of a preclinical spinal nerve ligation (SNL) model. The following information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of the available experimental data.
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. The SNL model is a well-established preclinical tool that mimics the characteristics of neuropathic pain in humans, providing a robust platform for evaluating the efficacy of analgesic compounds. This guide synthesizes findings on this compound, a tricyclic antidepressant, and pregabalin, an anticonvulsant, both of which are first-line treatments for neuropathic pain.
Comparative Efficacy and Quantitative Data
Both this compound and pregabalin have demonstrated efficacy in alleviating mechanical allodynia, a key symptom of neuropathic pain, in the SNL model. The primary measure of efficacy in these studies is the paw withdrawal threshold (PWT) in response to a mechanical stimulus, often assessed using the von Frey test. An increase in PWT indicates an analgesic effect.
While direct comparative studies providing a side-by-side quantitative analysis are limited, the available data from various preclinical trials have been synthesized below to provide a comparative overview.
| Drug | Dosage Range (in rats) | Efficacy in Increasing Paw Withdrawal Threshold (PWT) | Noteworthy Findings |
| This compound | 10 mg/kg/day (intraperitoneal) | Significantly increases ipsilateral hindpaw withdrawal threshold after repeated administration[1]. | Effective in reversing the attenuation of noxious stimulus-induced analgesia, suggesting an effect on endogenous pain control systems[1]. Also noted to be effective against thermal hyperalgesia[2]. |
| Pregabalin | 5 mg/kg - 30 mg/kg (oral/intraperitoneal) | Dose-dependently increases the 50% withdrawal threshold[3][4][5]. A 30 mg/kg oral dose resulted in a 62.51% decrease in allodynia[6]. | A high dose of pregabalin significantly reduced mechanical allodynia and thermal hyperalgesia[7]. Its effects are dose-dependent, and it has been shown to be effective as a monotherapy[4]. |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the presented data. The following are detailed descriptions of the key experimental protocols.
Spinal Nerve Ligation (SNL) Model: The SNL model is a surgical procedure performed on rodents to induce neuropathic pain. In male Sprague-Dawley rats, under anesthesia, the L5 and sometimes L6 spinal nerves are exposed and tightly ligated with silk sutures[8][9]. This procedure leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, mimicking human neuropathic pain symptoms. Sham-operated animals undergo the same surgical procedure without nerve ligation to serve as controls.
Behavioral Testing (von Frey Test): Mechanical allodynia is quantified using the von Frey test. Animals are placed on an elevated mesh floor and allowed to acclimatize. A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method, where a positive response is a sharp withdrawal of the paw. An increase in the gram force required to elicit a withdrawal response indicates a reduction in pain sensitivity.
Mechanistic Insights and Signaling Pathways
The analgesic effects of this compound and pregabalin are mediated through distinct signaling pathways.
This compound's Mechanism of Action: this compound's primary mechanism is the inhibition of serotonin and noradrenaline reuptake, which enhances the descending inhibitory pain pathways[10]. In the context of the SNL model, this compound has been shown to reverse the injury-induced attenuation of the descending noradrenergic system[1]. Furthermore, it has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and inhibiting the MAPK/ERK and CREB signaling pathways through the activation of the A3 adenosine receptor (A3AR)[8][9]. It also acts as a sodium channel blocker, which may inhibit ectopic discharges in injured nerves[11].
Figure 1: this compound's multifaceted mechanism of action in neuropathic pain.
Pregabalin's Mechanism of Action: Pregabalin exerts its analgesic effects by binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system[12][13]. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P[6]. This modulation of neurotransmitter release is a key factor in its efficacy in treating neuropathic pain.
Figure 2: Pregabalin's mechanism targeting voltage-gated calcium channels.
Experimental Workflow Visualization
The typical workflow for evaluating the efficacy of these compounds in an SNL model is depicted below.
Figure 3: A typical experimental workflow for preclinical drug efficacy testing.
References
- 1. This compound, but Not Pregabalin, Reverses the Attenuation of Noxious Stimulus-Induced Analgesia After Nerve Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute this compound in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Combination Therapy with Pregabalin in Neuropathic Pain: A Preclinical Study in the Rat L5 Spinal Nerve Ligation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of this compound on ectopic discharge of primary afferent fibers in the L5 dorsal root in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Pregabalin for the management of neuropathic pain in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Amitriptyline
For researchers and scientists in the pharmaceutical and drug development fields, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. Amitriptyline, a tricyclic antidepressant, is classified as toxic if swallowed, a serious eye irritant, and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, adhering to proper disposal protocols is essential to protect both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a research setting, aligning with regulatory guidelines and safety data sheet (SDS) recommendations.
Hazard Classification and Key Disposal Considerations
This compound hydrochloride is characterized by several hazard statements that necessitate careful handling and disposal.
| Hazard Statement | Classification | GHS Code | Source |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) | H301 | [2][3] |
| Causes serious eye irritation | Eye irritation (Category 2) | H319 | [1][2] |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) | H361 | |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | H410 | [1][2] |
Due to its environmental toxicity, this compound must not be disposed of down the drain or in regular trash without appropriate treatment[1][2][4]. The primary directive from safety data sheets is to dispose of contents and containers at an approved waste disposal plant[3][5].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (such as nitrile), and a lab coat[2][3].
-
Container Management:
-
Keep this compound waste in its original container or a clearly labeled, suitable, and closed container[2].
-
Do not mix this compound waste with other chemical waste.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Spill Management:
-
Clean up spills immediately using dry clean-up procedures[6].
-
For minor spills, you can vacuum or sweep up the material and place it into a suitable disposal container[3][7]. It's recommended to use a vacuum cleaner fitted with a HEPA filter[7].
-
After collecting the spilled material, ventilate the affected area[1].
-
Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated materials like gloves and wipes, in a designated hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals"[8].
-
-
Disposal Pathway:
-
The designated disposal route for this compound is through an approved hazardous waste management vendor for incineration[9]. This aligns with EPA recommendations for the disposal of hazardous pharmaceutical waste[8][10].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[9]. They will ensure compliance with all national and local regulations.
-
Regulatory Framework for Pharmaceutical Disposal
The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) provide a framework for the disposal of pharmaceuticals.
-
EPA Regulations: The EPA's Final Rule on the Management of Hazardous Waste Pharmaceuticals prohibits the flushing of hazardous pharmaceutical waste down the drain[8][10]. This is particularly relevant for this compound due to its high aquatic toxicity. The rule provides a specific set of regulations for healthcare facilities and reverse distributors for managing such waste[10][11].
-
FDA Guidance: The FDA recommends that the primary method for disposing of unused medicines is through drug take-back programs[12][13]. While this is more geared towards household disposal, the principle of preventing environmental contamination is the same. For substances not on the FDA's "flush list," and when take-back options are unavailable, the FDA provides instructions for disposal in household trash[14]. However, for a laboratory setting and for a chemical with the hazard profile of this compound, professional hazardous waste disposal is the mandatory route.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
By following these procedures, researchers and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards associated with this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sdfine.com [sdfine.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 11. epa.gov [epa.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. dea.gov [dea.gov]
Essential Protective Measures for Handling Amitriptyline
Amitriptyline, a tricyclic antidepressant, is classified as a hazardous substance that is toxic if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] Due to these risks, establishing and adhering to strict safety protocols is paramount for all researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information on the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, to ensure safe handling in a laboratory setting.
The cornerstone of laboratory safety is the hierarchy of controls, where PPE is the final barrier of protection after engineering controls (e.g., chemical fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) have been implemented.[1][4]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific laboratory procedure, the quantity of this compound being handled, and its physical form (solid powder or solution).
| Protection Type | Task: Handling Solids (e.g., Weighing, Compounding) | Task: Handling Solutions (e.g., Diluting, Transferring) |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile, Butyl rubber) is recommended.[5] | Chemically resistant gloves (e.g., Nitrile, Butyl rubber) are required.[6] |
| Eye/Face Protection | Safety glasses with side-shields are mandatory. A full-face shield may be required for bulk handling.[1][5][7] | Safety goggles or safety glasses with side-shields are required to protect against splashes.[1][4] |
| Respiratory Protection | An effective dust mask or an air-purifying respirator with a HEPA filter is necessary, especially when dust may be generated or when working outside of a ventilated enclosure.[1][5][8] | Not typically required if procedures have no potential for aerosolization and are performed in a well-ventilated area. If aerosols may be generated, a respirator is necessary.[5] |
| Body Protection | A lab coat is required. For larger quantities (e.g., >1 kg), a disposable coverall of low permeability is recommended.[1][5] | A lab coat or other protective clothing to prevent skin contact is required.[6] |
| Foot Protection | Standard closed-toe shoes are required. Protective shoe covers may be necessary for bulk handling or in case of spills.[5][7] | Standard closed-toe shoes are required in all laboratory settings. |
Quantitative Data for Glove Selection
Choosing the correct glove material is critical for preventing dermal exposure. Always consult the glove manufacturer's specific chemical resistance data. The data below is provided as an example from a safety data sheet and may not apply to all glove types.
| Glove Material | Glove Thickness | Breakthrough Time | Source |
| Butyl Rubber | 0.11 mm | 480 minutes | [6] |
| Nitrile Rubber | 0.11 mm | 480 minutes | [6] |
General Protocols for PPE Evaluation
While specific experimental protocols for testing PPE against this compound are not publicly available, the recommendations provided in Safety Data Sheets (SDS) are based on standardized testing methodologies. The American Society for Testing and Materials (ASTM) sets forth these methods. For instance, ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact is a common protocol used to determine breakthrough times and permeation rates for glove materials against specific chemicals. This involves exposing one side of the glove material to the challenge chemical and measuring the time it takes for the chemical to be detected on the other side. This quantitative data is crucial for assessing the level and duration of protection a specific glove can offer.
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting and using PPE when working with this compound.
Operational and Disposal Plans
Safe Handling and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[1] Use of process enclosures or a chemical fume hood is recommended, especially when handling powders to prevent dust formation.[1][4]
-
Hygiene Practices : Wash hands thoroughly after handling the material.[2][6] Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[2][4]
-
Avoidance : Avoid all personal contact, including the inhalation of dust or aerosols.[8] Minimize dust generation and accumulation during handling procedures.[2]
Spill Response and Cleanup
-
Minor Spills (Powder) : For small spills, avoid dry sweeping which can generate dust.[8] If possible, gently dampen the powder with water to prevent it from becoming airborne.[5][8] Use a HEPA-filtered vacuum for cleanup.[5][8]
-
General Spills : Evacuate non-essential personnel from the area.[4] Wear full PPE, including respiratory protection, during cleanup.[4] Collect the spilled material into a suitable, labeled container for disposal.[3][7]
-
Decontamination : Clean the spill area and any contaminated equipment thoroughly after the material has been removed.[1]
Waste Disposal
-
Classification : this compound is classified as very toxic to aquatic life with long-lasting effects.[3] All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[5]
-
Procedure : Dispose of contents and containers in accordance with all local, state, and federal regulations.[2][4] Do not allow the product to enter drains, sewers, or waterways.[3][6] Consult your institution's environmental health and safety department for specific disposal protocols.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemos.de [chemos.de]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. sdfine.com [sdfine.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
